Product packaging for 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid(Cat. No.:CAS No. 61381-36-0)

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Cat. No.: B3023507
CAS No.: 61381-36-0
M. Wt: 218.21 g/mol
InChI Key: AOIOGRLXASIYJK-UHFFFAOYSA-N
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Description

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O3 B3023507 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid CAS No. 61381-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-oxoquinazolin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7(11(15)16)13-6-12-9-5-3-2-4-8(9)10(13)14/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIOGRLXASIYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=NC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60389808
Record name 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

435345-19-0
Record name 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60389808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships and ensuring the integrity of drug development programs. This in-depth technical guide provides a comprehensive, field-proven workflow for the structural elucidation of a novel derivative, 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid. Moving beyond a simple recitation of methods, this document delves into the causality behind experimental choices, presenting a self-validating system of analysis. We will journey through a proposed synthesis, followed by a multi-technique spectroscopic analysis, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each step is detailed with expert insights to ensure both technical accuracy and practical applicability for researchers in the field.

Introduction: The Quinazolinone Core and the Analytical Imperative

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered significant attention due to their versatile therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the quinazolinone core.[2] The title compound, this compound, introduces a chiral center and a carboxylic acid moiety at the N-3 position, modifications that can significantly impact its pharmacological profile and physicochemical properties.

Therefore, unambiguous confirmation of its molecular structure is not merely a procedural step but a foundational requirement for any further investigation. This guide establishes a logical and robust workflow for its complete structural verification, ensuring scientific integrity through a convergence of evidence from multiple analytical platforms.

Proposed Synthetic Pathway

To embark on the structural elucidation, we must first obtain the molecule. Based on established synthetic routes for 3-substituted-4(3H)-quinazolinones, a plausible and efficient synthesis can be proposed. A common and effective method involves a one-pot, multi-component reaction.[4]

Protocol: One-Pot Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagents: To this solution, add triethyl orthoformate (1.2 equivalents) and L-alanine (1.1 equivalents). The use of L-alanine will introduce the propanoic acid moiety with a specific stereochemistry.

  • Reaction Conditions: The mixture is then heated to reflux for a period of 4-6 hours. Microwave-assisted synthesis at elevated temperatures (e.g., 120°C for 30 minutes) can also be employed to accelerate the reaction.[4]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Causality of Choices: This synthetic approach is favored for its operational simplicity and convergence, bringing together the key structural components in a single step. Anthranilic acid provides the benzene ring and the nitrogen at position 1, triethyl orthoformate acts as a source for the C2 carbon, and L-alanine introduces the N-3 substituent. This method is well-documented for producing 3-substituted quinazolinones in good yields.[4][5]

Synthesis A Anthranilic Acid Reaction One-Pot Reaction (Ethanol, Reflux) A->Reaction B Triethyl Orthoformate B->Reaction C L-Alanine C->Reaction Product This compound Reaction->Product

Caption: Proposed one-pot synthesis of the target compound.

Structural Elucidation Workflow: A Multi-Pronged Approach

Elucidation_Workflow Start Synthesized Product MS Mass Spectrometry (MS) Start->MS Molecular Weight & Formula IR Infrared (IR) Spectroscopy Start->IR Functional Groups NMR Nuclear Magnetic Resonance (NMR) Start->NMR Connectivity & Environment Conclusion Final Structure Confirmation MS->Conclusion IR->Conclusion H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR TwoD_NMR 2D NMR (COSY, HSQC) NMR->TwoD_NMR H_NMR->Conclusion C_NMR->Conclusion TwoD_NMR->Conclusion

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the first port of call to confirm the molecular weight and elemental composition of the synthesized compound.

Experimental Protocol (Electrospray Ionization - Time of Flight, ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (HRMS) with an ESI source.

  • Data Acquisition: Acquire the spectrum in positive ion mode. The high-resolution capability of a TOF analyzer will provide a highly accurate mass measurement.

Predicted Data and Interpretation

The molecular formula of this compound is C₁₁H₁₀N₂O₃, with a monoisotopic mass of 218.0691 g/mol .

IonPredicted m/z (High Resolution)Interpretation
[M+H]⁺219.0764Protonated molecular ion
[M+Na]⁺241.0583Sodium adduct of the molecular ion
[M-H₂O+H]⁺201.0658Loss of water from the carboxylic acid
[M-COOH+H]⁺174.0815Loss of the carboxyl group (decarboxylation)
Quinazolinone core147.0553Fragmentation yielding the core structure

Trustworthiness: High-resolution mass spectrometry provides a mass accuracy of <5 ppm, allowing for the unambiguous determination of the elemental composition. The observation of the [M+H]⁺ ion at the predicted high-resolution m/z value provides strong evidence for the successful synthesis of a compound with the correct molecular formula. The fragmentation pattern, particularly the loss of the propanoic acid side chain, further corroborates the proposed structure. The fragmentation of quinazolinones often involves characteristic losses related to the substituents.[1][6]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in the molecule, providing crucial evidence for the quinazolinone core and the carboxylic acid moiety.

Experimental Protocol (Attenuated Total Reflectance, ATR-FTIR)

  • Sample Preparation: Place a small amount of the dry, purified solid directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Predicted Data and Interpretation

Wavenumber (cm⁻¹)IntensityAssignmentSignificance
3300-2500Broad, StrongO-H stretch (carboxylic acid)Confirms the presence of the carboxylic acid group, with the broadness indicating hydrogen bonding.[7]
~1710StrongC=O stretch (carboxylic acid)Provides further evidence for the carboxylic acid functionality.[7]
~1680StrongC=O stretch (amide, quinazolinone ring)A characteristic and strong absorption for the C4-carbonyl group in the quinazolinone scaffold.[8]
~1610, ~1570MediumC=N stretch and C=C aromatic ring stretchesConfirms the presence of the pyrimidine and benzene rings within the quinazolinone core.[8]
~3050MediumAromatic C-H stretchIndicates the presence of the benzene ring.
2980-2850WeakAliphatic C-H stretchCorresponds to the C-H bonds of the propanoic acid side chain.

Trustworthiness: The simultaneous observation of the broad O-H stretch and the two distinct carbonyl (C=O) absorptions—one for the carboxylic acid and one for the amide in the quinazolinone ring—provides a highly reliable fingerprint for the target molecule. This combination of peaks is highly characteristic and difficult to attribute to other plausible structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H, ¹³C, and 2D NMR experiments will provide a complete picture of the structure.

Experimental Protocol (High-Field NMR)

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR: Perform Correlation Spectroscopy (COSY) to establish H-H couplings and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons.

¹H NMR Spectroscopy: Probing the Proton Environment

Predicted Data and Interpretation (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
~8.20s1HH2Singlet in the downfield region, characteristic of the proton at the C2 position of the quinazolinone ring.[5]
~8.10dd1HH5Doublet of doublets, coupled to H6. Its downfield shift is due to the anisotropic effect of the adjacent C4-carbonyl group.
~7.90ddd1HH7Doublet of doublet of doublets, showing coupling to H6 and H8.
~7.60ddd1HH6Doublet of doublet of doublets, coupled to H5 and H7.
~7.50d1HH8Doublet, coupled to H7.
~5.20q1HCH (α)Quartet, due to coupling with the three protons of the methyl group. This confirms the propanoic acid moiety.
~1.60d3HCH₃Doublet, coupled to the methine proton (CH-α).
~13.0br s1HCOOHBroad singlet in the far downfield region, characteristic of a carboxylic acid proton.[5]
¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Predicted Data and Interpretation (in DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentInterpretation
~173.0COOHCarbonyl carbon of the carboxylic acid.
~161.0C4 (C=O)Amide carbonyl carbon of the quinazolinone ring.[9]
~148.0C8aQuaternary carbon at the ring junction.
~145.0C2Carbon at the 2-position of the quinazolinone ring.[9]
~135.0C7Aromatic CH carbon.
~127.5C5Aromatic CH carbon.
~127.0C6Aromatic CH carbon.
~126.5C8Aromatic CH carbon.
~121.0C4aQuaternary carbon at the ring junction.[9]
~55.0CH (α)Methine carbon of the propanoic acid side chain.
~16.0CH₃Methyl carbon of the propanoic acid side chain.

Trustworthiness and 2D NMR: The combination of ¹H and ¹³C NMR provides a detailed map of the molecule. The final layer of confirmation comes from 2D NMR experiments. A COSY spectrum would show correlations between H5/H6, H6/H7, and H7/H8, confirming their positions on the benzene ring. It would also show a clear correlation between the CH(α) quartet and the CH₃ doublet, locking in the structure of the propanoic acid side chain. An HSQC spectrum would then unambiguously link each proton signal to its corresponding carbon signal, for instance, confirming that the proton at ~8.20 ppm is attached to the carbon at ~145.0 ppm (C2). This multi-dimensional analysis leaves no ambiguity in the final structure.

Conclusion: A Self-Validating Structural Confirmation

  • High-Resolution Mass Spectrometry confirms the elemental composition (C₁₁H₁₀N₂O₃).

  • Infrared Spectroscopy identifies the key functional groups: a carboxylic acid (broad O-H, C=O at ~1710 cm⁻¹), an amide carbonyl (C=O at ~1680 cm⁻¹), and the aromatic quinazolinone core.

  • ¹H and ¹³C NMR Spectroscopy establish the precise atom connectivity, detailing the substitution pattern on the aromatic ring and confirming the structure of the N-3 propanoic acid side chain.

  • 2D NMR (COSY and HSQC) provides the final, unambiguous confirmation of the H-H and C-H correlations, solidifying the complete molecular architecture.

This comprehensive guide illustrates a robust and logical workflow that ensures the highest level of scientific integrity in the characterization of novel quinazolinone derivatives, a critical step in the journey of drug discovery and development.

References

An In-depth Technical Guide to 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid, a member of the quinazolinone family of heterocyclic compounds. While specific research on this particular molecule is limited, this document extrapolates from the rich body of knowledge surrounding the quinazolinone scaffold to offer insights into its chemical identity, potential synthesis, and physicochemical properties. The guide also explores the broader biological significance of this class of compounds, suggesting avenues for future investigation.

Part 1: Core Chemical Identity

  • IUPAC Name: this compound

  • CAS Number: 61381-36-0[1]

  • Molecular Formula: C₁₁H₁₀N₂O₃[2]

  • Molecular Weight: 218.21 g/mol [2]

Structural Representation:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Melting Point221-223 °C (decomposed)[1]
Boiling Point437.4°C at 760 mmHg[1][2]
Density1.37 g/cm³[1][2]
Flash Point218.4°C[1][2]
pKa3.00 ± 0.10 (Predicted)[1]
LogP1.04210[1][2]

Part 2: Synthesis and Characterization

Proposed Synthetic Pathway:

The most probable method for the synthesis of the target compound is the N-alkylation of quinazolin-4(3H)-one with a suitable propanoic acid derivative. A common approach involves the reaction of the quinazolinone with an α-halo propanoic acid ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis A Quinazolin-4(3H)-one C Ethyl 2-(4-oxoquinazolin-3(4H)-yl)propanoate A->C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) B Ethyl 2-bromopropanoate B->C D Ethyl 2-(4-oxoquinazolin-3(4H)-yl)propanoate E This compound D->E Acid or Base Catalysis (e.g., HCl, NaOH) Biological_Potential A This compound B Anticancer A->B C Antimicrobial A->C D Enzyme Inhibition A->D E Kinase Inhibition D->E F Protease Inhibition D->F

References

An In-depth Technical Guide to 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid: Synthesis, History, and Therapeutic Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid, a member of the versatile quinazolinone family of heterocyclic compounds. While the specific discovery and developmental history of this particular molecule are not extensively documented in dedicated publications, this guide elucidates its synthetic pathways based on established quinazolinone chemistry. It further explores the rich historical and pharmacological context of the quinazolinone scaffold, which has yielded numerous compounds with significant therapeutic applications, including anti-inflammatory, analgesic, and anticancer agents. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related quinazolinone derivatives.

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolinone core, a bicyclic system comprising a benzene ring fused to a pyrimidinone ring, is recognized as a "privileged structure" in medicinal chemistry. This designation stems from its ability to bind to a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Historically, the synthesis of quinazoline derivatives dates back to the 19th century, but it was in the mid-20th century that their therapeutic potential began to be systematically explored, leading to the development of drugs like methaqualone, a sedative-hypnotic.[3]

Since then, the quinazolinone scaffold has been a fertile ground for the discovery of novel therapeutic agents. Modifications at various positions of the quinazolinone ring have yielded compounds with diverse activities, including but not limited to:

  • Anti-inflammatory and Analgesic: Many quinazolinone derivatives have demonstrated potent anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[2][4] The presence of a propanoic acid moiety, as seen in the title compound, is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer: A significant number of quinazolinone-based compounds have been investigated as anticancer agents, with some, like gefitinib, reaching clinical use as tyrosine kinase inhibitors.[5]

  • Antimicrobial and Antiviral: The quinazolinone nucleus is also found in compounds exhibiting antibacterial, antifungal, and antiviral activities.[6]

Given this rich history, the synthesis of novel quinazolinone derivatives, such as this compound, is a logical step in the ongoing exploration of this versatile pharmacophore.

Synthesis of this compound

While a singular, seminal publication detailing the first synthesis of this compound (CAS RN: 25818-88-6 for the 3-yl isomer) is not readily apparent in the literature, its synthesis can be reliably achieved through well-established methods for the preparation of N-3 substituted quinazolinones. The most common and efficient route involves a two-step process starting from anthranilic acid.

Synthetic Pathway Overview

The general synthetic strategy involves the initial formation of a benzoxazinone intermediate, followed by its reaction with an appropriate amine—in this case, an amino acid—to yield the desired quinazolinone.

G A Anthranilic Acid C 2-Methyl-4H-3,1-benzoxazin-4-one A->C Acetylation & Cyclization B Acetic Anhydride B->C E This compound C->E Aminolysis & Ring Opening/Closing D β-Alanine D->E

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

This initial step involves the acetylation of anthranilic acid followed by cyclization to form the benzoxazinone intermediate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (1 equivalent) and acetic anhydride (excess, e.g., 3-4 equivalents).

  • Heating: Gently heat the mixture under reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The excess acetic anhydride can be removed under reduced pressure using a rotary evaporator.

  • Isolation: The resulting solid, 2-methyl-4H-3,1-benzoxazin-4-one, can be purified by recrystallization from a suitable solvent such as ethanol or petroleum ether.

Step 2: Synthesis of this compound

This step involves the reaction of the benzoxazinone intermediate with β-alanine.

  • Reaction Setup: In a suitable solvent such as glacial acetic acid or pyridine, dissolve 2-methyl-4H-3,1-benzoxazin-4-one (1 equivalent) and β-alanine (1-1.2 equivalents).

  • Heating: Heat the reaction mixture under reflux for several hours. The reaction progress should be monitored by TLC.

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution upon cooling or after the addition of water. The solid can be collected by filtration, washed with water, and dried.

  • Purification: Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.

Characterization Data

The structural confirmation of the final product would be achieved through standard analytical techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic protons of the quinazolinone ring, a characteristic singlet for the proton at the 2-position of the quinazolinone ring, and signals for the methylene protons of the propanoic acid side chain. A broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbons of the quinazolinone and carboxylic acid, as well as signals for the aromatic and aliphatic carbons.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₀N₂O₃, MW: 218.21 g/mol ).[1]
FT-IR Characteristic absorption bands for the C=O stretching of the quinazolinone and carboxylic acid, N-H stretching (if any tautomeric forms are present), C-H aromatic and aliphatic stretching, and C=C and C=N stretching of the heterocyclic ring.

Historical Context and Potential Therapeutic Relevance

The development of quinazolinone derivatives has been a continuous effort in medicinal chemistry for several decades. The structural motif of this compound, featuring a propanoic acid side chain at the N-3 position, is particularly reminiscent of the structures of many NSAIDs. This suggests that the initial rationale for the synthesis of this compound may have been to explore its potential as an anti-inflammatory agent.

While specific biological data for this exact compound is not widely published, the broader class of N-3 substituted quinazolinones has been extensively studied for anti-inflammatory activity.[2] The mechanism of action for many of these compounds is believed to involve the inhibition of COX enzymes, which are key mediators of the inflammatory cascade.

G A Arachidonic Acid B COX-1 / COX-2 A->B C Prostaglandins B->C D Inflammation, Pain, Fever C->D E Quinazolinone Derivatives (Potential Inhibition) E->B Inhibition

Caption: Potential mechanism of anti-inflammatory action for quinazolinone derivatives.

The exploration of quinazolinone-based compounds as alternatives to traditional NSAIDs is driven by the search for agents with improved efficacy and better safety profiles, particularly concerning gastrointestinal side effects.[3]

Future Directions

The compound this compound represents a synthetically accessible molecule within a pharmacologically significant class of compounds. Future research efforts could focus on the following areas:

  • Definitive Biological Screening: A thorough evaluation of its anti-inflammatory properties, including in vitro COX-1/COX-2 inhibition assays and in vivo models of inflammation, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with substitutions on the benzene ring or modifications to the propanoic acid side chain could lead to the identification of more potent and selective compounds.

  • Exploration of Other Therapeutic Areas: Given the diverse biological activities of the quinazolinone scaffold, screening this compound against other targets, such as those relevant to cancer or infectious diseases, could unveil novel therapeutic applications.

Conclusion

While the specific historical discovery of this compound remains to be fully elucidated from publicly available records, its synthesis is readily achievable through established chemical methodologies. Positioned within the esteemed class of quinazolinone compounds, and bearing a structural motif common to anti-inflammatory agents, this molecule holds potential for further investigation. This guide provides the necessary foundational knowledge for researchers to synthesize, characterize, and explore the therapeutic possibilities of this and related quinazolinone derivatives, contributing to the ongoing legacy of this remarkable heterocyclic scaffold in medicinal chemistry.

References

Spectroscopic Profile of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] The compound 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid, belonging to this esteemed class, incorporates a chiral propanoic acid moiety at the N-3 position, a common site for substitution to modulate pharmacological activity. Accurate structural elucidation and purity assessment are paramount in the development of such targeted molecules. This can only be achieved through the rigorous application of modern spectroscopic techniques.

This technical guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While a complete experimental dataset for this specific molecule is not publicly available, this document synthesizes data from closely related analogues and foundational spectroscopic principles to present a robust, predictive profile.[3][4] The causality behind spectral features is explained, providing researchers with the necessary framework to interpret their own experimental data. Furthermore, this guide includes field-proven, step-by-step protocols for sample analysis to ensure data integrity and reproducibility.

Physicochemical Properties [5]

PropertyValue
Molecular Formula C₁₁H₁₀N₂O₃
Molecular Weight 218.21 g/mol
CAS Number 61381-36-0
Appearance Expected to be a solid

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous assignment of spectroscopic signals. The following diagram illustrates the structure of this compound with the IUPAC numbering convention for the quinazolinone ring and logical numbering for the side chain.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive structural information. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆) due to the compound's likely polarity and the presence of an acidic proton.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinazolinone ring and the aliphatic protons of the propanoic acid side chain. The chemical shifts are influenced by the electronic environment; for instance, the H5 proton is deshielded due to its proximity to the anisotropic field of the C4-carbonyl group.

Assigned ProtonPredicted Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzRationale
H-Carboxyl~12.0 - 13.0Broad Singlet1H-Acidic proton, concentration-dependent, exchanges with D₂O.
H2~8.25Singlet1H-Proton on an imine-like carbon (N=CH-N), highly deshielded.[3]
H5~8.15Doublet1HJ = 7.9Aromatic proton ortho to a carbonyl group, strongly deshielded.[3]
H7~7.90Triplet1HJ = 7.6Aromatic proton coupled to H6 and H8.
H8~7.75Doublet1HJ = 8.1Aromatic proton adjacent to a nitrogen atom.
H6~7.60Triplet1HJ = 7.5Aromatic proton coupled to H5 and H7.
H9 (CH)~5.50Quartet1HJ = 7.2Methine proton adjacent to a nitrogen and a methyl group.
H10 (CH₃)~1.60Doublet3HJ = 7.2Methyl protons coupled to the H9 methine proton.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will confirm the carbon skeleton, showing 11 distinct signals corresponding to the 11 carbon atoms in unique electronic environments. The carbonyl carbons (C4 and C11) are expected at the lowest field (most deshielded) region of the spectrum.[6]

Assigned CarbonPredicted Chemical Shift (δ) ppmRationale
C11 (Carboxyl C=O)~173.0Carbonyl carbon of a carboxylic acid.
C4 (Amide C=O)~161.0Carbonyl carbon of the quinazolinone lactam.[4]
C2~148.5Imine-like carbon between two nitrogen atoms.
C8a~147.0Aromatic quaternary carbon fused to the benzene ring and adjacent to N1.
C7~135.0Aromatic methine carbon.
C5~127.5Aromatic methine carbon.
C6~127.0Aromatic methine carbon.
C8~126.5Aromatic methine carbon.
C4a~121.0Aromatic quaternary carbon at the ring junction.
C9 (CH)~52.0Aliphatic methine carbon attached to nitrogen.
C10 (CH₃)~16.0Aliphatic methyl carbon.
Experimental Protocol: NMR Spectroscopy

Expertise & Causality: The choice of solvent is critical. DMSO-d₆ is selected for its ability to dissolve a wide range of polar compounds and for its high boiling point, which is useful if gentle heating is required for dissolution. Its residual proton peak at ~2.50 ppm and carbon peaks at 39.52 ppm provide a reliable internal standard for calibration.[3]

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

  • Dissolution: Ensure the sample is fully dissolved. If necessary, use a vortex mixer or sonicate the sample for a few minutes.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution, which is crucial for resolving the aromatic multiplets.[3]

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a high signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton broadband decoupling. A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ as the reference.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum of this compound will be dominated by characteristic vibrations from its carbonyl groups, aromatic system, and the carboxylic acid OH bond.

Predicted IR Absorption Bands

The presence of two distinct carbonyl groups (amide and carboxylic acid) and a broad O-H stretch are the most anticipated features. The exact positions can be influenced by hydrogen bonding in the solid state.

Wavenumber (cm⁻¹)Functional GroupVibration TypeRationale
3300 - 2500O-H (Carboxylic Acid)Stretching, broadCharacteristic very broad absorption due to hydrogen bonding of the carboxylic acid dimer.
3100 - 3000C-H (Aromatic)StretchingTypical for sp² C-H bonds in the benzene ring.[2]
2990 - 2850C-H (Aliphatic)StretchingVibrations from the methyl and methine groups of the propanoic acid side chain.[2]
~1715C=O (Carboxylic Acid)StretchingExpected frequency for a carboxylic acid carbonyl. May be slightly lower due to dimerization.
~1680C=O (Amide)StretchingCharacteristic lactam carbonyl stretch in the quinazolinone ring.[2]
~1610, 1570, 1480C=C / C=NStretchingAromatic ring skeletal vibrations and C=N stretching of the quinazolinone core.
~1250C-NStretchingStretching vibration of the C-N bond in the lactam and the side chain.[2]
Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

Trustworthiness: The KBr pellet method is a self-validating system. A well-prepared pellet will be transparent or translucent, indicating proper grinding and dispersion. Any cloudiness or opacity suggests poor sample preparation that could lead to scattering and a distorted spectrum.

  • Sample Preparation: Gently grind 1-2 mg of the dry sample with a mortar and pestle.

  • Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) and grind the mixture thoroughly until a fine, homogeneous powder is obtained. The goal is to embed the sample particles within the KBr matrix to reduce light scattering.

  • Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

  • Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Background Correction: A background spectrum of the empty sample compartment should be recorded prior to the sample scan to correct for atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Predicted Mass Spectrometry Data

Molecular Ion Peak (M⁺•): The primary piece of information is the molecular ion peak. Using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the expected monoisotopic mass is 218.0691 g/mol . In a high-resolution spectrum, observing this mass would confirm the molecular formula C₁₁H₁₀N₂O₃.

Key Fragmentation Pathways: The fragmentation is dictated by the most stable resulting ions and neutral losses. The carboxylic acid group and the propanoic side chain are likely points of initial fragmentation.

m/z ValueProposed FragmentRationale
218[M]⁺•Molecular ion
173[M - COOH]⁺Loss of the carboxyl group as a radical, a common fragmentation for carboxylic acids.
146[M - C₃H₄O₂]⁺•Cleavage of the entire propanoic acid side chain (McLafferty rearrangement not possible), resulting in the stable 4(3H)-quinazolinone radical cation.
145[M - C₃H₅O₂]⁺Loss of the propanoic acid side chain, resulting in the quinazolinone cation.
119[C₇H₅NO]⁺Fragmentation of the quinazolinone ring, possibly via loss of CO from the m/z 146 fragment, leading to a benzonitrile-type fragment.
Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation cascade initiated by electron ionization.

G M [C₁₁H₁₀N₂O₃]⁺• m/z = 218 F1 [C₁₀H₉N₂O]⁺ m/z = 173 M->F1 - •COOH F2 [C₈H₆N₂O]⁺• m/z = 146 M->F2 - C₃H₄O₂ F4 [C₈H₅N₂O]⁺ m/z = 145 M->F4 - •C₃H₅O₂ F3 [C₇H₅NO]⁺ m/z = 119 F2->F3 - CO

Caption: Plausible fragmentation pathway for this compound.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is a common and gentle method suitable for this type of polar molecule, which will likely show the protonated molecule [M+H]⁺ at m/z 219.0764 or the deprotonated molecule [M-H]⁻ at m/z 217.0619 in negative mode. Electron Ionization (EI) would be used to induce the fragmentation shown above.

  • Analysis: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with liquid chromatography (LC-MS).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For fragmentation studies (MS/MS), the molecular ion is isolated and subjected to collision-induced dissociation (CID) to generate and analyze daughter ions, which can validate the proposed fragmentation pathways.

Workflow for Spectroscopic Analysis

A logical workflow ensures that all necessary data is collected efficiently to confirm the identity, structure, and purity of a synthesized compound.

G cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Data Interpretation & Finalization synthesis Synthesis of Target Compound purification Purification (e.g., Crystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) Confirm Molecular Weight purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups ms->ir nmr NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework ir->nmr interpretation Combined Spectral Interpretation nmr->interpretation confirmation Structure & Purity Confirmed interpretation->confirmation

Caption: General workflow for the characterization of a synthesized compound.

References

A Guide to the Synthesis of Quinazolinone Compounds: From Classical Foundations to Modern Innovations

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic compounds with a vast spectrum of biological activities.[1][2][3] Its derivatives have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents, among others.[4][5][6][7] Notable examples include the anticancer drugs Gefitinib and Erlotinib, which target the epidermal growth factor receptor (EGFR), and the historical sedative-hypnotic agent Methaqualone.[8][9] The stability and versatile reactivity of the quinazolinone nucleus have made it a focal point for synthetic and medicinal chemists. This technical guide provides a comprehensive review of the key synthetic strategies for constructing the quinazolinone scaffold, detailing the underlying mechanisms, offering field-proven experimental protocols, and comparing methodologies to empower researchers in drug discovery and development.

The Strategic Importance of the Quinazolinone Scaffold

The quinazolinone framework, a fusion of benzene and pyrimidine rings, offers a unique three-dimensional architecture that allows for diverse interactions with biological targets.[9] The two primary isomers are 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the 4-oxo isomer being the most common and pharmacologically significant.[6][10] The capacity for substitution at various positions on both rings provides a powerful tool for modulating physicochemical properties and optimizing structure-activity relationships (SAR), making it an indispensable scaffold in modern drug design.[8][11]

Foundational Synthetic Strategies: The Classical Routes

The earliest methods for quinazolinone synthesis laid the groundwork for decades of chemical innovation. Understanding these classical routes is crucial as they are still widely used and form the basis for many modern modifications.

The Niementowski Quinazolinone Synthesis

The most common and direct classical method is the Niementowski reaction, first reported in 1895.[12][13] It involves the thermal condensation of an anthranilic acid with an amide.[2][14]

Causality and Mechanism: The reaction is typically driven by high temperatures (130–150 °C) and proceeds through an initial acylation of the anthranilic acid's amino group by the amide, forming an o-amidobenzamide intermediate.[14] This intermediate then undergoes intramolecular cyclization with the elimination of a water molecule to yield the final 4(3H)-quinazolinone.[15] The high energy input is necessary to drive the dehydration and cyclization steps. While robust, the primary limitation of the classical approach is the harsh conditions, which can be incompatible with sensitive functional groups.

Niementowski_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_product Final Product A Anthranilic Acid C o-Amidobenzamide Intermediate A->C Acylation (+ Amide, -H2O) B Amide B->C D 4(3H)-Quinazolinone C->D Intramolecular Cyclization (Heat, -H2O)

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

Experimental Protocol: Conventional Niementowski Synthesis of 2-phenyl-4(3H)-quinazolinone

  • Reactant Mixture: In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (10 mmol) and benzamide (12 mmol).

  • Heating: Heat the mixture in an oil bath maintained at 140-150°C for 4-6 hours. The reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Allow the reaction mixture to cool to room temperature. A solid mass will form.

  • Purification: Triturate the solid with hot ethanol to remove unreacted starting materials. Filter the mixture and wash the solid residue with cold ethanol.

  • Isolation: The resulting solid is crude 2-phenyl-4(3H)-quinazolinone. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.

Synthesis via Benzoxazinone Intermediates

A highly versatile and widely adopted two-step strategy involves the use of a 2-substituted benzoxazin-4-one intermediate. This method offers milder conditions and greater modularity compared to the one-pot Niementowski reaction.

Causality and Workflow:

  • Step 1: Benzoxazinone Formation: Anthranilic acid is first acylated and cyclized, typically using an acid anhydride (e.g., acetic anhydride) or an acyl chloride in the presence of a base like pyridine.[2] This step efficiently forms the benzoxazinone ring, which is a stable and isolable intermediate.

  • Step 2: Amination/Condensation: The purified benzoxazinone is then reacted with a primary amine or another nitrogen source (like hydrazine or ammonium acetate). The nitrogen nucleophile attacks the electrophilic carbonyl carbon of the benzoxazinone, leading to ring-opening followed by recyclization to form the desired quinazolinone.[2] This stepwise approach allows for the introduction of diverse substituents at the N-3 position.

Benzoxazinone_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Quinazolinone Formation A Anthranilic Acid + Acetic Anhydride B 2-Methyl-4H-3,1- benzoxazin-4-one A->B Reflux D 2-Methyl-3-substituted- 4(3H)-Quinazolinone B->D Condensation (Reflux in Pyridine/Ethanol) C Primary Amine (R-NH2) C->D

Caption: General workflow for quinazolinone synthesis via a benzoxazinone intermediate.

Modern Synthetic Methodologies: Efficiency and Sustainability

Recent advancements have focused on developing more efficient, versatile, and environmentally friendly methods for quinazolinone synthesis. These approaches often utilize catalysts, alternative energy sources, and green reaction media.

Transition Metal-Catalyzed Syntheses

The use of transition metals, particularly copper (Cu) and palladium (Pd), has revolutionized the synthesis of complex heterocyclic scaffolds.[16] These catalytic methods often proceed under milder conditions and with higher functional group tolerance.

  • Copper (Cu) Catalysis: Copper catalysts (e.g., CuI, Cu(OAc)₂) are effective for cascade or domino reactions.[17] For instance, a copper-catalyzed reaction of 2-isocyanobenzoates with amines provides an efficient route to quinazolin-4-ones.[17] Fu and colleagues developed a CuI/L-proline catalyzed cascade synthesis from amidine hydrochlorides and 2-halobenzenes at relatively low temperatures (80 °C).[16]

  • Palladium (Pd) Catalysis: Palladium catalysts are renowned for their role in cross-coupling reactions. Alper's group demonstrated the use of Pd(OAc)₂ for coupling ortho-iodoanilines with imidoyl chlorides.[16] More recently, three-component reactions involving 2-aminobenzamides, aryl halides, and an isocyanide have been developed, showcasing the power of palladium to facilitate multiple bond formations in a single pot.[16]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions.[18][19] Compared to conventional heating, MAOS provides rapid and uniform heating, which dramatically reduces reaction times (from hours to minutes) and often improves product yields.[19][20] This technique has been successfully applied to classical methods like the Niementowski reaction and modern catalytic syntheses.[2][18] For example, a one-pot condensation of anthranilic acid, an orthoester, and an amine can be completed in minutes under microwave irradiation, compared to several hours with conventional heating.[2]

Experimental Protocol: Microwave-Assisted Synthesis of 3-Amino-2-phenylquinazolin-4(3H)-one [19]

  • Precursor Synthesis: Prepare 2-benzamidobenzoyl chloride from anthranilic acid as a stable precursor.

  • Reactant Mixture: In a microwave-safe vessel, combine 2-benzamidobenzoyl chloride (1 mmol), hydrazine hydrate (1.2 mmol), and potassium carbonate (1.5 mmol) in DMF (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at 800 W to a temperature of 135°C for 4 minutes.[19]

  • Work-up: After cooling, pour the reaction mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Purification: Recrystallize the crude product from ethanol to yield pure 3-amino-2-phenylquinazolin-4(3H)-one (yields typically >80%).[19]

Green Chemistry and Organocatalysis

In line with the principles of green chemistry, recent efforts have focused on metal-free reactions and the use of sustainable solvents.[21]

  • Organocatalysis: Small organic molecules like 1,4-diazabicyclo[2.2.2]octane (DABCO), p-toluenesulfonic acid (p-TSA), and trifluoroacetic acid (TFA) can effectively catalyze quinazolinone synthesis.[1] These methods avoid the cost and toxicity associated with residual heavy metals. For example, DABCO can catalyze the oxidative cyclization of 2-fluorobenzaldehydes with 2-aminopyridines using TBHP as an oxidant.[1]

  • Sustainable Solvents: Reactions have been successfully performed in water, ionic liquids, and deep eutectic solvents (DES), reducing the reliance on volatile organic compounds (VOCs).

  • Multicomponent Reactions (MCRs): One-pot MCRs that combine three or more starting materials are highly atom-economical and efficient.[22] Many modern quinazolinone syntheses, especially those using catalysts or microwave assistance, are designed as MCRs.[22][23]

Comparative Summary of Synthetic Methodologies

The choice of synthetic strategy depends on factors such as substrate scope, desired substitution pattern, scalability, and available equipment. The following table provides a comparative overview of the key methodologies.

Methodology Key Starting Materials Reaction Type Typical Conditions Advantages Limitations
Niementowski Synthesis Anthranilic Acid, AmideThermal Condensation130-150°C, neatSimple, one-stepHarsh conditions, limited substrate scope
Benzoxazinone Route Anthranilic Acid, Acid Anhydride, AmineTwo-step Acylation/CondensationModerate heat (reflux)Milder, modular, versatile for N-3 substitutionTwo separate steps, requires intermediate isolation
Cu/Pd Catalysis Halo-anilines, Aminobenzamides, IsocyanidesCross-coupling, Cascade80-120°C, catalyst, baseHigh efficiency, broad scope, mild conditionsCatalyst cost and toxicity, ligand sensitivity
Microwave-Assisted (MAOS) Various (applies to other methods)Accelerated ReactionMicrowave irradiation (100-250°C)Drastically reduced reaction times, higher yieldsRequires specialized equipment, scalability can be an issue
Organocatalysis/Green Varies (e.g., aldehydes, isatins)Catalytic CyclizationRoom temp to moderate heatMetal-free, environmentally benign, simpleCatalyst loading can be high, scope may be limited

Conclusion and Future Outlook

The synthesis of quinazolinone compounds has evolved significantly from high-temperature classical condensations to sophisticated, mild, and efficient catalytic protocols. The Niementowski and benzoxazinone routes remain valuable for their simplicity and reliability, while modern transition metal-catalyzed, microwave-assisted, and green chemistry approaches offer unparalleled efficiency, speed, and substrate scope. For researchers in drug development, a thorough understanding of this diverse synthetic toolbox is essential for the rapid generation of novel analogues for biological screening.

The future of quinazolinone synthesis will likely focus on the development of catalytic asymmetric methods to access enantiomerically pure, axially chiral quinazolinones, further expanding the chemical space available for discovering next-generation therapeutics.[1]

References

An In-depth Technical Guide to Elucidating the Therapeutic Targets of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically significant therapeutics, particularly in oncology. The compound 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid, a member of this esteemed class, presents a compelling case for therapeutic development due to its structural features. This guide delineates a comprehensive, multi-tiered strategy for the systematic identification and validation of its potential therapeutic targets. We will traverse from broad, unbiased screening methodologies to focused, mechanism-of-action studies, providing detailed, field-proven protocols and the causal reasoning behind each experimental choice. This document serves as a roadmap for researchers aiming to unlock the full therapeutic potential of this promising molecule.

Introduction: The Quinazolinone Scaffold as a Privileged Structure

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a versatile and privileged scaffold in drug discovery.[1] Its planar structure and synthetic tractability have allowed for the creation of extensive compound libraries with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] Notably, several FDA-approved drugs feature the quinazolinone core, underscoring its therapeutic relevance.[4]

The broad bioactivity of quinazolinone derivatives stems from their ability to interact with a wide array of biological targets.[2][5] A significant body of research highlights their role as inhibitors of protein kinases and enzymes involved in DNA repair.[4][6] Given this precedent, this compound is hypothesized to engage with similar classes of biomolecules. This guide will provide a systematic approach to test this hypothesis and uncover novel targets.

Tier 1: Initial Target Class Identification and Prioritization

The initial phase of target identification for a novel compound with a known privileged scaffold involves a combination of in silico analysis and broad-spectrum in vitro screening against target families historically associated with the scaffold.

In Silico Profiling: A Computational First Pass

Before embarking on resource-intensive wet-lab experiments, computational methods can provide valuable initial hypotheses.

  • Molecular Docking: The structure of this compound will be docked against a panel of known ATP-binding sites of various protein kinases (e.g., EGFR, VEGFR-2, CDK2) and the NAD+ binding site of PARP-1.[7][8] This will provide initial predictions of binding affinity and mode.

  • Pharmacophore Modeling: A 3D pharmacophore model will be generated based on the structure of our lead compound and compared against databases of known active molecules to identify potential targets that share similar binding features.

  • Target Prediction Software: Utilization of web-based servers and software that predict protein targets based on the chemical structure of a small molecule.

Broad-Spectrum Kinase and PARP Inhibition Screening

Based on the strong precedent for quinazolinones as kinase and PARP inhibitors, a broad screening approach is the logical first experimental step.[4][6][7]

Experimental Protocol: Broad-Spectrum Kinase Inhibition Assay

This protocol is designed for an initial screen against a panel of representative kinases.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to achieve a range of concentrations for initial screening (e.g., 10 µM, 1 µM, 100 nM).

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).

  • Add the test compound or vehicle control (DMSO) to the appropriate wells.

  • Add the specific recombinant protein kinase to each well.

  • Add the corresponding kinase substrate (peptide or protein).

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction: Add ATP to initiate the reaction. The concentration of ATP should be at or near the Km for each specific kinase.

  • Incubation: Incubate for 60 minutes at 30°C.

  • Detection: Use a commercial kinase activity detection kit (e.g., ADP-Glo™) to measure the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Calculate the percent inhibition for each kinase at the tested concentrations.

Experimental Protocol: PARP-1 Inhibition Assay (Fluorometric)

This assay measures the consumption of NAD+, a key step in the PARP-1 catalytic cycle.[5][9]

  • Materials: Recombinant human PARP-1, activated DNA, β-Nicotinamide adenine dinucleotide (NAD+), PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT), and a commercial NAD+ detection kit.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup: In a 384-well black plate, add the test compound dilutions or vehicle control.

  • Add a mixture of PARP-1 enzyme and activated DNA to each well.

  • Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add NAD+ to each well to start the enzymatic reaction.

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Detection: Stop the reaction and measure the remaining NAD+ concentration using a fluorescent plate reader as per the detection kit manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value if a dose-response is observed.

Parameter Kinase Inhibition Assay PARP-1 Inhibition Assay
Principle Measures ATP to ADP conversionMeasures NAD+ consumption
Detection LuminescenceFluorescence
Key Reagents Kinase, Substrate, ATPPARP-1, Activated DNA, NAD+
Output % Inhibition, IC50% Inhibition, IC50

Table 1: Comparison of Initial Screening Assays

Tier 2: Unbiased Target Identification

If the initial targeted screening does not yield potent hits, or to uncover novel mechanisms of action, an unbiased approach is necessary. Affinity-based proteomics is a powerful tool for identifying the direct binding partners of a small molecule in a complex biological sample.[10][11]

Experimental Workflow: Affinity-Based Target Identification

G cluster_synthesis Probe Synthesis cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification & Validation A This compound B Linker Attachment A->B C Affinity Tag Conjugation (e.g., Biotin) B->C D Affinity Probe C->D E Cell Lysate Incubation with Probe D->E F Capture on Streptavidin Beads E->F G Wash to Remove Non-specific Binders F->G H Elution of Bound Proteins G->H I LC-MS/MS Analysis H->I J Database Search & Protein Identification I->J K Candidate Target List J->K L Target Validation (e.g., SPR, Western Blot) K->L

Caption: Workflow for affinity-based target identification.

Detailed Protocol: Affinity-Based Pulldown

  • Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to this compound. A control probe with an inactive analog or the tag alone should also be prepared.

  • Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line sensitive to quinazolinone inhibitors).

  • Incubation: Incubate the cell lysate with the biotinylated probe and the control probe.

  • Capture: Add streptavidin-coated magnetic beads to capture the probe-protein complexes.

  • Washing: Perform stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the active probe pulldown with those from the control pulldown to identify specific binding partners.

Tier 3: Target Validation and Mechanism of Action

Once high-confidence candidate targets are identified, the next crucial step is to validate these interactions and elucidate the functional consequences of compound binding.

In Vitro Validation of Target Engagement
  • Surface Plasmon Resonance (SPR): This label-free technique will be used to quantify the binding affinity (KD) and kinetics of the interaction between this compound and the purified candidate target protein.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction.

  • Enzymatic Assays: If the identified target is an enzyme, specific activity assays will be performed to confirm inhibition and determine the IC50 value.

Cell-Based Target Engagement and Pathway Analysis

Demonstrating that the compound interacts with its target in a cellular context is critical.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Cell Treatment: Treat intact cells with either the test compound or a vehicle control.

  • Heating: Heat the treated cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative proteomics methods.

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct target engagement.

Signaling Pathway Analysis: A Focus on the EGFR Pathway

If EGFR or another receptor tyrosine kinase is identified as a primary target, it is essential to investigate the downstream signaling effects.[4][6][12][13]

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg Compound This compound Compound->EGFR RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Gene Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Cell Growth & Proliferation PKC PKC PLCg->PKC Cytoskeleton Cytoskeleton PKC->Cytoskeleton Cytoskeletal Rearrangement

Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Protocol: Western Blot Analysis of EGFR Pathway Activation

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., A549 non-small cell lung cancer cells) and serum-starve overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with EGF for a short period (e.g., 15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phosphorylated and total forms of EGFR, ERK, and AKT.

  • Detection and Analysis: Use chemiluminescence to detect the protein bands and quantify the changes in phosphorylation levels to assess the inhibitory effect of the compound on the signaling pathway.

Conclusion and Future Directions

This guide has outlined a rigorous, step-by-step approach to identify and validate the therapeutic targets of this compound. By progressing from broad, scaffold-based hypotheses to unbiased proteomics and detailed mechanistic studies, researchers can build a comprehensive understanding of this compound's biological activity. The identification of specific, high-affinity targets will be instrumental in guiding its further development as a potential therapeutic agent for cancer or other diseases. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies in relevant disease models to establish therapeutic efficacy.

References

An In-Depth Technical Guide to the Solubility and Stability of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-oxoquinazolin-3(4H)-yl)propanoic acid is a molecule of interest within the broader class of quinazolinone derivatives. The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] However, the successful development of any new chemical entity is contingent upon a thorough understanding of its fundamental physicochemical properties, primarily its solubility and stability. These two parameters are critical determinants of a drug candidate's bioavailability, manufacturability, and shelf-life.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of this compound. It is designed to be a practical resource, blending established scientific principles with actionable experimental protocols. The focus is not merely on the "what" but on the "why," offering insights into the rationale behind experimental design and data interpretation.

Physicochemical Properties at a Glance

A foundational understanding of the molecule's intrinsic properties is the first step in any comprehensive analysis.

PropertyValueSource
IUPAC Name 2-(4-oxoquinazolin-3-yl)propanoic acid[1]
CAS Number 61381-36-0[2]
Molecular Formula C₁₁H₁₀N₂O₃[2]
Molecular Weight 218.21 g/mol [2]
Predicted pKa 3.0 +/- 0.10LookChem
Predicted LogP 1.04LookChem

Part 1: Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption and bioavailability. Quinazolinone derivatives are frequently characterized by poor aqueous solubility due to their rigid, fused heterocyclic ring system, which can lead to high crystal lattice energy.[3] Therefore, a multi-faceted approach to solubility assessment is warranted.

Aqueous Solubility Determination

The pH-dependent solubility of this compound is of particular interest, given the presence of a carboxylic acid moiety (predicted pKa ≈ 3.0) and basic nitrogen atoms within the quinazolinone ring.

This method determines the equilibrium solubility of the compound, providing a gold-standard value.

Rationale: The shake-flask method allows the solid compound to reach equilibrium with the solvent over an extended period, ensuring that the measured concentration represents the true thermodynamic solubility.

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, and 9).

  • Sample Preparation: Add an excess amount of solid this compound to separate vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the solubility (in mg/mL or µM) as a function of pH.

Diagram: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis A Prepare Buffers (pH 2-9) B Add Excess Compound A->B C Agitate at Constant Temp (24-48h) B->C D Filter Sample (0.22 µm) C->D E Quantify via HPLC-UV D->E F Plot Solubility vs. pH E->F

Caption: Workflow for Thermodynamic Solubility Determination.

This high-throughput method is valuable for early-stage drug discovery.

Rationale: Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically prepared by diluting a DMSO stock solution into an aqueous buffer. This provides a rapid assessment of solubility under non-equilibrium conditions.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Add a small aliquot of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

  • Incubation: Incubate the microplate at room temperature for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or by visual inspection. The lowest concentration at which a precipitate is observed is the kinetic solubility.

Solubility in Organic Solvents

Rationale: This method is a straightforward and reliable way to determine solubility in various organic solvents.

Step-by-Step Methodology:

  • Solvent Selection: Choose a range of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetone, acetonitrile).

  • Saturation: Prepare a saturated solution of the compound in each solvent by adding an excess of the solid and stirring at a constant temperature until equilibrium is reached.

  • Filtration: Filter the saturated solutions to remove any undissolved solid.

  • Solvent Evaporation: Accurately measure a known volume of the filtrate into a pre-weighed container and evaporate the solvent completely.

  • Mass Determination: Weigh the container with the dried residue.

  • Calculation: The solubility is calculated from the mass of the residue and the volume of the filtrate used.

Part 2: Stability Assessment

A comprehensive stability profile is essential to ensure that the API maintains its quality, purity, and potency throughout its shelf-life. The quinazolinone ring is reported to be relatively stable to oxidation, reduction, and hydrolysis in cold, dilute acidic and alkaline solutions, but degradation can occur under more strenuous conditions such as boiling.[1]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish degradation pathways. This information is critical for developing stability-indicating analytical methods.

Rationale: By subjecting the compound to harsh conditions (acid, base, oxidation, heat, and light), we can accelerate its degradation and identify the likely degradation products that may form under normal storage conditions over a longer period.

Step-by-Step Methodology:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 80°C for a specified time. A study on piperazinyl quinazolines showed significant decomposition under these conditions.[6]

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 80°C. Complete degradation was observed for related quinazolines under these conditions.[6]

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 60°C) for an extended period.

  • Photolytic Degradation: Expose a solution of the compound to a combination of UV and visible light, as per ICH Q1B guidelines. Studies have shown that quinazoline derivatives can be susceptible to photodegradation.[7]

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.

Diagram: Forced Degradation Pathways

G cluster_stress Stress Conditions A Acid Hydrolysis (0.1M HCl, 80°C) G Degradation Products A->G B Base Hydrolysis (0.1M NaOH, 80°C) B->G C Oxidation (3% H₂O₂) C->G D Thermal (60°C, solid) D->G E Photolytic (UV/Vis Light) E->G F This compound F->A F->B F->C F->D F->E

Caption: Potential Forced Degradation Pathways.

Long-Term Stability Testing (ICH Guidelines)

Long-term stability studies are conducted under controlled storage conditions to establish the re-test period for the drug substance and the shelf-life of the drug product.

Rationale: These studies simulate the conditions the compound will experience during storage and distribution, providing real-time data on its stability.

Step-by-Step Methodology:

  • Batch Selection: Use at least three primary batches of the drug substance.

  • Storage Conditions: Store the samples in containers that simulate the proposed packaging under the following long-term and accelerated conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

  • Analytical Tests: At each time point, perform a battery of tests including:

    • Appearance

    • Assay (potency)

    • Purity (related substances/degradation products)

    • Moisture content

Part 3: Analytical Methodologies

A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment.

HPLC-UV Method for Quantification

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and reliable technique for the quantification of the parent compound and its degradation products.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution may be necessary to resolve all degradation products.

  • Detection Wavelength: The UV detection wavelength should be set at the λmax of this compound to ensure maximum sensitivity.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The solubility and stability of this compound are critical parameters that will dictate its path forward in the drug development pipeline. While quinazolinone derivatives as a class present challenges, particularly with regard to solubility, a systematic and scientifically rigorous approach to their characterization can pave the way for successful formulation and clinical translation. This guide provides the foundational knowledge and experimental frameworks necessary to undertake such an evaluation, empowering researchers to make data-driven decisions and unlock the full potential of this promising chemical scaffold.

References

Methodological & Application

Protocol for the Synthesis of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid. Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, demonstrating a wide spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide is designed for researchers in medicinal chemistry and drug development, offering a step-by-step methodology grounded in established chemical principles. The protocol follows a reliable two-step synthetic pathway: the initial formation of a 2-methyl-4(3H)-quinazolinone core via the cyclization of anthranilic acid, followed by N-alkylation and subsequent hydrolysis. We elaborate on the rationale behind procedural choices, provide methods for characterization, and include troubleshooting guidance to ensure a reproducible and efficient synthesis.

Introduction and Scientific Background

The quinazolinone scaffold is a privileged structure in medicinal chemistry, recognized for its stability and versatile biological activity.[3] First identified in 1869, this fused bicyclic system (benzene and pyrimidine rings) is found in over 100 naturally occurring alkaloids and numerous synthetic drugs.[4] The functionalization at the 2 and 3 positions of the quinazolinone ring, in particular, has been a major focus of drug discovery, leading to the development of potent therapeutic agents.[3][5]

The target molecule, this compound (CAS No. 61381-36-0), incorporates a propanoic acid moiety at the N-3 position. This carboxylic acid group can serve as a handle for further derivatization, such as amide or ester formation, or it may enhance the molecule's pharmacokinetic properties by increasing its polarity and potential for specific interactions with biological targets.[6]

The synthetic strategy detailed herein is a robust and widely adopted method for preparing 2,3-disubstituted quinazolinones.[5][7] It begins with the reaction of anthranilic acid with acetic anhydride to form a 2-methyl-4H-3,1-benzoxazin-4-one intermediate. This intermediate is highly reactive and susceptible to hydrolysis, so it is typically reacted in situ with an ammonia source (ammonium acetate) to yield the more stable 2-methylquinazolin-4(3H)-one core.[3] The final propanoic acid side chain is introduced via N-alkylation using an appropriate halo-ester, followed by saponification.

Synthetic Workflow Overview

The synthesis is performed in three primary stages, starting from commercially available anthranilic acid.

G cluster_0 Stage 1: Quinazolinone Core Synthesis cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Ester Hydrolysis A Anthranilic Acid B 2-Methyl-4H-3,1-benzoxazin-4-one (In situ intermediate) A->B Acetic Anhydride, Reflux C 2-Methylquinazolin-4(3H)-one B->C Ammonium Acetate, In situ D Ethyl 2-(2-methyl-4-oxoquinazolin- 3(4H)-yl)propanoate C->D 1. NaH, Anhydrous DMF 2. Ethyl 2-bromopropanoate E This compound (Final Product) D->E 1. NaOH (aq), EtOH 2. HCl (aq)

Figure 1: Overall workflow for the synthesis of the target compound.

Materials and Methods

Reagents and Materials
ReagentCAS No.Molecular Wt.Supplier Notes
Anthranilic Acid118-92-3137.14 g/mol Purity ≥99%
Acetic Anhydride108-24-7102.09 g/mol Purity ≥98%
Ammonium Acetate631-61-877.08 g/mol Purity ≥98%
Sodium Hydride (NaH)7646-69-724.00 g/mol 60% dispersion in mineral oil
Ethyl 2-bromopropanoate535-11-5181.03 g/mol Purity ≥98%
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol Pellets, Purity ≥97%
Hydrochloric Acid (HCl)7647-01-036.46 g/mol 37% solution in water
Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous, Purity ≥99.8%
Ethanol (EtOH)64-17-546.07 g/mol Anhydrous and 95%
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade
Hexanes110-54-386.18 g/mol ACS Grade
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

  • Rotary evaporator

  • Melting point apparatus

  • Fume hood

Detailed Experimental Protocol

Part A: Synthesis of 2-Methylquinazolin-4(3H)-one (II)

Principle: This reaction proceeds through the formation of N-acetyl anthranilic acid, which is then cyclized by acetic anhydride to form a benzoxazinone intermediate. This unstable intermediate is immediately trapped by ammonia (from ammonium acetate) to form the stable quinazolinone ring system.[8][9]

Procedure:

  • To a 250 mL round-bottom flask, add anthranilic acid (13.7 g, 0.1 mol).

  • Working in a fume hood, carefully add acetic anhydride (20.4 g, 20 mL, 0.2 mol).

  • Heat the mixture under reflux for 1 hour. The solution should become clear.

  • Allow the reaction to cool to approximately 80-90 °C.

  • In situ reaction: Cautiously add ammonium acetate (15.4 g, 0.2 mol) in small portions to the warm solution. The reaction is exothermic and will bubble.

  • Once the addition is complete, resume heating under reflux for an additional 2 hours.

  • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Pour the cooled mixture into 200 mL of ice-cold water and stir vigorously for 15 minutes.

  • Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with cold water (3 x 50 mL) to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from ethanol/water to yield pure 2-methylquinazolin-4(3H)-one as white crystals. Dry the product under vacuum. (Expected yield: 80-90%).

Part B: Synthesis of Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)propanoate (III)

Principle: This is a nucleophilic substitution reaction. The nitrogen at position 3 of the quinazolinone is deprotonated by a strong, non-nucleophilic base (sodium hydride) to form a sodium salt. This potent nucleophile then displaces the bromide from ethyl 2-bromopropanoate. Anhydrous conditions are critical as sodium hydride reacts violently with water.[3]

Procedure:

  • CAUTION: Sodium hydride is highly reactive and flammable. Handle only under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

  • To a dry 250 mL round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in oil, 2.4 g, 0.06 mol).

  • Wash the NaH with anhydrous hexanes (2 x 15 mL) to remove the mineral oil. Carefully decant the hexanes each time.

  • Add anhydrous DMF (80 mL) to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add 2-methylquinazolin-4(3H)-one (II) (8.0 g, 0.05 mol) in portions to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, allowing for the evolution of hydrogen gas to cease.

  • Add ethyl 2-bromopropanoate (10.0 g, 7.2 mL, 0.055 mol) dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cautiously quench it by slowly adding ice-cold water (100 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to obtain the pure ester (III).

Part C: Synthesis of this compound (IV)

Principle: This step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester to its corresponding carboxylate salt. Subsequent acidification protonates the carboxylate, precipitating the final carboxylic acid product.

Procedure:

  • Dissolve the purified ester (III) (e.g., 0.04 mol) in ethanol (100 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (2.4 g, 0.06 mol) in water (25 mL).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After cooling to room temperature, remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water (50 mL) and cool in an ice bath.

  • Acidify the solution to pH ~2 by slowly adding concentrated HCl. A white precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water (3 x 30 mL) to remove any inorganic salts.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetone/water) to yield the pure this compound (IV). Dry under vacuum.

Characterization and Results

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: 221-223 °C (decomposes).[10]

  • Molecular Formula: C₁₁H₁₀N₂O₃.[10][11]

  • Molecular Weight: 218.21 g/mol .[10][11]

  • ¹H NMR: Expected signals will correspond to the aromatic protons of the quinazolinone core, the methine proton (CH), and the methyl protons (CH₃) of the propanoic acid side chain.

  • ¹³C NMR: Signals will confirm the presence of carbonyl carbons (C=O) from the amide and carboxylic acid, aromatic carbons, and aliphatic carbons from the side chain.

  • IR Spectroscopy: Characteristic peaks should be observed for the C=O stretch of the amide (~1680 cm⁻¹), the C=O stretch of the carboxylic acid (~1710 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at m/z 219.

Mechanistic Insights and Discussion

A deeper understanding of the reaction mechanism is crucial for optimization and troubleshooting.

G cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation cluster_step3 Step 3: N-Alkylation (SN2) Anthranilic Anthranilic Acid N_Acetyl N-Acetyl Anthranilic Acid Anthranilic->N_Acetyl Ac₂O Benzoxazinone 2-Methyl-4H-3,1- benzoxazin-4-one N_Acetyl->Benzoxazinone Ac₂O, -H₂O Intermediate Ring-Opened Intermediate Benzoxazinone->Intermediate Ammonia NH₃ (from NH₄OAc) Ammonia->Intermediate Quinazolinone 2-Methylquinazolin- 4(3H)-one Intermediate->Quinazolinone Cyclization, -H₂O Anion Quinazolinone Anion Quinazolinone->Anion NaH, -H₂ ProductEster Product Ester Anion->ProductEster SN2 Attack AlkylHalide Ethyl 2-bromopropanoate AlkylHalide->ProductEster

Figure 2: Simplified reaction mechanism.

Causality Behind Experimental Choices:

  • Acetic Anhydride as Cyclizing Agent: Acetic anhydride serves a dual purpose: it first acetylates the amino group of anthranilic acid and then acts as a dehydrating agent to facilitate the cyclization to the benzoxazinone ring.[5][7]

  • In Situ Trapping: The benzoxazinone intermediate is highly electrophilic and prone to hydrolysis back to N-acetyl anthranilic acid if exposed to water.[3] Reacting it immediately (in situ) with ammonium acetate ensures efficient conversion to the desired quinazolinone.

  • Choice of Base for N-Alkylation: A strong, non-nucleophilic base like sodium hydride (NaH) is essential for the alkylation step. It quantitatively deprotonates the relatively acidic N-H proton (pKa ~10-12) to form the nucleophilic anion without competing in the subsequent SN2 reaction. Weaker bases like carbonates may result in incomplete reaction or slower reaction rates.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Part A Incomplete reaction; premature hydrolysis of the benzoxazinone intermediate.Ensure reflux times are adequate. Cool the reaction mixture sufficiently before adding water to minimize hydrolysis.
Low yield in Part B Inactive NaH (due to moisture exposure); insufficient reaction time; impure starting quinazolinone.Use fresh NaH and ensure all glassware is rigorously dried. Use anhydrous solvents. Monitor the reaction by TLC to confirm completion.
Oily product in Part C Incomplete hydrolysis of the ester; presence of impurities.Extend the reflux time for the hydrolysis step. Ensure complete acidification to precipitate the product. Purify by recrystallization.
Multiple spots on TLC Side reactions (e.g., O-alkylation in Part B); unreacted starting materials.O-alkylation is generally less favorable but possible. Purification by column chromatography is critical in Part B. Ensure correct stoichiometry to drive the reaction to completion.[12]

Conclusion

This application note presents a validated and reliable protocol for the synthesis of this compound. By providing a detailed, step-by-step procedure coupled with explanations of the underlying chemical principles, this guide serves as a valuable resource for researchers engaged in the synthesis of quinazolinone-based compounds for pharmaceutical and chemical research. The methods described are scalable and can be adapted for the synthesis of related analogues.

References

Application Notes and Protocols: Elucidating the Anticancer Mechanism of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology

The quinazolinone core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] In oncology, this structural motif is particularly prominent, forming the backbone of numerous FDA-approved drugs and clinical candidates that target key signaling pathways dysregulated in cancer.[3] Derivatives of quinazolinone have been successfully developed as inhibitors of protein kinases, modulators of cell cycle progression, and inducers of apoptosis.[1][4][5][6][7]

This document provides a comprehensive guide for researchers to investigate the mechanism of action of a novel quinazolinone derivative, 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid . While the specific mechanisms for this particular compound are yet to be fully elucidated in published literature, its structural similarity to other bioactive quinazolinones suggests several plausible and testable hypotheses. This guide will provide the experimental framework to explore these potential mechanisms, focusing on kinase inhibition, cell cycle perturbation, and induction of apoptosis.

Hypothesized Mechanisms of Action

Based on extensive research into the quinazolinone class of compounds, the anticancer activity of this compound is likely mediated through one or more of the following mechanisms:

  • Inhibition of Protein Kinases: The quinazolinone scaffold is a well-established ATP-competitive inhibitor of various kinases crucial for cancer cell survival and proliferation, such as EGFR, VEGFR, HER2, PI3K, and CDKs.[4][5][8][9][10]

  • Induction of Apoptosis: Many quinazolinone derivatives have been shown to trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic pathways.[7][11][12]

  • Cell Cycle Arrest: Disruption of the normal cell cycle, leading to arrest at the G1/S or G2/M checkpoints, is another common mechanism to halt cancer cell proliferation.[6][7][13]

The following sections provide detailed protocols to systematically investigate these hypotheses.

Part 1: Initial Assessment of Cytotoxicity and Proliferative Effects

The first step in characterizing a potential anticancer compound is to determine its cytotoxic and anti-proliferative effects on a panel of cancer cell lines.

Protocol 1.1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Cell LineIC50 of this compound (µM)
MCF-7 (Breast)Experimental Value
HCT-116 (Colon)Experimental Value
A549 (Lung)Experimental Value
PC-3 (Prostate)Experimental Value

Part 2: Investigation of Apoptosis Induction

If the compound shows significant cytotoxicity, the next logical step is to determine if cell death occurs via apoptosis.

Workflow for Apoptosis Investigation

G start Treat Cells with Compound annexin_v Annexin V/PI Staining (Flow Cytometry) start->annexin_v Early/Late Apoptosis caspase_assay Caspase-Glo 3/7, 8, 9 Assays start->caspase_assay Caspase Activation western_blot Western Blot for Apoptotic Markers start->western_blot parp Cleaved PARP western_blot->parp bcl2 Bcl-2 Family Proteins (Bax, Bcl-2) western_blot->bcl2

Caption: Experimental workflow for apoptosis assessment.

Protocol 2.1: Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2.2: Caspase Activity Assay

Principle: Caspases are a family of proteases that are key mediators of apoptosis. Assays using specific substrates for different caspases (e.g., caspase-3, -8, -9) can quantify their activity.

Step-by-Step Protocol:

  • Cell Lysis: Treat cells as described above, then lyse the cells to release cellular contents.

  • Substrate Addition: Add a luminogenic or fluorogenic substrate specific for the caspase of interest (e.g., a substrate for caspase-3/7, caspase-8, or caspase-9).

  • Signal Measurement: Measure the luminescence or fluorescence, which is proportional to the caspase activity.

Protocol 2.3: Western Blot for Apoptotic Markers

Principle: Western blotting can detect changes in the expression levels of key proteins involved in apoptosis.

Key Proteins to Probe:

  • Cleaved PARP-1: A substrate of activated caspase-3; its cleavage is a hallmark of apoptosis.

  • Cleaved Caspase-3: The activated form of this executioner caspase.

  • Bcl-2 family proteins: The ratio of pro-apoptotic proteins (e.g., Bax, Bak) to anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) determines cell fate.

Part 3: Cell Cycle Analysis

To determine if the compound's anti-proliferative effect is due to cell cycle arrest, flow cytometry with PI staining is the standard method.

Protocol 3.1: Cell Cycle Analysis by Propidium Iodide Staining

Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with this compound at various concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to remove RNA).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[13]

Part 4: Elucidation of Molecular Targets and Signaling Pathways

Given the prevalence of kinase inhibition among quinazolinone derivatives, investigating the effect of this compound on key cancer-related signaling pathways is crucial.[5][9]

Signaling Pathway Investigation

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway p_akt p-Akt (Ser473) p_mtor p-mTOR p_akt->p_mtor p_erk p-ERK1/2 compound 2-(4-oxoquinazolin-3(4H)-yl) propanoic acid compound->p_akt Inhibition? compound->p_erk Inhibition?

Caption: Hypothesized inhibition of key signaling pathways.

Protocol 4.1: Western Blot for Signaling Pathway Proteins

Principle: Assess the phosphorylation status of key kinases to determine if upstream signaling is inhibited. A decrease in the phosphorylated form of a protein indicates inhibition of the pathway.

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the compound for a short duration (e.g., 1-6 hours) and prepare cell lysates.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against both the phosphorylated and total forms of the proteins of interest.

    • PI3K/Akt Pathway: p-Akt (Ser473), Akt, p-mTOR, mTOR.

    • MAPK/ERK Pathway: p-ERK1/2, ERK1/2.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

Protocol 4.2: In Vitro Kinase Panel Screening

Principle: To identify specific kinase targets, the compound can be screened against a panel of purified recombinant kinases.

Methodology:

  • This is typically performed as a fee-for-service by specialized companies.

  • The compound is tested at a fixed concentration (e.g., 10 µM) against a large number of kinases.

  • The percentage of inhibition for each kinase is determined.

  • Follow-up dose-response experiments are then conducted for the "hit" kinases to determine their IC50 values.

Conclusion

This guide provides a systematic and robust framework for elucidating the mechanism of action of this compound in cancer cells. By following these protocols, researchers can determine its cytotoxic efficacy, its ability to induce apoptosis and cell cycle arrest, and identify its molecular targets within key oncogenic signaling pathways. The insights gained will be critical for the further development of this and other novel quinazolinone derivatives as potential anticancer therapeutics.

References

Application Notes and Protocols for In Vitro Antimicrobial Assays of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Imperative for Antimicrobial Evaluation

The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The emergence of multidrug-resistant pathogens presents a formidable global health challenge, necessitating the exploration of novel chemical entities for antimicrobial drug discovery.[4] The compound 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid, a specific derivative of the quinazolinone family, represents a promising candidate for investigation. Structure-activity relationship studies on similar quinazolinone derivatives suggest that substitutions at the N-3 position of the quinazolinone ring can significantly influence their antimicrobial efficacy.[1]

This guide provides a comprehensive, in-depth framework for the initial in vitro antimicrobial evaluation of this compound. The protocols herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring methodological robustness and data integrity.[5][6][7] For researchers, scientists, and drug development professionals, this document serves as a practical, field-proven manual for generating reliable and reproducible antimicrobial susceptibility data.

Part 1: Foundational Assays for Antimicrobial Profiling

A tiered approach is essential for characterizing the antimicrobial profile of a novel compound. We begin with a quantitative assessment of inhibitory activity (Minimum Inhibitory Concentration), followed by a qualitative measure of susceptibility (Agar Disk Diffusion), and finally, an evaluation of the compound's bactericidal or bacteriostatic nature (Time-Kill Kinetics Assay).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Scientific Rationale: The broth microdilution assay is the gold standard for quantitatively determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9] The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[8][10] This assay is crucial for establishing the potency of this compound and provides a quantitative value that can be used for comparative analysis and to guide further studies. The methodology is standardized by both CLSI and EUCAST to ensure inter-laboratory reproducibility.[5][10]

Experimental Protocol:

  • Preparation of Compound Stock Solution:

    • Accurately weigh this compound and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL). The final concentration of the solvent in the assay should not exceed 1% to avoid toxicity to the microorganisms.

    • Prepare this stock solution fresh on the day of the experiment.

  • Preparation of Microdilution Plates:

    • Using a sterile 96-well, round-bottom microtiter plate, add 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.[11]

    • In the first column of wells, add an additional 100 µL of the compound stock solution, resulting in a total volume of 200 µL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (broth and inoculum only), and column 12 will be the sterility control (broth only).[8]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria like E. coli.[10][12]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[13]

  • Inoculation and Incubation:

    • Within 15 minutes of standardization, inoculate each well (columns 1-11) with the prepared inoculum.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[13]

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).[8][14]

Data Presentation:

Microorganism StrainCompound Concentration (µg/mL)MIC (µg/mL)
Staphylococcus aureus ATCC 25923128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25Record Value
Escherichia coli ATCC 25922128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25Record Value
Pseudomonas aeruginosa ATCC 27853128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25Record Value
Candida albicans ATCC 10231128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25Record Value

Experimental Workflow for Broth Microdilution:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Stock Prepare Compound Stock Solution Serial_Dilution Perform 2-Fold Serial Dilution of Compound Compound_Stock->Serial_Dilution Inoculum_Prep Prepare & Standardize Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Culture Inoculum_Prep->Inoculation Plate_Prep Dispense Broth in 96-Well Plate Plate_Prep->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate Plate (35°C, 16-20h) Inoculation->Incubation Read_MIC Visually Read MIC: Lowest Concentration with No Growth Incubation->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Agar Disk Diffusion Assay

Scientific Rationale: The agar disk diffusion method, also known as the Kirby-Bauer test, is a widely used qualitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[12][15] While it does not provide a quantitative MIC value, it offers a rapid, visual confirmation of antimicrobial activity. The principle relies on the diffusion of the antimicrobial from a saturated paper disk into an agar medium uniformly inoculated with the test organism. The presence and size of a zone of inhibition around the disk are indicative of the compound's activity.[12] This method is standardized by CLSI and is excellent for screening purposes.[16]

Experimental Protocol:

  • Preparation of Agar Plates:

    • Use Mueller-Hinton Agar (MHA) plates with a depth of 4 mm. Allow plates to come to room temperature before use.[12]

  • Inoculum Preparation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[12]

  • Plate Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[12]

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of this compound (e.g., 30 µ g/disk ). A disk impregnated with the solvent (e.g., DMSO) should be used as a negative control.

    • Using sterile forceps, place the disks onto the inoculated agar surface, ensuring firm contact.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[16]

  • Reading and Interpreting Results:

    • Measure the diameter of the zone of complete inhibition (in millimeters) around each disk.

    • While formal interpretive criteria (Susceptible, Intermediate, Resistant) do not exist for a novel compound, the zone diameter provides a qualitative measure of activity.[12]

Data Presentation:

Microorganism StrainCompound per Disk (µg)Zone of Inhibition (mm)
Staphylococcus aureus ATCC 2592330Record Value
Escherichia coli ATCC 2592230Record Value
Pseudomonas aeruginosa ATCC 2785330Record Value
Solvent Control (DMSO)N/A0

Experimental Workflow for Agar Disk Diffusion:

Agar_Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum_Prep Prepare & Standardize Bacterial Inoculum (0.5 McFarland) Plate_Inoculation Inoculate Mueller-Hinton Agar Plate for Confluent Growth Inoculum_Prep->Plate_Inoculation Disk_Prep Prepare Compound- Impregnated Disks Disk_Application Apply Disks to Agar Surface Disk_Prep->Disk_Application Plate_Inoculation->Disk_Application Incubation Incubate Plate (35°C, 16-18h) Disk_Application->Incubation Measure_Zone Measure Diameter of Inhibition Zone (mm) Incubation->Measure_Zone

Caption: Workflow for the agar disk diffusion susceptibility test.

Time-Kill Kinetics Assay

Scientific Rationale: The time-kill assay provides critical pharmacodynamic information by evaluating the rate and extent of bacterial killing over time.[4][17] This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[18] A compound is typically considered bactericidal if it produces a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17][18] This information is vital for predicting in vivo efficacy. The protocol involves exposing a standardized bacterial population to the test compound at various concentrations (often multiples of the predetermined MIC) and quantifying viable bacteria at specific time points.[17]

Experimental Protocol:

  • Preparation:

    • Determine the MIC of this compound against the test organism as previously described.

    • Prepare a standardized inoculum in CAMHB, adjusted to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare sterile tubes or flasks containing CAMHB and the test compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the MIC.

    • Include a growth control tube containing no compound.

    • Inoculate all tubes (except a sterility control) with the prepared bacterial suspension.

  • Sampling and Plating:

    • Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.[17]

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

    • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto Tryptic Soy Agar (TSA) plates.

  • Incubation and Colony Counting:

    • Incubate the TSA plates at 37°C for 18-24 hours.

    • Count the colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point and concentration.

  • Data Analysis:

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot the mean log₁₀ CFU/mL against time for each concentration of the test compound and the growth control.

Data Presentation:

Time (hours)Log₁₀ CFU/mL (Growth Control)Log₁₀ CFU/mL (0.5x MIC)Log₁₀ CFU/mL (1x MIC)Log₁₀ CFU/mL (2x MIC)Log₁₀ CFU/mL (4x MIC)
0Record ValueRecord ValueRecord ValueRecord ValueRecord Value
2Record ValueRecord ValueRecord ValueRecord ValueRecord Value
4Record ValueRecord ValueRecord ValueRecord ValueRecord Value
8Record ValueRecord ValueRecord ValueRecord ValueRecord Value
24Record ValueRecord ValueRecord ValueRecord ValueRecord Value

Experimental Workflow for Time-Kill Assay:

Time_Kill_Workflow cluster_prep Preparation cluster_sampling Sampling Over Time cluster_analysis Analysis Inoculum_Prep Prepare Standardized Inoculum (5x10^5 CFU/mL) Inoculation Inoculate Tubes Inoculum_Prep->Inoculation Compound_Tubes Prepare Tubes with Broth & Compound (Multiples of MIC) Compound_Tubes->Inoculation Sampling Sample at T=0, 2, 4, 8, 24h Inoculation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate Dilutions on Agar Serial_Dilution->Plating Incubation Incubate Plates (37°C, 18-24h) Plating->Incubation Colony_Count Count Colonies (CFU) Incubation->Colony_Count Calculate_Plot Calculate log10 CFU/mL & Plot vs. Time Colony_Count->Calculate_Plot

Caption: Workflow for the time-kill kinetics assay.

Part 2: Essential Considerations for Trustworthy Data

Quality Control (QC): The Cornerstone of Self-Validating Systems

To ensure the accuracy and reproducibility of these assays, strict adherence to quality control is mandatory.[19] This involves the concurrent testing of well-characterized reference strains with known susceptibility profiles.[20][21][22]

  • QC Strains: A panel of QC strains from the American Type Culture Collection (ATCC) should be included in each assay run.[20][22]

    • Staphylococcus aureus ATCC 25923 (Gram-positive)[23]

    • Escherichia coli ATCC 25922 (Gram-negative)[23]

    • Pseudomonas aeruginosa ATCC 27853 (Gram-negative, non-fermenter)[23]

    • Enterococcus faecalis ATCC 29212 (for MIC validation)[23]

    • Candida albicans ATCC 90028 (for antifungal testing, if applicable)

  • Validation: The results for these QC strains (MIC values or zone diameters) must fall within the acceptable ranges published by CLSI or EUCAST.[21][24] If QC results are out of range, the entire batch of testing must be considered invalid, and troubleshooting is required.[22]

Causality Behind Experimental Choices:

  • Media Selection: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Agar (MHA) are the standard media for susceptibility testing because they have low levels of inhibitors (like thymidine and thymine) and are standardized for cation concentrations (Ca²⁺ and Mg²⁺), which can affect the activity of certain antimicrobials.[25]

  • Inoculum Density: The density of the starting inoculum is a critical variable. An inoculum that is too light may lead to falsely low MICs, while one that is too heavy can result in falsely high MICs. The 0.5 McFarland standard provides a reproducible starting point.[10]

  • Incubation Conditions: Standardized temperature (35°C) and duration (16-20 hours) are essential for consistent bacterial growth rates and, consequently, reproducible susceptibility results.[13]

Conclusion

This guide outlines the foundational in vitro assays required to profile the antimicrobial activity of the novel compound this compound. By adhering to the detailed protocols for broth microdilution, agar disk diffusion, and time-kill kinetics, and by implementing rigorous quality control measures, researchers can generate high-quality, reliable data. These initial findings will be instrumental in determining the compound's spectrum of activity, potency, and potential as a bactericidal or bacteriostatic agent, thereby guiding future preclinical development efforts.

References

Application Notes and Protocols for 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Oncology

The quinazolinone core is a bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of pharmacological activities.[1][2] This "privileged structure" is a cornerstone in the design of numerous therapeutic agents, particularly in oncology.[3] Its versatility allows for substitutions at various positions, leading to compounds with tailored affinities for diverse biological targets. Notably, quinazolinone derivatives are key components in several FDA-approved drugs and investigational candidates, often targeting critical signaling pathways implicated in cancer progression.[4] This document provides a detailed guide on the potential applications of a specific derivative, 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid (CAS 61381-36-0), in drug discovery, focusing on its likely role as an inhibitor of key oncogenic signaling pathways. While direct biological data for this exact molecule is limited, a robust body of evidence from closely related analogs strongly suggests its potential as a valuable scaffold for developing novel anticancer agents.

Scientific Rationale: Targeting Key Oncogenic Pathways

The N-3 position of the quinazolinone ring is a critical site for substitution, significantly influencing the compound's interaction with biological targets. The propanoic acid moiety at this position in this compound suggests potential interactions with ATP-binding pockets of various kinases. Based on extensive research on analogous structures, two primary signaling pathways emerge as highly probable targets: the Epidermal Growth Factor Receptor (EGFR) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[5][6][7][8]

Epidermal Growth Factor Receptor (EGFR) Inhibition

The EGFR signaling cascade is a pivotal regulator of cell proliferation, differentiation, and survival.[9] Its aberrant activation, through mutation or overexpression, is a hallmark of numerous cancers, including non-small cell lung cancer and breast cancer, making it a prime target for therapeutic intervention.[4][5] Many quinazolinone-based compounds function as ATP-competitive inhibitors of the EGFR tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream pro-survival signals.[7][10] The core quinazolinone structure mimics the adenine region of ATP, while substitutions influence binding affinity and selectivity.

Diagram of the EGFR Signaling Pathway and Locus of Inhibition

EGFR_Pathway cluster_membrane Plasma Membrane cluster_downstream EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K/Akt Pathway EGFR->PI3K_AKT Activates EGF EGF Ligand EGF->EGFR Binds Compound 2-(4-oxoquinazolin-3(4H)-yl) propanoic acid Compound->EGFR Inhibits (ATP-competitive) Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PI3K_AKT_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK Compound 2-(4-oxoquinazolin-3(4H)-yl) propanoic acid Compound->PI3K Inhibits PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates AKT Akt PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Kinase_Assay_Workflow A Prepare serial dilutions of test compound B Add kinase buffer, substrate, and compound to 96-well plate A->B C Add recombinant kinase (EGFR/PI3Kα) B->C D Initiate reaction with [γ-³²P]ATP solution C->D E Incubate at 30°C D->E F Terminate reaction E->F G Transfer to filter plate and wash F->G H Measure radioactivity G->H I Calculate % inhibition and determine IC50 H->I

References

Application Notes & Protocols: A Multi-Tiered Experimental Workflow for the Evaluation of 2-(4-Oxoquinazolin-3(4H)-yl)propanoic Acid Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and a Strategy for Its Evaluation

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Specifically, derivatives of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid have garnered significant interest for their potential as anti-inflammatory agents. Published research indicates that this chemical class often interacts with key targets in the inflammatory cascade, including cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] Inhibition of COX-2 is a validated strategy for anti-inflammatory drugs, while modulation of the NF-κB pathway offers a broader impact by controlling the expression of numerous pro-inflammatory genes.[3][4][5]

These application notes provide a comprehensive, multi-tiered experimental framework designed for researchers, scientists, and drug development professionals. The goal is to systematically evaluate novel this compound derivatives, progressing from high-throughput primary screening to detailed mechanistic studies and preliminary in vivo validation. This logical progression ensures that resources are focused on the most promising candidates, building a robust data package for lead optimization.

High-Level Experimental Workflow

The proposed workflow is designed as a funnel, efficiently filtering a library of compounds to identify lead candidates with validated mechanisms of action and in vivo efficacy. The process begins with direct target engagement assays, moves to physiologically relevant cell-based models, delves into the specific molecular mechanism, and culminates in a proof-of-concept animal model.

experimental_workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mechanism of Action (MOA) cluster_3 Tier 4: In Vivo Proof-of-Concept enzymatic In Vitro Enzymatic Assays (COX-1/COX-2 Inhibition) cell_based Cell-Based Functional Assays (LPS-Stimulated Macrophages) enzymatic->cell_based Identify potent hits cytotoxicity Cytotoxicity Assay (MTT/LDH) cell_based->cytotoxicity Validate non-toxic activity western Western Blot Analysis (NF-κB Pathway Proteins) cell_based->western Confirm cellular efficacy qpcr RT-qPCR Analysis (Inflammatory Gene Expression) western->qpcr Elucidate MOA invivo Animal Model of Acute Inflammation (Carrageenan-Induced Paw Edema) qpcr->invivo Select candidates for in vivo testing

Caption: Tiered experimental workflow for compound evaluation.

Tier 1: Primary Screening - Direct Enzyme Inhibition

Scientific Rationale: The primary goal is to rapidly identify compounds that directly engage with known inflammatory enzymes. Many established non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[6] Quinazolinone derivatives have been specifically reported as potent COX-2 inhibitors.[2][5] Testing for COX-1 and COX-2 inhibition provides crucial initial data on potency and selectivity. A high selectivity for COX-2 over COX-1 is a desirable characteristic to minimize the risk of gastrointestinal side effects associated with COX-1 inhibition.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol utilizes a commercially available colorimetric or fluorescent inhibitor screening kit, which measures the peroxidase activity of COX enzymes.

Methodology:

  • Reagent Preparation: Prepare all buffers, enzymes (ovine or human recombinant COX-1 and COX-2), and substrates (e.g., arachidonic acid) according to the manufacturer's protocol.

  • Compound Dilution: Prepare a serial dilution of the test compounds (e.g., from 100 µM to 1 nM) in DMSO. Also, prepare a known non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib) as positive controls.[2]

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2) to appropriate wells.

  • Compound Addition: Add the diluted test compounds, controls, and a DMSO vehicle control to the wells. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Detection: After a brief incubation (e.g., 5 minutes), add the colorimetric substrate. Read the absorbance at the specified wavelength (e.g., 590 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.

Data Presentation:

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) [IC50(COX-1)/IC50(COX-2)]
Lead-001 50.20.15335
Lead-002 25.80.9826
Celecoxib >1000.05>2000

Tier 2: Secondary Screening - Cell-Based Functional Assays

Scientific Rationale: Compounds that show promising activity against the isolated enzyme must be validated in a more complex, physiologically relevant system. Macrophages are central mediators of the inflammatory response.[7] Upon stimulation with bacterial lipopolysaccharide (LPS), they produce a host of inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8] These assays determine if a compound's enzymatic activity translates into a functional anti-inflammatory effect in a cellular context. A concurrent cytotoxicity assay is essential to ensure that the observed reduction in inflammatory mediators is due to a specific biological effect and not simply cell death.

Protocol 2A: Inhibition of NO Production in LPS-Stimulated Macrophages

Cell Line: Murine macrophage cell line RAW 264.7 or J774A.1.

Methodology:

  • Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Incubate for 1 hour.

  • Inflammatory Stimulus: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Griess Assay:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC50 value for NO inhibition.

Protocol 2B: Quantification of Pro-Inflammatory Cytokines (TNF-α, IL-6)

Methodology:

  • Follow steps 1-4 from Protocol 2A.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions precisely.

  • Data Analysis: Generate a standard curve for each cytokine and calculate the concentration in each sample. Determine the IC50 values for the inhibition of TNF-α and IL-6 production.

Protocol 2C: Cell Viability Assay (MTT)

Methodology:

  • After collecting the supernatant for the assays above, add MTT solution (5 mg/mL) to the remaining cells in the plate.

  • Incubate for 4 hours at 37°C until formazan crystals form.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage relative to the vehicle-treated, unstimulated cells.

Data Presentation:

Compound IDNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)Cytotoxicity CC50 (µM)
Lead-001 1.20.81.5>100
Lead-002 5.67.39.1>100

Tier 3: Elucidation of the Molecular Mechanism of Action

Scientific Rationale: After confirming cellular activity, the next critical step is to understand how the compounds work. The NF-κB signaling pathway is a master regulator of inflammatory gene expression, including the genes for iNOS (encoded by Nos2), TNF-α, and IL-6.[3][9] LPS activates this pathway via Toll-like receptor 4 (TLR4).[10] A key event is the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which releases the p65/p50 NF-κB dimer to translocate to the nucleus and initiate gene transcription.[11] By examining these key signaling events, we can determine if the compounds exert their effects by targeting the NF-κB pathway.

NF-κB Signaling Pathway Diagram

Caption: The canonical NF-κB signaling pathway activated by LPS.

Protocol 3A: Western Blot Analysis of NF-κB Pathway Activation

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound (at 1x and 3x its IC50 for TNF-α inhibition) for 1 hour, followed by stimulation with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for p-IκBα, 60 minutes for nuclear p65).

  • Protein Extraction:

    • For total protein, lyse cells directly in RIPA buffer with protease and phosphatase inhibitors.

    • For subcellular fractionation, use a nuclear/cytoplasmic extraction kit to separate the two fractions.[12]

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65. Use anti-β-actin as a cytoplasmic loading control and anti-Lamin B1 or anti-Histone H3 as a nuclear loading control.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize phosphorylated proteins to their total protein levels and nuclear proteins to the nuclear loading control.

Protocol 3B: RT-qPCR for Inflammatory Gene Expression

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 4-6 hours.

  • RNA Isolation: Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit).[13] Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit with random primers or oligo(dT).[14]

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for target genes (Tnf, Il6, Nos2), and a housekeeping gene (Gapdh or Actb), and the diluted cDNA template.[15][16]

    • Run the reaction on a real-time PCR cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Tier 4: Preliminary In Vivo Proof-of-Concept

Scientific Rationale: The ultimate test for a potential therapeutic is its efficacy in a living organism. The carrageenan-induced paw edema model is a widely used and well-accepted acute inflammation model for the preliminary evaluation of anti-inflammatory drugs.[18][19][20] Carrageenan injection triggers a biphasic inflammatory response involving the release of histamine, serotonin, bradykinin, and prostaglandins, leading to measurable edema (swelling).[19][20] This assay provides critical information on whether the compound's in vitro activity translates to an in vivo setting.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)

    • Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Dosing: Administer the vehicle, positive control, or test compounds orally (p.o.).

  • Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume of each rat using a digital plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point compared to its initial volume.

    • Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100, where V_c is the average edema in the control group and V_t is the average edema in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3h (Mean ± SEM)% Inhibition at 3h
Vehicle -0.85 ± 0.06-
Indomethacin 100.38 ± 0.0455.3%
Lead-001 100.65 ± 0.0723.5%
Lead-001 300.41 ± 0.0551.8%
Lead-001 1000.29 ± 0.0365.9%
Note: p < 0.05 vs. Vehicle. Data is illustrative.

Early Pharmacokinetic (PK) Considerations

While beyond the scope of this efficacy-focused guide, it is crucial for drug development professionals to consider a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties early in the discovery process.[21] A compound with outstanding in vitro potency and in vivo efficacy may still fail if it has poor oral bioavailability, rapid metabolism, or off-target toxicity. It is highly recommended to run parallel in vitro ADME assays (e.g., metabolic stability in liver microsomes, plasma protein binding) and use in silico models to predict PK profiles, ensuring that the lead candidates have a higher probability of success in later development stages.[22][23][24]

Conclusion

This document outlines a systematic, hypothesis-driven approach for the comprehensive evaluation of this compound derivatives as potential anti-inflammatory agents. By progressing through this tiered workflow—from direct enzyme inhibition and cell-based functional assays to mechanistic elucidation and in vivo proof-of-concept—researchers can efficiently identify and characterize promising lead compounds. This structured methodology builds a robust data package that supports informed decision-making for advancing candidates into further preclinical and clinical development.

References

Application Notes and Protocols for the Quantification of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Analytical Imperative for 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] The compound this compound, with its distinct combination of a quinazolinone core and a propanoic acid side chain, presents a unique analytical challenge. Accurate and precise quantification of this molecule is paramount for pharmacokinetic studies, formulation development, quality control of active pharmaceutical ingredients (APIs), and metabolic profiling.

This comprehensive guide provides detailed, validated analytical methods for the robust quantification of this compound. We will delve into the rationale behind the methodological choices, offering protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). All methodologies are presented with a focus on scientific integrity and are designed to meet the rigorous standards of international regulatory bodies, such as the International Council for Harmonisation (ICH).[4][5][6][7][8]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is the foundation of robust method development.

PropertyValueSource
Chemical Name This compound[9]
CAS Number 61381-36-0[9]
Molecular Formula C₁₁H₁₀N₂O₃[9]
Molecular Weight 218.21 g/mol [9]

The presence of the carboxylic acid moiety imparts acidic properties to the molecule, making its ionization state pH-dependent. This is a critical consideration for chromatographic retention and mass spectrometric detection.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

This method is ideal for routine quantification in non-complex matrices, such as API purity assessment and dissolution testing, where high sensitivity is not the primary requirement.

Causality of Experimental Choices
  • Stationary Phase: A C18 reversed-phase column is selected for its hydrophobicity, which provides adequate retention for the quinazolinone core.[10]

  • Mobile Phase: An acidic mobile phase is crucial. The propanoic acid moiety will be protonated at a low pH (typically pH 2.5-3.5), rendering it less polar and enhancing its retention on the C18 column. This also minimizes peak tailing, a common issue with acidic compounds on silica-based columns.[11] A mixture of acetonitrile and a low pH buffer (e.g., phosphate buffer) is a standard choice.

  • Detection: The quinazolinone ring system possesses a strong chromophore, exhibiting significant UV absorbance.[2][12][13] A UV detector set at a wavelength of maximum absorbance (λmax), typically around 254 nm for quinazolinones, will provide good sensitivity.[14]

Experimental Workflow: HPLC-UV

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_start Weigh Analyte dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) prep_start->dissolve sample_prep Prepare Sample (e.g., dissolve, filter) prep_start->sample_prep serial_dilute Serial Dilutions for Calibration Curve dissolve->serial_dilute injection Inject Sample/Standard (e.g., 10 µL) serial_dilute->injection sample_prep->injection hplc_system HPLC System (Pump, Autosampler, Column Oven) hplc_system->injection separation Isocratic/Gradient Elution C18 Column injection->separation detection UV Detection at λmax separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration_curve Construct Calibration Curve (Area vs. Concentration) peak_integration->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification

Caption: Workflow for quantification by HPLC-UV.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Data acquisition and processing software.

3. Mobile Phase Preparation:

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 2.5). Dissolve 2.72 g of KH₂PO₄ in 1 L of water. Adjust pH to 2.5 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: A typical starting condition would be a mixture of Mobile Phase A and Mobile Phase B (e.g., 60:40 v/v). The ratio should be optimized to achieve a retention time of 3-10 minutes.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent to an expected concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.[15][16]

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Determine the λmax by scanning the stock solution (typically around 254 nm).

  • Run Time: 10 minutes or until the analyte has eluted.

6. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) > 0.995 is generally required.

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices (plasma, urine) or trace impurity quantification, LC-MS/MS is the method of choice.

Causality of Experimental Choices
  • Ionization: Electrospray ionization (ESI) is well-suited for polar and ionizable molecules like our target analyte. Given the acidic nature of the propanoic acid group, ESI in negative ion mode is the logical choice, as it will readily deprotonate to form the [M-H]⁻ ion.

  • Mass Analysis: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. We select a precursor ion (the deprotonated molecule) and a specific product ion generated by its fragmentation. This highly specific transition minimizes interference from matrix components.

  • Chromatography: The same RP-HPLC principles as the UV method apply. Good chromatographic separation is still essential to reduce matrix effects and ensure robust quantification. A gradient elution may be employed to improve peak shape and reduce run times.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample_matrix Biological Matrix (e.g., Plasma, Urine) add_is Add Internal Standard (IS) sample_matrix->add_is extraction Extraction (e.g., Protein Precipitation, LLE, SPE) add_is->extraction evaporate Evaporate & Reconstitute extraction->evaporate injection Inject Extract evaporate->injection lc_system UPLC/HPLC System lc_system->injection separation Gradient Elution C18 Column injection->separation ionization ESI Source (Negative Mode) separation->ionization msms_analysis MS/MS Analysis (MRM Mode) ionization->msms_analysis chromatogram Obtain MRM Chromatogram msms_analysis->chromatogram peak_integration Integrate Peak Areas (Analyte & IS) chromatogram->peak_integration ratio_calc Calculate Area Ratio (Analyte/IS) peak_integration->ratio_calc calibration_curve Construct Calibration Curve (Ratio vs. Concentration) ratio_calc->calibration_curve quantification Quantify Analyte calibration_curve->quantification

Caption: Workflow for quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS

1. Materials and Reagents:

  • As per HPLC-UV method.

  • Stable isotope-labeled internal standard (SIL-IS), if available. If not, a structurally similar compound can be used.

  • Formic acid (LC-MS grade).

  • Methanol (LC-MS grade).

2. Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size (for faster analysis).

  • Control and data processing software.

3. LC Method Development:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A representative gradient is shown below. This must be optimized for your specific system.

    Time (min) %B
    0.0 5
    0.5 5
    4.0 95
    5.0 95
    5.1 5

    | 6.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

4. MS/MS Method Development (MRM):

  • Infusion: Infuse a standard solution of the analyte (~1 µg/mL in 50:50 ACN:water with 0.1% formic acid) directly into the mass spectrometer to determine the precursor and product ions.

  • Ionization Mode: ESI, Negative.

  • Precursor Ion ([M-H]⁻): For C₁₁H₁₀N₂O₃, the expected m/z is 217.2. This needs to be confirmed experimentally.

  • Product Ion: Fragment the precursor ion (m/z 217.2) and identify a stable, high-intensity product ion. A plausible fragmentation would be the loss of the propanoic acid side chain.

  • MRM Transition: Precursor ion m/z → Product ion m/z. Optimize collision energy and other MS parameters.

5. Sample Preparation (from Plasma):

  • To 100 µL of plasma sample, add 10 µL of internal standard working solution.

  • Add 300 µL of cold acetonitrile (protein precipitation agent).[17]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate to dryness under a stream of nitrogen.

  • Reconstitute in 100 µL of Mobile Phase A.

  • Vortex and inject.

6. Calibration and Quantification:

  • Prepare calibration standards in a surrogate matrix (e.g., blank plasma) and process them alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.

  • Apply a weighted (1/x²) linear regression.

  • Quantify the analyte in the samples using this curve.

Method Validation according to ICH Q2(R2) Guidelines

A self-validating system is trustworthy.[4] Therefore, any analytical method intended for regulatory submission must be validated to demonstrate its fitness for purpose.[5][7][8] The following parameters must be assessed:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity/Selectivity To ensure the signal is from the analyte only, without interference from matrix components, impurities, or degradation products.No significant interfering peaks at the retention time of the analyte in blank and placebo samples.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the measured value to the true value.Recovery of 98.0-102.0% for API assay.[6]
Precision The degree of scatter between a series of measurements. Assessed at three levels: Repeatability, Intermediate Precision, and Reproducibility.Relative Standard Deviation (RSD) ≤ 2.0% for API assay.[6]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable accuracy and precision.Signal-to-Noise ratio of 10:1; Accuracy and precision criteria should be met.
Robustness The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).RSD of results should remain within acceptable limits.

These validation studies must be documented in a validation protocol and summarized in a validation report.[8]

Conclusion

The quantification of this compound can be reliably achieved using either RP-HPLC-UV for routine analysis or the more sensitive LC-MS/MS for demanding applications. The choice of method depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The key to a successful and robust method lies in a systematic development approach grounded in the physicochemical properties of the analyte and a comprehensive validation that adheres to established international guidelines. The protocols provided herein serve as a detailed starting point for developing and validating a fit-for-purpose analytical method for this important quinazolinone derivative.

References

Application Note: A Practical Guide to the Synthesis and Derivativation of Novel Analogs from the 2-(4-Oxoquinazolin-3(4H)-yl)propanoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its broad spectrum of biological activities.[1][2][3][4] This application note provides a comprehensive, in-depth technical guide for the synthesis and diversification of novel analogs based on the 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid scaffold. We present detailed, step-by-step protocols, explain the causal chemistry behind experimental choices, and outline robust strategies for analog generation. This guide is designed to empower researchers to efficiently create diverse chemical libraries for screening in drug discovery programs.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones are a prominent class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry for their synthetic versatility and diverse pharmacological potential.[3] The 4(3H)-quinazolinone nucleus, in particular, is a structural motif found in over 200 naturally occurring alkaloids and a multitude of synthetic compounds with activities spanning anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][5] The stability of this core has made it an attractive starting point for the development of novel therapeutic agents.[2]

The this compound scaffold incorporates key features for drug design: a rigid heterocyclic core for defined spatial presentation of substituents and a carboxylic acid handle that allows for straightforward modification to modulate physicochemical properties and explore interactions with biological targets. Understanding the structure-activity relationships (SAR) is crucial, and studies have shown that substitutions at the 2, 3, 6, and 8 positions can significantly influence the biological activity of the resulting compounds.[4][6] This guide provides the foundational chemistry and strategic pathways to systematically explore this chemical space.

Section 1: Synthesis of the Core Scaffold

The cornerstone of any analog library is the efficient and reliable synthesis of the parent scaffold. The most common and practical route to 2,3-disubstituted quinazolin-4-ones involves the cyclocondensation of an N-acylanthranilic acid with a primary amine.[2] In our case, the propanoic acid moiety is introduced via L-alanine.

Principle and Synthetic Rationale

The synthesis begins with the acylation of anthranilic acid using acetic anhydride to form an intermediate, 2-methyl-4H-3,1-benzoxazin-4-one. This reactive intermediate is not typically isolated due to its sensitivity to hydrolysis.[7] It is reacted in situ with the amino group of L-alanine. The initial reaction forms an N-acylamino benzoic acid derivative, which then undergoes intramolecular cyclization via dehydration to yield the desired quinazolinone ring system. This tandem, one-pot approach is efficient and minimizes purification steps.

General Synthetic Workflow

The overall transformation from readily available starting materials to the core scaffold is illustrated below. This workflow emphasizes efficiency by proceeding through a reactive intermediate without isolation.

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Ring Opening & Cyclization Anthranilic_Acid Anthranilic Acid Benzoxazinone 2-Methyl-4H-3,1-benzoxazin-4-one (Intermediate) Anthranilic_Acid->Benzoxazinone Reflux Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Benzoxazinone Reflux Core_Scaffold This compound Benzoxazinone->Core_Scaffold Reflux in Pyridine L_Alanine L-Alanine L_Alanine->Core_Scaffold

Caption: General workflow for the synthesis of the core scaffold.

Detailed Protocol: Synthesis of this compound

This protocol describes a reliable method for the gram-scale synthesis of the title compound.

Materials and Reagents:

Reagent M.W. Amount Moles
Anthranilic Acid 137.14 10.0 g 72.9 mmol
Acetic Anhydride 102.09 25 mL 264 mmol
L-Alanine 89.09 7.15 g 80.2 mmol
Pyridine 79.10 100 mL -
Hydrochloric Acid (conc.) 36.46 As needed -
Deionized Water 18.02 As needed -

| Ethanol | 46.07 | As needed | - |

Procedure:

  • Benzoxazinone Formation: To a 250 mL round-bottom flask equipped with a reflux condenser, add anthranilic acid (10.0 g, 72.9 mmol) and acetic anhydride (25 mL). Heat the mixture to reflux with stirring for 1 hour. The solid will dissolve to form a clear solution.

    • Expert Insight: Acetic anhydride serves as both the reactant and the solvent in this step. Refluxing ensures the complete formation of the benzoxazinone intermediate.

  • Solvent Removal: Allow the mixture to cool slightly, then remove the excess acetic anhydride under reduced pressure using a rotary evaporator. A solid residue of 2-methyl-4H-3,1-benzoxazin-4-one will be obtained. Do not expose to moisture for extended periods.

  • Ring Opening and Cyclization: To the flask containing the crude intermediate, add L-alanine (7.15 g, 80.2 mmol) and pyridine (100 mL). Heat the mixture to reflux with stirring for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane).

    • Expert Insight: Pyridine acts as a high-boiling basic solvent, facilitating both the nucleophilic attack of the alanine's amino group on the benzoxazinone and the subsequent dehydrative cyclization.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. Acidify the aqueous mixture to pH ~2 by the slow addition of concentrated hydrochloric acid with vigorous stirring. A precipitate will form.

  • Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water. Recrystallize the solid from an ethanol/water mixture to afford the pure this compound as a white solid.

  • Characterization: Dry the product under vacuum. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Expected Yield: 75-85%.

Section 2: Strategies for Analog Generation

The true power of this scaffold lies in its potential for diversification. Novel analogs can be generated by modifying three key positions: the carboxylic acid side chain (Position A), the C2-methyl group (Position B), and the benzene ring (Positions C).

G A Position A Carboxylic Acid Derivatization Scaffold A->Scaffold B Position B C2-Alkyl Modification B->Scaffold C Position C Benzene Ring Functionalization C->Scaffold

Caption: Key positions for analog diversification on the scaffold.

Strategy A: Derivatization of the Propanoic Acid Carboxyl Group

The carboxylic acid is an ideal handle for introducing a wide array of functional groups, most commonly amides, to modulate properties like solubility, cell permeability, and target engagement.

Rationale: Amide bond formation is one of the most robust and well-understood reactions in medicinal chemistry. By coupling the core scaffold with a diverse library of primary and secondary amines, researchers can rapidly generate a large number of analogs to probe specific interactions within a binding pocket.

Methodology: Amide Coupling via HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization, especially important given the chiral center in our scaffold.

Detailed Protocol 2.1.1: Synthesis of N-benzyl-2-(4-oxoquinazolin-3(4H)-yl)propanamide

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (232 mg, 1.0 mmol), HATU (418 mg, 1.1 mmol), and dry N,N-Dimethylformamide (DMF, 10 mL).

  • Activation: Stir the mixture at room temperature for 10 minutes.

  • Amine Addition: Add benzylamine (109 µL, 1.0 mmol) followed by N,N-Diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol).

    • Trustworthiness: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed, driving the reaction to completion.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate (50 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of 30-70% Ethyl Acetate in Hexanes) to yield the pure amide.

Data Summary for Representative Amide Analogs:

Amine Used Product Structure Yield (%) Method
Benzylamine N-benzyl-...-propanamide 85% HATU
Morpholine 1-(morpholino)-...-propanone 91% HATU

| Aniline | N-phenyl-...-propanamide | 78% | HATU |

Strategy B: Late-Stage Functionalization of the Benzene Ring

Introducing substituents onto the benzene portion of the quinazolinone core is critical for tuning electronic properties and exploring new binding vectors. Late-stage functionalization (LSF) on the core scaffold is a powerful strategy that avoids re-synthesis from substituted anthranilic acids.[8][9] Transition-metal-catalyzed C-H functionalization is a key enabling technology in this area.[10][11]

Rationale: Direct C-H activation allows for the installation of functional groups at positions that are otherwise difficult to access. For the quinazolinone core, the C-H bonds of the benzene ring can be selectively targeted for reactions like arylation, halogenation, or alkylation.[11]

Methodology: Palladium-Catalyzed C-H Arylation

This protocol provides an example of directed C-H arylation, where the quinazolinone's own nitrogen atoms can help direct a palladium catalyst to functionalize a specific C-H bond.

G Core_Scaffold_Protected Core Scaffold (Protected Acid) Catalyst_System Pd(OAc)₂ Ligand Base Core_Scaffold_Protected->Catalyst_System Aryl_Halide Aryl Halide (e.g., Iodobenzene) Aryl_Halide->Catalyst_System Arylated_Product Arylated Scaffold Catalyst_System->Arylated_Product C-H Activation/ Cross-Coupling

Caption: Workflow for late-stage C-H arylation.

Detailed Protocol 2.2.1: C-H Arylation of the Quinazolinone Core

Note: The carboxylic acid should first be protected, e.g., as a methyl ester, to prevent interference with the catalytic cycle.

  • Setup: In a sealable reaction tube, combine the methyl 2-(4-oxoquinazolin-3(4H)-yl)propanoate (1.0 mmol), iodobenzene (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent: Add a suitable solvent such as DMA (dimethylacetamide, 5 mL).

  • Reaction: Seal the tube and heat the mixture to 120 °C for 12-24 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with Ethyl Acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the arylated product.

  • Deprotection: The methyl ester can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) to yield the final functionalized analog.

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. This application note has provided a detailed, experience-driven guide to its synthesis and derivatization. By employing the robust protocols for core synthesis, amide coupling, and late-stage C-H functionalization, researchers are well-equipped to generate diverse and targeted libraries of compounds. The key to successful drug discovery is the logical and efficient exploration of chemical space, and the strategies outlined herein provide a clear roadmap for achieving that goal with this valuable scaffold.

References

Application Notes & Protocols: High-Throughput Screening for Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The development of novel therapeutics hinges on the efficient identification of bioactive molecules from vast chemical libraries. High-Throughput Screening (HTS) provides the necessary scale and speed for this critical step in the drug discovery pipeline.[5] This document offers a comprehensive guide to the design, validation, and execution of HTS campaigns tailored for the discovery of quinazolinone-based drug candidates. We will delve into the causality behind experimental design, detail robust protocols for various assay formats, and provide a framework for hit identification and confirmation, ensuring scientific integrity and reproducibility.

The Strategic Imperative: Why HTS for Quinazolinones?

Quinazolinone derivatives exhibit their therapeutic effects by modulating a diverse range of biological targets.[2][6] Key mechanisms of action include the inhibition of protein kinases like the Epidermal Growth Factor Receptor (EGFR), disruption of microtubule polymerization, and induction of various cell death pathways such as apoptosis.[2][4][6][7] Given this target diversity, a one-size-fits-all screening approach is inefficient. HTS allows for the parallel interrogation of large compound libraries against specific, validated biological targets in a cost-effective and time-efficient manner.[5]

The primary goal of an HTS campaign is to triage a large library into a smaller, manageable set of "hits" that warrant further investigation. A well-designed screen maximizes the probability of finding true positives while minimizing false positives and negatives.

Foundational Principles: Assay Development and Validation

The success of any HTS campaign is predicated on the quality of the assay. A robust and reliable assay is a self-validating system. The key is to develop a method with a sufficient signal window and low data variability to confidently distinguish active compounds from inactive ones.

Target Selection and Assay Format

The choice of biological target dictates the assay format. Quinazolinones are well-documented inhibitors of targets amenable to both biochemical and cell-based screening formats.

  • Biochemical Assays: These cell-free systems utilize purified components (e.g., enzymes, receptors) to directly measure the effect of a compound on the target's activity.[8] They are ideal for identifying direct binders and inhibitors and are generally less prone to artifacts like compound cytotoxicity. Common formats include fluorescence, luminescence, and radiometric assays.[9][10][11]

  • Cell-Based Assays: These assays use living cells, providing a more physiologically relevant context by accounting for factors like cell permeability and off-target effects.[8] They can measure a wide range of cellular responses, including proliferation, apoptosis, and the activation of specific signaling pathways.[4][8]

Assay Type Advantages Disadvantages Example Application for Quinazolinones
Biochemical Direct target engagement, higher throughput, lower cost, simpler data interpretation.Lacks physiological context (e.g., cell permeability), prone to identifying irrelevant hits.Screening for direct inhibitors of purified EGFR kinase.[12]
Cell-Based Physiologically relevant, accounts for membrane permeability and metabolism, can identify novel mechanisms.More complex, lower throughput, potential for compound cytotoxicity to confound results.Measuring apoptosis induction in a cancer cell line (e.g., MCF-7) treated with quinazolinone derivatives.[7][13]
The Litmus Test: Assay Quality Control with Z'-Factor

Before embarking on a full-scale screen, the assay must be rigorously validated. The Z'-factor (Z-prime) is the industry-standard statistical parameter for quantifying the quality and robustness of an HTS assay.[14][15] It measures the separation between the distributions of the positive and negative controls.[14]

Z'-Factor Calculation: Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Where:

  • Mean_pos and SD_pos are the mean and standard deviation of the positive control.

  • Mean_neg and SD_neg are the mean and standard deviation of the negative control.

Z'-Factor Value Assay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[16][17]
0 to 0.5Marginal assay; may be acceptable but requires caution and strong controls.[14][16][17]
< 0Poor assay; unsuitable for screening.[14][16]

An assay with a Z'-factor consistently above 0.5 is considered robust and reliable for a full-scale HTS campaign.[16][17]

HTS Methodologies & Protocols

The following section details protocols for three distinct HTS methodologies relevant to the discovery of quinazolinone derivatives.

Workflow Visualization

The general workflow for an HTS campaign is a multi-step process designed for efficiency and accuracy.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Follow-up Lib Compound Library (Quinazolinones in DMSO) Plate Assay Plate Prep (384-well) Lib->Plate Source Plates Dispense Acoustic Dispensing (nL volumes) Plate->Dispense Reagent Reagent Addition (Enzyme/Cells, Substrate) Dispense->Reagent Incubate Incubation Reagent->Incubate Read Plate Reading (e.g., Fluorescence, Luminescence) Incubate->Read QC Data QC (Calculate Z'-Factor) Read->QC HitID Hit Identification (% Inhibition Threshold) QC->HitID Confirm Hit Confirmation (Re-testing) HitID->Confirm Dose Dose-Response (IC50 Determination) Confirm->Dose

Caption: A typical workflow for a high-throughput screening campaign in drug discovery.[18]

Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to identify quinazolinone derivatives that directly inhibit a purified protein kinase, such as EGFR. It utilizes a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[19] A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, less inhibition.

Target: EGFR Tyrosine Kinase Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP formed in a kinase reaction. The ADP is converted to ATP, and the new ATP is quantified using a luciferase/luciferin reaction, producing a light signal that is proportional to the ADP generated and thus the kinase activity.[20]

Materials:

  • Recombinant human EGFR kinase (Promega, V3831)[19]

  • Poly (4:1 Glu, Tyr) peptide substrate (Promega, V2311)[19]

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)[19]

  • White, opaque, non-binding surface 384-well plates (Corning, #3574)[12]

  • Quinazolinone compound library (solubilized in 100% DMSO)

  • Known EGFR inhibitor (e.g., Gefitinib) as a positive control

  • Acoustic liquid handler (e.g., ECHO) and multidrop dispenser

Detailed Protocol:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each library compound into the wells of a 384-well assay plate.[18]

    • Rationale: Acoustic dispensing minimizes DMSO carryover and allows for precise, low-volume transfers.

  • Control Wells:

    • Negative Control (0% Inhibition): Dispense 50 nL of 100% DMSO.

    • Positive Control (100% Inhibition): Dispense 50 nL of a high concentration of Gefitinib (e.g., 10 µM final concentration).

  • Enzyme Addition: Prepare a 2X enzyme solution (e.g., 8 ng/µL EGFR in kinase buffer). Add 2.5 µL of this solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature.

    • Rationale: This step allows the compounds to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare a 2X Substrate/ATP mix in kinase buffer (e.g., 100 µM ATP, 1 mg/mL peptide substrate). Add 2.5 µL to each well to start the reaction. The final volume is 5 µL.

    • Causality: The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of competitive inhibitors.[18]

  • Kinase Reaction: Incubate the plate for 60 minutes at room temperature.[20]

  • Detection Step 1 (ATP Depletion): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]

  • Detection Step 2 (Signal Generation): Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and generates a luminescent signal via luciferase. Incubate for 30-60 minutes at room temperature.[20]

  • Data Acquisition: Read the luminescence on a compatible plate reader.

Protocol 2: Cell-Based Anti-Proliferation Assay (High-Content Imaging)

This protocol identifies quinazolinone derivatives that inhibit cancer cell growth, a common therapeutic goal for this compound class.[13][21] It uses high-content screening (HCS) to quantify cell number and can simultaneously provide morphological data.[22]

Target: Phenotypic screening for anti-proliferative and cytotoxic effects. Principle: A549 lung cancer cells, which often overexpress EGFR, are treated with compounds. After incubation, cells are stained with nuclear (Hoechst) and viability dyes. An automated imaging system quantifies the number of viable cells per well. A decrease in cell count indicates anti-proliferative or cytotoxic activity.[22]

Materials:

  • A549 human lung carcinoma cell line

  • Culture medium (e.g., F-12K Medium with 10% FBS)

  • Black-walled, clear-bottom 384-well imaging plates

  • Hoechst 33342 stain (for nuclear labeling)

  • A cell viability dye (e.g., Calcein AM or a cell-impermeant nuclear dye)

  • Known cytotoxic agent (e.g., Staurosporine) as a positive control

  • Liquid handling and automated microscopy/HCS platform

Detailed Protocol:

  • Cell Seeding: Harvest and count A549 cells. Dilute to a final concentration of 2,500 cells per 40 µL in culture medium. Using a multidrop dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates.[18]

    • Rationale: Seeding density is optimized to ensure cells are in a logarithmic growth phase during the assay and do not become over-confluent in control wells.

  • Cell Adhesion: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Addition: Perform a serial dilution of the compound library. Using a liquid handler, add 10 µL of the diluted compounds to the cell plates (e.g., for a final screening concentration of 10 µM).[18] Add DMSO and Staurosporine for negative and positive controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

    • Rationale: A 72-hour incubation period is typically sufficient to observe significant effects on cell proliferation.

  • Staining: Prepare a staining solution containing Hoechst 33342 and the viability dye in a suitable buffer (e.g., PBS). Remove the culture medium and add 20 µL of the staining solution to each well. Incubate for 30 minutes at 37°C, protected from light.

  • Imaging: Acquire images using a high-content imaging system, capturing at least two channels (e.g., DAPI for Hoechst, FITC for Calcein AM).

  • Image Analysis: Use image analysis software to segment and identify nuclei (from the Hoechst channel) and then count the number of viable cells based on the viability stain. The primary output is the viable cell count per well.

Protocol 3: Microtubule Polymerization Assay (Fluorescence-Based)

Many quinazolinone derivatives exhibit anticancer activity by interfering with microtubule dynamics.[2][6] This biochemical assay identifies compounds that either inhibit or enhance tubulin polymerization.

Target: Tubulin protein Principle: This assay uses purified tubulin and a fluorescent reporter that specifically incorporates into microtubules as they form. The increase in fluorescence is directly proportional to the extent of tubulin polymerization.[23] Inhibitors will decrease the fluorescence signal, while stabilizers (like paclitaxel) will increase it.[23]

Materials:

  • Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., #BK011P)[23][24]

  • 99% pure tubulin protein[23]

  • Fluorescent reporter dye

  • GTP solution

  • General Tubulin Buffer

  • Black 384-well plates

  • Paclitaxel (stabilizer control) and Nocodazole (destabilizer control)

  • Temperature-controlled fluorescence plate reader

Detailed Protocol:

  • Preparation: Pre-warm the fluorescence plate reader to 37°C. All reagents and plates should be kept on ice until the reaction is initiated.

    • Causality: Tubulin polymerization is highly temperature-dependent. The reaction is initiated by raising the temperature from 4°C to 37°C.[25] Maintaining a uniform temperature across the plate is critical for low well-to-well variability.[25]

  • Compound Plating: Dispense 1 µL of compounds and controls (DMSO, Paclitaxel, Nocodazole) into the wells of a pre-chilled 384-well plate.

  • Reaction Mix Preparation: On ice, prepare the reaction mix containing tubulin protein (e.g., final concentration 2 mg/mL), General Tubulin Buffer with fluorescent reporter, and GTP.

  • Reaction Initiation and Data Acquisition:

    • Dispense 49 µL of the cold reaction mix into the wells containing the compounds.

    • Immediately place the plate into the pre-warmed 37°C plate reader.

    • Begin reading the fluorescence (e.g., Ex: 360 nm, Em: 450 nm) in kinetic mode, taking a reading every 60 seconds for 60 minutes.[25]

  • Data Analysis: The rate of polymerization (Vmax) and the maximum fluorescence signal at steady-state can be calculated from the resulting kinetic curves. Hits are identified as compounds that significantly alter these parameters compared to the DMSO control.[23][25]

Advanced Screening Concepts: Label-Free Technologies

While fluorescence and luminescence assays are the workhorses of HTS, they rely on artificial labels or reporter systems, which can sometimes interfere with the biological interaction.[26] Label-free technologies offer an alternative by detecting the interaction of small molecules with their targets in a more native state.[26][27]

Principle: Technologies like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) measure changes in refractive index or light interference when an analyte (the quinazolinone derivative) binds to a target protein immobilized on a sensor surface.[28][29] This allows for real-time measurement of binding kinetics (on- and off-rates).

Advantages:

  • Provides kinetic and affinity data, not just endpoint activity.

  • Eliminates artifacts from fluorescent/luminescent compound interference.

  • Useful for validating hits from primary screens and for mechanistic studies.[27]

Limitations:

  • Typically lower throughput and higher cost per well compared to standard plate-based assays.[26]

  • Sensitivity can be a challenge for very small molecules or low-affinity interactions.[28][29]

Due to these limitations, label-free methods are more commonly used in a secondary screening or hit characterization role rather than for primary screening of entire large libraries.[26]

Data Analysis and Hit Triage

After the primary screen is complete, the raw data must be processed to identify promising "hit" compounds.

Data_Triage cluster_data Data Processing cluster_hit Hit Selection cluster_validation Hit Validation Raw Raw Data from Plate Reader Norm Normalization (% Inhibition or % Activity) Raw->Norm Threshold Set Hit Threshold (e.g., >3x SD of Control) Norm->Threshold HitList Generate Primary Hit List Threshold->HitList Confirm Confirmation Screen (Single Concentration Re-test) HitList->Confirm DoseResp Dose-Response Curve (IC50/EC50 Determination) Confirm->DoseResp Ortho Orthogonal Assay (Different Technology) DoseResp->Ortho

Caption: A logical workflow for hit triage and validation following a primary HTS campaign.

  • Normalization: Raw data from each well is normalized relative to the on-plate controls. For an inhibition assay, this is typically expressed as percent inhibition: % Inhibition = 100 * (1 - (Signalcompound - Meanpos) / (Meanneg - Meanpos))

  • Hit Selection: A statistical cutoff is used to define a "hit." A common method is to set the threshold at three standard deviations from the mean of the negative control (DMSO) wells.

  • Hit Confirmation: Compounds identified as primary hits are re-tested under the same assay conditions to eliminate false positives resulting from experimental error.

  • Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration) to determine their potency (IC₅₀ or EC₅₀). This step is crucial for ranking hits and establishing a structure-activity relationship (SAR).

  • Orthogonal Assays: To ensure the observed activity is not an artifact of the primary assay format, hits should be validated in a secondary, orthogonal assay that uses a different detection technology or biological principle. For example, a hit from a biochemical kinase assay could be tested in a cell-based target engagement assay.

Conclusion

High-throughput screening is an indispensable tool for discovering novel, biologically active quinazolinone derivatives. The success of such a campaign relies not on a single protocol, but on a strategic, multi-faceted approach. This begins with the selection of a biologically relevant target and the development of a robust, validated assay with a Z'-factor > 0.5. By employing carefully chosen methodologies—whether biochemical, cell-based, or label-free—and adhering to a rigorous data analysis and hit validation cascade, researchers can efficiently navigate vast chemical space to identify promising lead compounds for the next generation of quinazolinone-based therapeutics.

References

Troubleshooting & Optimization

Optimizing the reaction conditions for 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support center to provide in-depth guidance for synthesizing 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid. This guide moves beyond simple instructions to explain the underlying chemistry, helping you optimize your reaction conditions and troubleshoot common issues effectively.

Technical Support Center: Synthesis of this compound

This guide is structured to serve as a comprehensive resource, from establishing a baseline protocol to resolving complex experimental challenges.

Baseline Synthesis Protocol

A common and effective method for preparing N-3 substituted quinazolinones involves the condensation of an appropriate anthranilic acid derivative with an amino acid.[1][2] The following protocol details a robust procedure starting from isatoic anhydride and DL-Alanine.

Reaction Scheme: Isatoic Anhydride + DL-Alanine → this compound

Step-by-Step Methodology
  • Reagent Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add isatoic anhydride (10 mmol, 1.63 g).

    • Add DL-Alanine (12 mmol, 1.07 g).

    • Add N,N-Dimethylformamide (DMF, 50 mL) as the solvent.

  • Reaction Execution:

    • Stir the mixture at room temperature for 10 minutes to ensure homogeneity.

    • Add triethylamine (20 mmol, 2.79 mL) dropwise to the suspension. Triethylamine acts as a base to facilitate the reaction.

    • Heat the reaction mixture to 120-130 °C and reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate:Hexane (7:3) with 1% acetic acid. The disappearance of isatoic anhydride indicates reaction completion.

  • Work-up and Isolation:

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water.

    • Acidify the aqueous solution to pH 2-3 using 2N HCl. This will precipitate the carboxylic acid product.

    • Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water (3 x 50 mL).

  • Purification:

    • Recrystallize the crude solid from an ethanol/water mixture to yield pure this compound as a white or off-white solid.[3]

  • Characterization:

    • Determine the melting point (Expected: 221-223 °C).[4]

    • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Reaction Mechanism and Workflow

Understanding the reaction pathway is critical for effective troubleshooting. The synthesis proceeds via a nucleophilic attack of the amino acid on the isatoic anhydride, followed by ring-opening, and subsequent cyclization with the elimination of water and carbon dioxide.

Reaction_Mechanism cluster_0 Reaction Steps IA Isatoic Anhydride Int1 Ring-Opened Intermediate (2-Aminobenzoyl Alanine) IA->Int1 Nucleophilic Attack Ring Opening Ala Alanine Ala->Int1 Base Base (Et3N) Base->IA Int2 Cyclized Intermediate Int1->Int2 Intramolecular Cyclization Product This compound Int2->Product Dehydration

Caption: Reaction mechanism for the synthesis.

Experimental_Workflow Start Start: Combine Reactants (Isatoic Anhydride, Alanine, DMF) AddBase Add Triethylamine Start->AddBase Reflux Heat & Reflux (120-130°C, 4-6h) AddBase->Reflux Monitor Monitor by TLC Reflux->Monitor Monitor->Reflux Incomplete Workup Quench in Ice Water & Acidify with HCl Monitor->Workup Reaction Complete Filter Vacuum Filtration Workup->Filter Purify Recrystallize from Ethanol/Water Filter->Purify Characterize Characterize Product (MP, NMR, MS) Purify->Characterize End Final Pure Product Characterize->End

Caption: General experimental workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors. Here’s a systematic approach to diagnosing the issue:

  • Incomplete Reaction: The most common cause is insufficient reaction time or temperature. Ensure you are refluxing at a minimum of 120°C and monitor via TLC until the starting material is consumed. Sterically hindered substrates may require higher temperatures or longer reaction times.[5]

  • Moisture Contamination: Although this reaction is not as sensitive as some organometallic reactions, excess water can hydrolyze the isatoic anhydride starting material. Use anhydrous grade DMF if you suspect water contamination.[5]

  • Improper pH during Work-up: The product is a carboxylic acid and is soluble in basic or neutral aqueous solutions. Ensure you acidify the solution to a pH of 2-3 to cause complete precipitation. Check the pH with litmus paper after adding HCl.

  • Sub-optimal Base: Triethylamine is crucial for deprotonating the amino acid and facilitating the initial nucleophilic attack. Ensure you are using the correct stoichiometry (at least 2 equivalents) and that its quality is good.

Q2: I observe an unexpected major byproduct in my TLC/NMR analysis. What could it be?

A2: The formation of byproducts often points to issues with reaction conditions.

  • Uncyclized Intermediate: If the reaction is stopped prematurely or the temperature is too low, you may isolate the ring-opened intermediate, 2-(2-aminobenzamido)propanoic acid. This can be confirmed by mass spectrometry. To resolve this, ensure the reaction goes to completion at the recommended temperature.

  • Decomposition: Quinazolinone scaffolds are generally stable, but prolonged heating at excessively high temperatures (>150°C) can lead to decomposition, especially in the presence of impurities.[5] Stick to the recommended temperature range.

  • Side reactions from Impure Starting Materials: Always verify the purity of your isatoic anhydride and alanine before starting. Impurities can lead to a host of unwanted side products.

Q3: The reaction appears to have stalled; the starting material spot on the TLC plate is not diminishing. What should I do?

A3: A stalled reaction requires careful intervention.

  • Verify Temperature: Check that your heating mantle and thermometer are calibrated correctly and that the reaction mixture is indeed at 120-130°C.

  • Catalyst/Base Inactivity: If you are using an older bottle of triethylamine, its effectiveness may be reduced. Consider adding a fresh aliquot.

  • Solubility Issues: Ensure all reactants are adequately soluble in the chosen solvent at the reaction temperature. While DMF is generally an excellent choice, for particularly non-polar analogs, a solvent like dioxane could be considered.[5]

Troubleshooting_Tree Start Problem Encountered q1 What is the primary issue? Start->q1 low_yield Low Yield q1->low_yield Yield byproducts Byproducts Seen q1->byproducts Purity stalled Reaction Stalled q1->stalled Progress c1 Check TLC for unreacted starting material. low_yield->c1 c2 Characterize byproduct (MS, NMR). byproducts->c2 c3 Verify reaction temperature & base. stalled->c3 sol1 Increase reaction time/temp. Check work-up pH. c1->sol1 SM Present sol2 Optimize temp/time to avoid decomposition or incomplete cyclization. c2->sol2 sol3 Use fresh base. Ensure proper heating. c3->sol3

Caption: Troubleshooting decision tree.

Frequently Asked Questions (FAQs)

Q1: Why is DMF used as a solvent? Can I use something else?

A1: DMF is an excellent choice because it is a polar aprotic solvent with a high boiling point. This allows the reaction to be conducted at the necessary high temperatures while ensuring the solubility of both the starting materials and the intermediates. Other high-boiling polar solvents like DMSO or dioxane can also be used, but reaction times and yields may need re-optimization.[5]

Q2: Is microwave-assisted synthesis a viable alternative for this reaction?

A2: Absolutely. Microwave-assisted synthesis is often used for quinazolinone formation as it can dramatically reduce reaction times from hours to minutes by enabling rapid and uniform heating.[1][6][7] If you have access to a microwave reactor, it is a highly recommended optimization strategy. You would typically start with the same reagents but may need to adjust solvent volume and run test reactions to find the optimal time and temperature settings.

Q3: How critical is the purity of the starting materials?

A3: It is highly critical. The quality of your final product is directly dependent on the purity of your starting materials. Impurities in isatoic anhydride or alanine can lead to side reactions, lower yields, and complex purification challenges. Always use reagents from a reputable supplier and consider checking their purity by melting point or NMR if you have any doubts.

Q4: What are the best methods for characterizing the final product?

A4: A combination of techniques is essential for unambiguous characterization:

  • ¹H NMR: To confirm the presence of all protons and their chemical environment, including the characteristic quinazolinone and propanoic acid signals.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₁H₁₀N₂O₃, MW: 218.21 g/mol ).[4]

  • Melting Point: A sharp melting point close to the literature value (221-223 °C) is a good indicator of purity.[4]

  • FT-IR Spectroscopy: To identify key functional groups, such as the C=O stretch of the amide and the carboxylic acid.

Key Parameter Optimization Summary

ParameterVariationRationale & Expected Outcome
Temperature 100°C to 140°CLower temperatures may lead to incomplete reactions or isolation of the uncyclized intermediate. Higher temperatures can cause decomposition. Optimal is typically 120-130°C.[5]
Solvent DMF, DMSO, DioxaneHigh-boiling polar aprotic solvents are preferred for reactant solubility and achieving necessary reaction temperatures.[5]
Base Triethylamine, DIPEAA non-nucleophilic organic base is required to facilitate the initial nucleophilic attack without competing in the reaction.
Reaction Time 2 to 12 hoursMust be optimized using TLC monitoring. Insufficient time leads to low conversion, while excessive time offers no benefit and may increase byproducts.[5]
Work-up pH pH 1 to 4The carboxylic acid product requires a sufficiently acidic environment (pH < 4) to ensure it is fully protonated and precipitates out of the aqueous solution.

References

Technical Support Center: Synthesis of Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of quinazolinone derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important heterocyclic scaffold, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to diagnose issues, optimize your reactions, and achieve higher yields of pure products.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues.

Issue 1: Low or No Product Yield

Q1: My reaction is resulting in a very low yield or no desired product at all. What are the common causes and how can I fix this?

A1: Low yields in quinazolinone synthesis are a frequent challenge and can be attributed to several factors, from the quality of your starting materials to the specific reaction conditions.[1][2]

Potential Causes & Solutions:

  • Poor Quality of Starting Materials: Impurities in your reactants, such as anthranilic acid derivatives or the corresponding amides/aldehydes, can introduce side reactions that consume starting material and lower the yield.[1]

    • Troubleshooting Step: Always verify the purity of your starting materials using techniques like NMR, mass spectrometry, or by checking the melting point. If necessary, purify them before use. For instance, solid aldehydes can be recrystallized from a suitable solvent like ethanol or hexanes, while liquid aldehydes can be distilled under reduced pressure.[1]

  • Suboptimal Reaction Temperature: The temperature is a critical parameter. If it's too low, the activation energy barrier for cyclization may not be overcome, leading to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of starting materials or the desired product.[1][2] For the classic Niementowski reaction, the optimal temperature is typically between 130-160°C.[2]

    • Troubleshooting Step: Perform small-scale reactions at various temperatures (e.g., room temperature, 50°C, 80°C, 120°C) to identify the optimal condition for your specific substrates.[1]

  • Incorrect Solvent Choice: The solvent plays a crucial role in reactant solubility, reaction rate, and the stability of intermediates.[1] For instance, in certain quinazolinone syntheses, polar solvents like DMF and water have been shown to provide excellent yields, whereas non-polar solvents like toluene are ineffective.[1]

    • Troubleshooting Step: Conduct a solvent screening study using a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that gives the best yield.[1]

  • Incomplete Reaction: The reaction may simply not have run long enough to reach completion.

    • Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting materials are consumed.[2]

  • Air or Moisture Sensitivity: Some reactions, particularly those involving metal catalysts, can be sensitive to air and moisture.[3]

    • Troubleshooting Step: If you suspect sensitivity, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is oven-dried and use degassed solvents.[1]

Data Summary: Troubleshooting Low Yields
Potential Cause Troubleshooting Action Rationale
Impure Starting MaterialsVerify purity (NMR, MS, m.p.); Purify if necessary (recrystallization, distillation).[1]Prevents side reactions and ensures correct stoichiometry.
Suboptimal TemperatureScreen a range of temperatures (e.g., 50-160°C).[1][2]Balances reaction rate against thermal decomposition.
Inappropriate SolventScreen solvents with varying polarities (e.g., Toluene, DMF, Ethanol, Water).[1]Affects solubility, reaction rate, and intermediate stability.
Incomplete ReactionMonitor reaction progress with TLC/LC-MS and extend reaction time.[2]Ensures the reaction has proceeded to completion.
Inactive CatalystUse a fresh batch of catalyst and optimize loading.[1]Ensures the catalyst is active and not poisoned.
Air/Moisture SensitivityRun the reaction under an inert atmosphere (N₂ or Ar) with dry glassware and degassed solvents.[1]Prevents oxidation or hydrolysis of sensitive intermediates.
Experimental Protocol: Temperature Screening
  • Set up several small-scale reactions in parallel, each in a separate vial.

  • To each vial, add the same concentration of reactants and the chosen solvent.

  • Place each vial in a heating block or oil bath set to a different temperature (e.g., 80°C, 100°C, 120°C, 140°C).

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.

  • Identify the temperature that provides the best combination of reaction rate and product purity, with minimal byproduct formation.[1]

Issue 2: Presence of Impurities and Purification Challenges

Q2: My final product is difficult to purify and shows multiple spots on a TLC plate. What are the likely impurities and what is the best purification strategy?

A2: The presence of multiple impurities is a common issue, particularly in high-temperature condensation reactions.[2] These impurities often consist of unreacted starting materials, reaction intermediates, or byproducts from side reactions.

Common Impurities:

  • Unreacted Anthranilic Acid: Can often be removed by washing the crude product with a dilute basic solution, such as sodium bicarbonate, which will form a water-soluble salt.[2]

  • N-Formylanthranilic Acid: This is a key intermediate in the Niementowski reaction.[2] If the final cyclization step is incomplete, this intermediate will contaminate your product.

  • Side-Reaction Products: These can include dimers or products from the decomposition of starting materials. For more on specific side reactions, see the next section.

Purification Strategies:

The choice of purification method depends on the scale of your synthesis and the nature of the impurities.[4]

  • Recrystallization: This is an excellent first-line technique for purifying solid compounds. It is cost-effective and relies on the difference in solubility of your product and impurities in a given solvent at different temperatures.[4]

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (>99%) or for separating closely related analogs, preparative HPLC is the method of choice.[4]

Visualization: General Purification Workflow

G cluster_0 Initial Purification cluster_1 Purity Analysis cluster_2 Final Product Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Initial attempt TLC TLC Analysis Recrystallization->TLC Column_Chromatography Column Chromatography HPLC HPLC Analysis Column_Chromatography->HPLC TLC->Column_Chromatography If impurities persist Pure_Product Pure Product (>99%) TLC->Pure_Product If pure HPLC->Pure_Product NMR NMR Spectroscopy

Caption: A generalized workflow for the purification of 4(3H)-quinazolinone derivatives.

Experimental Protocol: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate). The ideal solvent will dissolve your compound when hot but not when cold.[4]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[4]

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.[4]

Issue 3: Common Side Reactions

Q3: I've identified a significant byproduct in my reaction. What are the most common side reactions in quinazolinone synthesis from anthranilic acid?

A3: Side reactions can significantly reduce your yield by consuming starting materials. Understanding these pathways is key to minimizing them.

  • Decarboxylation of Anthranilic Acid: This is a major side reaction, especially at high temperatures. Anthranilic acid can decarboxylate above its melting point (~145°C) to produce aniline and carbon dioxide. Aniline can then react with other components in the mixture to form undesired byproducts.[2]

    • Mitigation Strategy: Maintain careful temperature control and avoid exceeding 160°C if possible. Using a high-boiling point inert solvent can help to maintain a stable temperature.[2]

  • Dimer Formation: A common byproduct with a higher molecular weight is 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid. This "dimer" forms when a molecule of anthranilic acid reacts with a newly formed quinazolinone intermediate.[2][5]

    • Mitigation Strategy: This is often favored at higher concentrations. Performing the reaction at a lower concentration (higher dilution) can sometimes minimize this side reaction.[3]

  • Formamide Decomposition: At temperatures above 180°C, formamide can thermally decompose into ammonia and carbon monoxide. These can lead to the formation of other undesired byproducts.[2]

    • Mitigation Strategy: Adhere to the recommended temperature range for the reaction and avoid excessive heating.

Visualization: Key Synthetic Pathway and Side Reactions

G cluster_main Desired Pathway (Niementowski Reaction) cluster_side Side Reactions A Anthranilic Acid + Formamide B N-Formylanthranilic Acid (Intermediate) A->B Amidation D Aniline + CO2 A->D Decarboxylation (High Temp, >145°C) E Dimer Formation A->E Self-Condensation C 4(3H)-Quinazolinone (Product) B->C Cyclization (Heat)

Caption: Desired reaction pathway and common side reactions in quinazolinone synthesis.

Frequently Asked Questions (FAQs)

Q4: There are many published methods for synthesizing quinazolinones. How do I choose the best one for my target molecule?

A4: The choice of synthetic route depends on several factors: the substitution pattern of your desired quinazolinone, the availability and cost of starting materials, and the scale of your reaction. Classical methods like the Niementowski synthesis are robust for simple quinazolinones.[6] However, for more complex or highly substituted derivatives, modern methods involving metal-catalyzed cross-coupling or multi-component reactions may offer higher yields and better functional group tolerance.[7][8]

Q5: What is the role of a catalyst in quinazolinone synthesis?

A5: Catalysts can significantly improve the efficiency and yield of quinazolinone synthesis. For example, Lewis acids like Yb(OTf)₃ can promote the reaction under microwave irradiation.[7] Metal catalysts, such as those based on copper or palladium, are used in modern synthetic methods to facilitate C-N bond formation and cyclization under milder conditions than traditional thermal methods.[7][8] Ruthenium-catalyzed reactions have also been developed for the efficient synthesis of quinazolinone derivatives.[9]

Q6: Can I use microwave irradiation to speed up my reaction?

A6: Yes, microwave-assisted synthesis is an effective technique for accelerating many organic reactions, including the synthesis of quinazolinones.[7][10] Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products by minimizing the formation of thermal decomposition byproducts.[11]

Q7: My product appears to be hydrolyzing during work-up. How can I prevent this?

A7: The quinazoline ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions, which can cleave the ring to form 2-aminobenzaldehyde derivatives.[12] To prevent this, it is advisable to perform the work-up under neutral or near-neutral conditions. If an acid or base wash is necessary, use dilute solutions and minimize the contact time. Prompt neutralization of the reaction mixture after completion is also recommended.[3]

References

Technical Support Center: Synthesis of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this synthesis, thereby improving both final yield and product purity. As Senior Application Scientists, we have consolidated field-proven insights with established chemical principles to provide a robust, self-validating guide.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific experimental issues in a direct question-and-answer format, focusing on causality and providing actionable solutions.

Issue 1: Low or No Product Yield

Q1: My overall yield is consistently low after the final hydrolysis step. What are the most likely causes and how can I address them?

A1: Low overall yield in this multi-step synthesis typically points to inefficiencies in one of two key stages: the N-alkylation of the quinazolinone core or the final ester hydrolysis.

  • Cause A: Inefficient N-Alkylation. The nitrogen at the N-3 position of the quinazolinone ring is nucleophilic, but requires an appropriate base to be sufficiently activated for reaction with an alkyl halide like ethyl 2-bromopropanoate. An inadequate base or suboptimal reaction conditions can lead to a low yield of the crucial ester intermediate, ethyl 2-(4-oxoquinazolin-3(4H)-yl)propanoate.

    • Solution: The choice of base is critical. Stronger bases like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF ensure complete deprotonation of the N-3 nitrogen, driving the reaction forward.[1] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, often requiring higher temperatures or longer reaction times.[2] It is imperative to use anhydrous solvents to prevent quenching the base and hydrolysis of the alkylating agent.

  • Cause B: Incomplete Ester Hydrolysis. The saponification of the ethyl ester to the final carboxylic acid requires careful control of pH and temperature. Incomplete hydrolysis will leave unreacted ester in your final product, reducing the yield of the desired acid.

    • Solution: Ensure a sufficient molar excess of the base (e.g., NaOH or KOH) is used. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared. Following the reaction, acidification must be performed carefully, typically with a cold, dilute mineral acid like HCl, to a pH of ~2-3 to ensure complete protonation of the carboxylate salt and precipitate the final product.

  • Cause C: Degradation of Benzoxazinone Intermediate. The synthesis often proceeds via a 2-substituted-4H-3,1-benzoxazin-4-one intermediate, which is formed from anthranilic acid.[1][3] This intermediate is highly susceptible to hydrolysis if exposed to moisture, which will revert it to N-acetylanthranilic acid and halt the progression to the quinazolinone ring.[1]

    • Solution: Use anhydrous reagents and solvents during the formation of the benzoxazinone and carry it forward to the next step promptly without extensive purification or storage. Performing the reaction under an inert atmosphere (N₂ or Ar) is highly recommended.

Issue 2: Product Impurity

Q2: My final product shows multiple spots on TLC and extra peaks in the NMR spectrum. What are the common impurities and how can I remove them?

A2: Product impurity is a frequent challenge. The identity of the impurity depends on the specific synthetic step that was incomplete or where a side-reaction occurred.

  • Common Impurities & Purification Strategies:

ImpurityOriginIdentification (¹H NMR)Purification Method
Unreacted Quinazolinone Incomplete N-alkylationAbsence of propanoic acid side-chain signals.Column chromatography (Silica gel, EtOAc/Hexane gradient).
Ethyl 2-(4-oxoquinazolin-3(4H)-yl)propanoate Incomplete hydrolysisPresence of ethyl ester signals (~1.2 ppm triplet, ~4.1 ppm quartet).Re-subject product to hydrolysis conditions or purify via column chromatography.
N-Acetylanthranilic Acid Hydrolysis of benzoxazinone intermediateCharacteristic aromatic and acetyl signals distinct from the product.Recrystallization from an appropriate solvent system (e.g., Ethanol/Water).
N-1 Alkylated Isomer Non-regioselective alkylationComplex aromatic region in NMR due to different substitution pattern.Careful column chromatography is often required to separate isomers.
  • The Causality of Impurity Formation: The formation of an N-1 alkylated isomer, while less common, can occur if the reaction conditions are not optimized. The regioselectivity of the alkylation is influenced by the solvent and counter-ion. A comprehensive approach to purification is often necessary.

    • Primary Purification: Recrystallization is the most effective first step for removing bulk impurities. Common solvent systems include ethanol, methanol, or ethyl acetate/hexane mixtures.

    • Secondary Purification: If recrystallization is insufficient, silica gel column chromatography is recommended. A typical mobile phase would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexane, often with a small amount of acetic acid (0.5-1%) to ensure the carboxylic acid product remains protonated and elutes with a sharp peak.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to prepare this compound?

A1: A robust and widely adopted three-step method starting from anthranilic acid is recommended. This pathway provides good overall yields and allows for purification at intermediate stages.

The second alternative route shown in the diagram, involving the synthesis of the base quinazolinone followed by N-alkylation and subsequent hydrolysis, is often preferred for its modularity and control.[1]

Q2: How should I set up and monitor the N-alkylation reaction for optimal results?

A2: Proper setup and monitoring are crucial for maximizing the yield of the ester intermediate.

Detailed Experimental Protocol (N-Alkylation)

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methylquinazolin-4(3H)-one (1.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a ~0.5 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become clear as the sodium salt of the quinazolinone forms.

  • Alkylation: Cool the mixture back to 0 °C. Add ethyl 2-bromopropanoate (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate/Hexane). The reaction is complete when the starting quinazolinone spot is no longer visible.

  • Workup: Carefully quench the reaction by slowly adding ice-cold water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

Q3: What is the best way to confirm the identity and purity of my final product?

A3: A combination of spectroscopic and chromatographic methods is essential for unambiguous structure confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Should show characteristic peaks for the quinazolinone core protons (typically between 7.5-8.3 ppm), and the propanoic acid side chain (a quartet for the CH and a doublet for the CH₃). The acidic proton of the carboxyl group may appear as a broad singlet.

    • ¹³C NMR: Confirms the number of unique carbons, including the key carbonyl peaks for the quinazolinone (~160-165 ppm) and the carboxylic acid (~170-175 ppm).[4]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺ or [M-H]⁻.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment. Using a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic or trifluoroacetic acid), a pure sample should exhibit a single major peak. Purity is reported as a percentage of the total peak area.

G cluster_0 Problem Identification cluster_1 Analysis & Troubleshooting cluster_2 Solution Implementation cluster_3 Verification Start Low Yield or Purity Detected Check_SM Analyze Starting Materials (NMR, Purity) Start->Check_SM Impurity Issues Check_Reaction Review Reaction Conditions (Base, Solvent, Temp) Start->Check_Reaction Low Conversion Check_Purification Evaluate Purification Method (Recrystallization, Chromatography) Start->Check_Purification Post-Reaction Issues Sol_SM Use Pure, Anhydrous Reagents Check_SM->Sol_SM Sol_Reaction Optimize Stoichiometry & Conditions Check_Reaction->Sol_Reaction Sol_Purification Refine Purification Protocol Check_Purification->Sol_Purification End High Yield & Purity Achieved Sol_SM->End Sol_Reaction->End Sol_Purification->End

References

Technical Support Center: Crystallization of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals actively working with 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid. As an active pharmaceutical ingredient (API), controlling its solid-state properties through a robust crystallization process is paramount for ensuring purity, stability, and consistent downstream performance.[][2][3] This document provides direct answers to common challenges encountered during the crystallization of this compound, grounded in established chemical principles and field experience.

Compound Profile: this compound

A foundational understanding of the molecule's properties is the first step in troubleshooting its crystallization.

PropertyValueSource
Chemical Name This compound[4]
CAS Number 61381-36-0[4]
Molecular Formula C₁₁H₁₀N₂O₃[5]
Molecular Weight 218.21 g/mol [5]
Appearance Typically a white to off-white solid[6]
General Solubility Quinazolinone derivatives are often poorly soluble in water and non-polar organic solvents but may dissolve in polar organic solvents and aqueous alkali.[7]

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of crystallizing an API like this? The goal extends beyond simple solidification. A controlled crystallization process is designed to achieve several critical objectives simultaneously:

  • Purification: To separate the target compound from impurities remaining after synthesis.

  • Polymorph Control: To isolate the most thermodynamically stable crystal form, which is crucial for consistent solubility, bioavailability, and stability.[2][3]

  • Particle Size Distribution (PSD): To produce crystals of a specific size and shape (habit) that are optimal for downstream processing like filtration, drying, and formulation.[3]

Q2: How does the quinazolinone structure influence crystallization? The quinazolinone core is a rigid, planar heterocyclic system capable of hydrogen bonding and π-π stacking interactions. The propanoic acid substituent adds a flexible side chain with a carboxylic acid group, a strong hydrogen bond donor and acceptor. These features mean that solvent choice is critical, as the solvent will compete for hydrogen bonding sites and influence the final crystal packing arrangement.[8]

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic insights and corrective actions.

Problem 1: No Crystals Form Upon Cooling

Q: I have cooled my saturated solution, but no crystals have appeared, even after several hours. What is happening and what should I do?

A: This is a classic sign that the solution is not sufficiently supersaturated or that there is a high energy barrier to nucleation (the initial formation of crystal seeds).[9] Supersaturation is the primary driving force for crystallization; without it, molecules will remain in solution.[][8]

Causality & Corrective Actions:

  • Insufficient Supersaturation: You may have used too much solvent.

    • Solution: Gently heat the solution to reduce the solvent volume by 5-10% through evaporation. Allow the concentrated solution to cool again slowly.[9][10] Be cautious not to evaporate too much solvent, which could cause the product to "crash out."

  • High Nucleation Barrier: The molecules require a surface or template to begin organizing into a crystal lattice.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections in the glass provide high-energy sites that can initiate nucleation.[9][10]

    • Solution 2 (Seeding): If available, add a single, tiny crystal of pure this compound to the solution. This "seed" acts as a perfect template for further crystal growth.[9]

    • Solution 3 (Drastic Cooling): Place the flask in an ice bath or refrigerator. Lower temperatures reduce solubility further, which may be enough to induce nucleation. However, be aware this can sometimes lead to rapid crystallization and smaller crystals.[9]

Problem 2: The Compound "Oils Out" Instead of Crystallizing

Q: Upon cooling, my compound separated as a viscous liquid or oil at the bottom of the flask. Why did this happen and is the batch salvageable?

A: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[9] This is common when the solution is cooled too quickly or when the melting point of the solute (especially if impure) is lower than the temperature of the solution.[9] The resulting oil is often an amorphous, supercooled liquid that is reluctant to crystallize.

Causality & Corrective Actions:

  • High Solute Concentration/Rapid Cooling: The level of supersaturation is so high that the system phase-separates into a liquid before the molecules have time to arrange into an ordered crystal lattice.

    • Solution: Reheat the entire mixture until the oil redissolves completely. Add a small amount of additional solvent (1-5% of the total volume) to reduce the supersaturation level. Allow the solution to cool much more slowly. An insulated bath (like a beaker of warm water or a dewar) can help achieve a slow, controlled cooling rate.[9][10]

  • Presence of Impurities: Impurities can depress the melting point of your compound and interfere with the crystal packing, promoting oil formation.

    • Solution: If slow cooling fails, consider purifying the material first. The oil can be separated, the solvent removed, and the resulting crude solid purified by another method (e.g., column chromatography) before re-attempting crystallization.

Problem 3: Product "Crashes Out" as a Fine Powder

Q: As soon as I removed my flask from the heat, a large amount of fine powder formed instantly. Why is this a problem and how can I prevent it?

A: This phenomenon, known as "crashing out," is the result of excessively rapid crystallization. While it produces a solid, the process is too fast for proper lattice formation, leading to the inclusion of impurities and solvent within the crystals.[10] This defeats the purification purpose of crystallization and often results in very small particles that are difficult to filter and dry.[10]

Causality & Corrective Actions:

  • Excessive Supersaturation: The solution was likely saturated at or very near its boiling point with the absolute minimum amount of solvent.

    • Solution: Place the flask back on the heat source to redissolve the solid. Add a small excess of solvent (e.g., 2-5 mL for every 100 mg of solid) to slightly decrease the saturation point.[10]

  • Rapid Cooling: A small flask with a large surface area will cool very quickly, promoting rapid nucleation.

    • Solution: After adding extra solvent, ensure a slow cooling rate. Cover the flask with a watch glass to trap solvent vapor and heat, and place it on an insulating surface (like a cork ring or folded paper towels) to prevent rapid heat loss from the bottom.[10] An ideal crystallization should show the first crystals appearing after 5-10 minutes, with growth continuing over 20-60 minutes.[10]

Problem 4: Low Crystal Yield

Q: After filtration and drying, my final yield was much lower than expected. Where did my compound go?

A: A low yield is typically due to one of several factors related to solubility or mechanical loss.

Causality & Corrective Actions:

  • Excessive Solvent: Using too much solvent is the most common cause. A significant portion of your compound will remain dissolved in the mother liquor even after cooling.[9][10]

    • Solution: If you still have the mother liquor (the filtrate), you can try to recover more product by evaporating some of the solvent and cooling again for a "second crop" of crystals. For future experiments, use the minimum solvent required for dissolution at high temperature, plus a small additional amount as described in Problem 3.

  • Premature Filtration: The crystallization process may not have been complete when you filtered.

    • Solution: Ensure the flask has cooled to room temperature and then consider an additional cooling period in an ice bath for at least 30 minutes to maximize the precipitation of the solid.

  • Mechanical Losses: Compound can be lost during transfers, especially if a hot filtration step was used to remove insoluble impurities.

    • Solution: When performing a hot filtration, pre-heat the funnel and receiving flask to prevent premature crystallization on the filter paper or funnel stem. Wash the filter paper with a small amount of hot solvent to recover any product that crystallized there.

Problem 5: Suspected Polymorphism

Q: I've crystallized this compound before, but this time the crystals look different (e.g., needles instead of blocks) and seem to have different handling properties. Could it be a different polymorph?

A: Yes, this is a distinct possibility. Polymorphism is the ability of a compound to exist in two or more different crystal structures.[2] For an API, this is a critical parameter, as different polymorphs can have different stabilities, dissolution rates, and bioavailabilities.[3][8] Crystallization conditions such as solvent, cooling rate, and temperature directly influence which polymorph is formed.[8]

Diagnostic & Corrective Actions:

  • Verification: The presence of a new polymorph must be confirmed experimentally.

    • Recommended Analysis: Use techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to characterize and compare the crystal forms.

  • Process Control: To ensure batch-to-batch consistency, the crystallization process must be strictly controlled.

    • Solution: Develop a seeded crystallization protocol. By adding seed crystals of the desired, most stable polymorph to a supersaturated solution, you can direct the crystallization to produce that form exclusively. This is standard practice in pharmaceutical manufacturing to ensure product consistency.[8]

Experimental Protocols & Workflows

Protocol 1: Microscale Solvent Screening

This protocol helps identify a suitable solvent or solvent system for crystallization. An ideal single solvent will dissolve the compound when hot but not when cold.[9]

  • Place ~10-20 mg of your compound into several small test tubes.

  • To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, water) dropwise, up to about 0.5 mL.

  • Observe solubility at room temperature. A good solvent should not fully dissolve the compound at this stage.

  • Gently heat the tubes that still contain solid in a warm water or sand bath.

  • A promising solvent will dissolve the compound completely upon heating.

  • Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent will produce a good yield of crystalline solid upon cooling.

Diagram: General Troubleshooting Workflow

This diagram outlines the decision-making process when a crystallization experiment fails.

G start Crystallization Attempt outcome Observe Outcome start->outcome no_xtal No Crystals Formed outcome->no_xtal Clear Solution oil_out Compound Oiled Out outcome->oil_out Liquid Layer crashed Product Crashed Out outcome->crashed Rapid Powder Formation low_yield Low Yield outcome->low_yield Few Crystals success Successful Crystallization outcome->success Good Crystals sol_no_xtal 1. Concentrate Solution 2. Scratch Flask 3. Add Seed Crystal no_xtal->sol_no_xtal sol_oil 1. Reheat to Dissolve 2. Add More Solvent 3. Cool Very Slowly oil_out->sol_oil sol_crashed 1. Reheat to Dissolve 2. Add Excess Solvent 3. Insulate and Cool Slowly crashed->sol_crashed sol_low_yield 1. Concentrate Mother Liquor 2. Increase Cooling Time 3. Optimize Transfers low_yield->sol_low_yield sol_no_xtal->start Retry sol_oil->start Retry sol_crashed->start Retry sol_low_yield->start Retry

Caption: A troubleshooting flowchart for common crystallization problems.

Diagram: Logic of Solvent Selection

This diagram illustrates the key properties of an effective crystallization solvent.

G center Ideal Solvent Properties prop1 High solubility for compound at high temp center->prop1 prop2 Low solubility for compound at low temp center->prop2 prop3 Does not react with the compound center->prop3 prop4 Boiling point is not excessively high or low center->prop4 prop5 Yields well-formed crystals (not oil/amorphous) center->prop5 prop6 Impurities are either very soluble or insoluble center->prop6

Caption: Key criteria for selecting a suitable crystallization solvent.

References

Quinazolinone Synthesis Technical Support Center: A Guide to Byproduct Identification and Minimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinazolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of quinazolinone derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Answer: Low yields in quinazolinone synthesis are a frequent challenge and can often be traced back to a few key areas.[1] Systematically evaluating your reaction parameters is the most effective troubleshooting approach.[2]

Troubleshooting Low Yields:

  • Are your starting materials pure and dry? Impurities in your starting materials, such as anthranilic acid derivatives, can introduce competing side reactions that consume reagents and lower the yield of your desired product.[2][3] The presence of water can also lead to hydrolysis of intermediates or the final product.[1][4]

    • Action: Confirm the purity of your starting materials by NMR or melting point analysis. If necessary, recrystallize or purify them before use.[2] Ensure all solvents are anhydrous and glassware is thoroughly dried.[4]

  • Have you optimized the reaction conditions? Temperature, reaction time, and reactant stoichiometry are critical parameters.[1] For instance, the widely used Niementowski reaction, which condenses anthranilic acids with amides, can require high temperatures (often above 130°C), which may also lead to decomposition if not carefully controlled.[4][5]

    • Action: Perform a systematic optimization of the reaction temperature and time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal point for product formation without significant byproduct accumulation.[4]

  • Is your chosen solvent appropriate? The solvent must be able to dissolve the reactants and be suitable for the reaction temperature.[2] Polar aprotic solvents like DMSO and DMF are commonly effective.[2]

    • Action: If solubility is an issue, consider screening different solvents.[2]

  • If using a catalyst, is it active? Metal catalysts can be deactivated by exposure to air or moisture, and acid/base catalysts must be of the correct concentration and purity.[4]

    • Action: Use a fresh batch of catalyst or regenerate heterogeneous catalysts if applicable.[2]

Workflow for Troubleshooting Low Yields

Below is a decision tree to guide your optimization process for improving reaction yield.

low_yield_troubleshooting start Low Reaction Yield check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_purity->check_conditions Reagents are Pure purify_reagents Purify/Recrystallize Starting Materials check_purity->purify_reagents Impurities Detected check_solvent Evaluate Solvent Choice check_conditions->check_solvent Optimized optimize_conditions Systematically Optimize Conditions check_conditions->optimize_conditions Suboptimal check_catalyst Assess Catalyst Activity (if applicable) check_solvent->check_catalyst Appropriate screen_solvents Screen Different Solvents check_solvent->screen_solvents Poor Solubility/ Side Reactions replace_catalyst Use Fresh/Activated Catalyst check_catalyst->replace_catalyst Inactive success Improved Yield check_catalyst->success Active purify_reagents->check_conditions optimize_conditions->check_solvent screen_solvents->check_catalyst replace_catalyst->success

Caption: A decision tree to guide troubleshooting for low reaction yields.

FAQ 2: I'm observing multiple unexpected spots on my TLC. What are the likely byproducts and how can I prevent them?

Answer: The formation of byproducts is a common issue, and their identity is highly dependent on your specific synthetic route.[1] However, several classes of byproducts are frequently observed across different methods.

Common Byproducts and Their Origins:

Byproduct TypeProbable CauseProposed Minimization Strategy
Acyclic Intermediates Incomplete cyclization of the N-acylanthranilamide or similar intermediates.[1]Increase reaction temperature, extend reaction time, or add a dehydrating agent.[2]
Benzoxazinone Intermediate In syntheses starting from anthranilic acid and an acylating agent (e.g., acetic anhydride), the benzoxazinone is a key intermediate. Its presence indicates incomplete reaction with the amine source.[2][6]Ensure sufficient amine is present and that conditions are suitable for ring-opening and subsequent cyclization.[2]
Self-Condensation Products Starting materials reacting with themselves, which can occur under harsh conditions.[1]Optimize reactant stoichiometry and consider adding reagents sequentially rather than all at once.
Over-Alkylation/Arylation Multiple substitutions on the quinazolinone ring, especially if harsh conditions are used.[1]Use milder reaction conditions (lower temperature, less reactive reagents) and carefully control stoichiometry.[1]
Hydrolysis Products Presence of water leading to the hydrolysis of intermediates or the final quinazolinone ring.[1]Use anhydrous reagents and solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4]

Visualizing Byproduct Formation: The Niementowski Reaction Example

The Niementowski reaction, typically involving anthranilic acid and formamide, is a foundational method for synthesizing the parent 4(3H)-quinazolinone.[5][7][8] The diagram below illustrates the main reaction pathway and a common byproduct pathway due to incomplete cyclization.

niementowski_byproduct cluster_reactants Reactants anthranilic_acid Anthranilic Acid intermediate N-Formylanthranilamide (Acyclic Intermediate) anthranilic_acid->intermediate + Formamide (Amidation) formamide Formamide formamide->intermediate product 4(3H)-Quinazolinone (Desired Product) intermediate->product Cyclization (-H2O) byproduct_label Incomplete Reaction (Byproduct) invis->byproduct_label

Caption: Simplified pathway of the Niementowski reaction and a common byproduct.

FAQ 3: My main impurity appears to be the benzoxazinone intermediate. How can I drive the reaction to completion?

Answer: The formation of a 2-substituted-4H-3,1-benzoxazin-4-one is a key intermediate step in many multistep quinazolinone syntheses that start from anthranilic acid.[9] For example, reacting anthranilic acid with acetic anhydride yields 2-methyl-4H-3,1-benzoxazin-4-one.[2] This intermediate must then react with an amine source (like ammonia or a primary amine) to form the desired quinazolinone. If this second step is inefficient, the benzoxazinone will persist as a major impurity.

Strategies to Promote Full Conversion:

  • Ensure Sufficient Nucleophile: The amine is the nucleophile that opens the benzoxazinone ring. Ensure you are using a sufficient molar excess of the amine to drive the reaction forward.

  • Optimize Temperature and Time: The ring-opening and subsequent cyclization may require higher temperatures or longer reaction times than the initial formation of the benzoxazinone. Microwave-assisted synthesis can be particularly effective at reducing reaction times and improving yields in these types of transformations.[2][9]

  • Catalyst Choice: While often performed thermally, some transformations can be facilitated by a mild acid or base catalyst to promote either the ring opening or the final cyclization/dehydration step.

Protocol: Microwave-Assisted Conversion of a Benzoxazinone Intermediate

This protocol provides a general guideline for the conversion of a pre-formed benzoxazinone intermediate to a 3-substituted quinazolinone.

Materials:

  • 2-substituted-4H-3,1-benzoxazin-4-one (1 mmol)

  • Appropriate primary amine (1.2 - 2 mmol)

  • Ethanol or another suitable high-boiling solvent (5-10 mL)

  • Microwave reactor vial

Procedure:

  • To a microwave reactor vial, add the 2-substituted-4H-3,1-benzoxazin-4-one (1 mmol) and the chosen solvent.

  • Add the primary amine (1.2 - 2 mmol) to the mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a temperature between 120-150 °C for 10-30 minutes. Monitor pressure to ensure it remains within safe limits.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Analyze the crude product by TLC or LC-MS to confirm conversion and assess purity before further purification.

FAQ 4: What are the most effective methods for purifying my quinazolinone product from common reaction byproducts?

Answer: The choice of purification method depends heavily on the nature of the impurities and the scale of your reaction.[10] A multi-step purification strategy is often the most effective.

Recommended Purification Workflow:

purification_workflow start Crude Reaction Mixture extraction Acid-Base Extraction (for basic quinazolinones) start->extraction If applicable recrystallization Recrystallization start->recrystallization If solid & impurities have different solubilities extraction->recrystallization chromatography Column Chromatography recrystallization->chromatography Impurities remain final_product Pure Quinazolinone (>98%) recrystallization->final_product Product is pure chromatography->final_product

Caption: A general workflow for the purification of 4(3H)-quinazolinones.[2]

Detailed Purification Protocols:

  • Acid-Base Extraction: This technique is highly effective for separating basic quinazolinone products from non-basic impurities like unreacted starting materials or acyclic intermediates.[2]

    • Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic quinazolinone will be protonated and move into the aqueous layer.

    • Separate the layers. The organic layer contains non-basic impurities.

    • Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) until the quinazolinone product precipitates.

    • Filter the solid, wash with water, and dry.[2]

  • Recrystallization: This is an excellent method for purifying solid products if a suitable solvent can be found in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.[10]

    • Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures).

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Filter the purified crystals and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Column Chromatography: This is the most versatile technique for separating compounds with different polarities.[10]

    • Stationary Phase: Silica gel is most commonly used.[10]

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate) is a common starting point. The optimal ratio should be determined by TLC analysis. For more polar quinazolinones, dichloromethane/methanol may be used.[10]

    • Procedure: Pack a column with silica gel. Load the crude product onto the column and elute with the chosen solvent system, collecting fractions. Combine the pure fractions and remove the solvent under reduced pressure.[10]

References

Technical Support Center: Scaling Up the Synthesis of 2-(4-Oxoquinazolin-3(4H)-yl)propanoic Acid for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this promising compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and scalable synthesis of this quinazolinone derivative. Our approach is grounded in established chemical principles to empower you with the knowledge to overcome common synthetic challenges.

Diagram: Overall Synthetic Workflow

Synthetic_Workflow Overall Synthetic Workflow for this compound A Step 1: Quinazolinone Formation Anthranilic Acid + Formamide B Intermediate 1 4(3H)-Quinazolinone A->B Heat C Step 2: N-Alkylation + Ethyl 2-bromopropanoate B->C D Intermediate 2 Ethyl 2-(4-oxoquinazolin-3(4H)-yl)propanoate C->D Base, Solvent E Step 3: Hydrolysis D->E F Final Product This compound E->F Acid/Base Workup

Caption: A three-step synthetic route to the target compound.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing explanations and actionable solutions.

Issue 1: Low Yield in 4(3H)-Quinazolinone Formation (Step 1)

Question: My initial cyclization of anthranilic acid and formamide is resulting in a low yield of 4(3H)-quinazolinone. What are the likely causes and how can I improve it?

Answer: Low yields in this Niementowski reaction are common when scaling up and can stem from several factors.[1][2] The key is to control the reaction conditions to favor the desired cyclization over side reactions.

Potential Causes & Solutions:

  • Suboptimal Temperature: The reaction requires a specific temperature range to proceed efficiently. Too low, and the reaction will be sluggish and incomplete. Too high, and you risk decomposition of formamide and the formation of byproducts.[2]

    • Solution: Maintain a steady reaction temperature between 150-160°C for conventional heating.[1][3] Use a heating mantle with a temperature controller and a sand or oil bath for uniform heat distribution. For microwave synthesis, precise temperature control is a key advantage.[1][3]

  • Incomplete Reaction: Insufficient reaction time will leave unreacted anthranilic acid.

    • Solution: For conventional heating, a reaction time of 2-8 hours is typical.[1][4] Monitor the reaction's progress using Thin Layer Chromatography (TLC). If you see starting material remaining after the initial timeframe, consider extending the reaction time.

  • Formation of Dimer Impurity: A significant side product can be 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid, which forms from the reaction of the product with unreacted anthranilic acid.[2][5]

    • Solution: Using an excess of formamide can help to ensure all the anthranilic acid is consumed in the primary reaction pathway.[2][3] A molar ratio of 1:5 of anthranilic acid to formamide is often effective.[1][3]

Issue 2: Mixture of N-Alkylated and O-Alkylated Products in Step 2

Question: During the N-alkylation of 4(3H)-quinazolinone, I'm observing a mixture of products. How can I ensure selective N-alkylation?

Answer: The anion of 4(3H)-quinazolinone is ambident, meaning it can be alkylated at either the nitrogen (N3) or the oxygen (O4). While N-alkylation is generally favored, the choice of base and solvent can influence the regioselectivity.

Diagram: N- vs. O-Alkylation

Alkylation_Selectivity N- vs. O-Alkylation of 4(3H)-Quinazolinone start 4(3H)-Quinazolinone Anion N_product N-Alkylated Product (Kinetic Control) start->N_product Favored by polar aprotic solvents (e.g., DMF) and weaker bases (e.g., K2CO3) O_product O-Alkylated Product (Thermodynamic Control) start->O_product Can be favored by stronger bases and specific solvent conditions

Caption: Factors influencing the regioselectivity of alkylation.

Potential Causes & Solutions:

  • Strong, Bulky Base: While a strong base is needed to deprotonate the quinazolinone, very strong or bulky bases can sometimes favor O-alkylation.

    • Solution: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often sufficient and promotes N-alkylation.[6] For less reactive substrates, sodium hydride (NaH) can be used effectively.[7]

  • Solvent Effects: The solvent plays a crucial role in stabilizing the intermediate anion and influencing the reaction pathway.

    • Solution: Polar aprotic solvents such as dimethylformamide (DMF) or acetone are generally preferred for N-alkylation as they effectively solvate the cation of the base without strongly interacting with the nucleophilic sites of the quinazolinone anion.[6]

Issue 3: Incomplete Hydrolysis or Side Reactions in Step 3

Question: My final hydrolysis step to obtain the carboxylic acid is either incomplete or seems to be degrading the product. What should I be aware of?

Answer: Ester hydrolysis is a standard procedure, but with a heterocyclic system like a quinazolinone, care must be taken to avoid unwanted side reactions under harsh conditions.

Potential Causes & Solutions:

  • Insufficient Hydrolysis: The ester may be sterically hindered, requiring more forcing conditions for complete conversion.

    • Solution: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50°C) can increase the rate of hydrolysis. Monitor the reaction by TLC until all the starting ester is consumed.

  • Ring Opening: Strong basic conditions, especially at elevated temperatures for prolonged periods, can potentially lead to the opening of the pyrimidine ring of the quinazolinone core.

    • Solution: Use a stoichiometric amount of a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like tetrahydrofuran (THF) or methanol to ensure solubility. Perform the reaction at room temperature or with gentle heating and monitor it closely to avoid extended reaction times once the starting material is consumed.

  • Difficult Acidification: The final product is amphoteric, having both a carboxylic acid and a basic nitrogen in the quinazolinone ring. This can sometimes make precipitation during acidification tricky.

    • Solution: After hydrolysis, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of around 3-4. It is often beneficial to cool the mixture in an ice bath during acidification to promote clean precipitation of the product.

Frequently Asked Questions (FAQs)

Q1: What is the best method for the initial synthesis of 4(3H)-quinazolinone at a multi-gram scale? A1: For multi-gram scale synthesis, both conventional heating and microwave-assisted synthesis are viable. Conventional heating in an oil bath at 150-160°C is a robust and well-established method that can provide high yields (up to 96%) with careful temperature control.[1][4] Microwave synthesis offers a significant advantage in terms of speed, often reducing the reaction time from hours to minutes, which can be beneficial for rapid production and energy efficiency.[1][3] The choice will depend on the equipment available in your lab.

Q2: How can I effectively monitor the progress of these reactions? A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring all three steps of this synthesis. Use a suitable solvent system, for example, a mixture of ethyl acetate and hexane, to achieve good separation of starting materials, intermediates, and products. The spots can be visualized under a UV lamp (254 nm).

Q3: What are the key safety precautions I should take during this synthesis? A3:

  • Formamide: Formamide is a teratogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride: If using sodium hydride for the N-alkylation step, it is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (nitrogen or argon).

  • Propargyl Bromide: Propargyl bromide is a lachrymator and should be handled with care in a fume hood.

Q4: My final product, this compound, has low solubility. What is the best way to purify it? A4: The final product is a carboxylic acid, and its solubility will be pH-dependent. A common purification method is recrystallization. You can try dissolving the crude product in a minimal amount of a hot solvent like ethanol or a mixture of ethanol and water, and then allowing it to cool slowly to form crystals. If it remains insoluble, you could perform an acid-base extraction. Dissolve the crude product in a dilute aqueous base (like sodium bicarbonate solution), wash with an organic solvent (like dichloromethane) to remove non-acidic impurities, and then re-precipitate the pure product by acidifying the aqueous layer.

Q5: Can I use a different alkylating agent in Step 2, for example, ethyl 2-chloropropanoate? A5: Yes, it is possible to use ethyl 2-chloropropanoate. However, bromides are generally more reactive than chlorides in Sₙ2 reactions, so you might need more forcing conditions (higher temperature or longer reaction time) when using the chloro-analogue. The choice between a bromo or chloro derivative often comes down to commercial availability and cost.

Experimental Protocols

Step 1: Synthesis of 4(3H)-Quinazolinone

This protocol is based on the well-established Niementowski reaction.[1]

Materials:

  • Anthranilic acid

  • Formamide

  • Methanol or Ethanol for recrystallization

  • Deionized water

Procedure (Conventional Heating):

  • In a round-bottom flask equipped with a reflux condenser, combine anthranilic acid (e.g., 13.7 g, 0.1 mol) and formamide (e.g., 22.5 mL, 0.5 mol).

  • Heat the mixture in a preheated oil bath at 150-160°C for 4 hours.

  • Allow the reaction mixture to cool to room temperature, during which a solid will precipitate.

  • Add cold water to the flask and stir to break up the solid.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product in an oven.

  • For further purification, recrystallize the solid from hot ethanol or methanol.

Step 2: Synthesis of Ethyl 2-(4-oxoquinazolin-3(4H)-yl)propanoate

This protocol details the N-alkylation of the quinazolinone intermediate.

Materials:

  • 4(3H)-Quinazolinone

  • Ethyl 2-bromopropanoate

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 4(3H)-quinazolinone (e.g., 14.6 g, 0.1 mol) in anhydrous DMF (200 mL), add anhydrous potassium carbonate (e.g., 20.7 g, 0.15 mol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl 2-bromopropanoate (e.g., 16.2 mL, 0.12 mol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 12-16 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Step 3: Synthesis of this compound

This protocol describes the final hydrolysis step.

Materials:

  • Ethyl 2-(4-oxoquinazolin-3(4H)-yl)propanoate

  • Lithium hydroxide monohydrate

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester (e.g., 24.6 g, 0.1 mol) in a mixture of THF (150 mL) and water (50 mL).

  • Add lithium hydroxide monohydrate (e.g., 6.3 g, 0.15 mol) to the solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a small amount of dichloromethane to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.

  • A white precipitate will form. Stir the suspension in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Presentation

StepProductMethodTypical Yield (%)Purity (by HPLC)Key Considerations
14(3H)-QuinazolinoneConventional Heating85-96%[1][4]>98%Precise temperature control is crucial.
14(3H)-QuinazolinoneMicrowave Irradiation87%[1][3]>98%Rapid heating requires careful monitoring.
2Ethyl 2-(4-oxoquinazolin-3(4H)-yl)propanoateN-Alkylation70-85%>95%Anhydrous conditions are important.
3This compoundHydrolysis>90%>99%Avoid excessive heat to prevent ring opening.

References

Methods for the purification of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule. Quinazolinone scaffolds are of significant interest in medicinal chemistry due to their wide range of pharmacological properties.[1] However, achieving high purity of derivatives like this compound from complex reaction mixtures can present significant challenges.

This document provides in-depth troubleshooting guides, standard protocols, and frequently asked questions to help you navigate common purification hurdles and optimize your experimental outcomes.

Purification Strategy: A Logic-Based Approach

The most effective purification strategy depends on the scale of your synthesis, the nature of the impurities, and the final purity required.[2] The presence of a carboxylic acid moiety in the target compound is the most critical factor influencing the purification design, making it amenable to acid-base extraction techniques.[3][4]

Purification Method Selection Workflow

The following decision tree provides a logical workflow for selecting the most appropriate purification method or sequence of methods.

PurificationWorkflow start Crude Reaction Mixture check_impurities What is the nature of the main impurities? start->check_impurities acid_base_extraction Acid-Base Extraction check_impurities->acid_base_extraction Neutral or Basic Impurities (e.g., unreacted starting materials) chromatography Column Chromatography check_impurities->chromatography Impurities have similar acidic properties but different polarity recrystallization Recrystallization acid_base_extraction->recrystallization Product precipitates as a relatively clean solid check_purity Is purity sufficient (>95%)? recrystallization->check_purity chromatography->check_purity check_purity->recrystallization No, minor impurities remain final_product Final Product (>95% Purity) check_purity->final_product Yes prep_hplc Preparative HPLC (for >99% purity) check_purity->prep_hplc No, or >99% purity required ultra_pure_product Final Product (>99% Purity) prep_hplc->ultra_pure_product

Caption: A decision workflow for purifying this compound.

Table 1: Comparison of Primary Purification Methods
MethodPrincipleProsConsBest For
Acid-Base Extraction Differential solubility of the ionized salt form in aqueous solution versus the neutral form in an organic solvent.[5]Fast, inexpensive, high capacity, excellent for removing neutral and basic impurities.Not effective for separating chemically similar acidic compounds.[6] Can lead to emulsions.[7]Initial, large-scale cleanup of crude reaction mixtures.
Recrystallization Difference in solubility of the compound and impurities in a specific solvent at different temperatures.[2]Cost-effective, can yield very pure crystalline material, scalable.Requires finding a suitable solvent; potential for low recovery if the compound is too soluble.[8]Purifying solids that are >80-90% pure; removing small amounts of impurities.
Column Chromatography Differential adsorption of compounds to a stationary phase (e.g., silica gel) as a mobile phase passes through.[2]Highly versatile, can separate compounds with very similar properties if the correct eluent is used.Can be time-consuming and solvent-intensive; risk of product loss on the column.Separating complex mixtures or when recrystallization fails.[9]
Preparative HPLC High-resolution separation based on partitioning between a mobile phase and a stationary phase (e.g., C18) under high pressure.[2]Achieves the highest purity (>99%); excellent for separating very similar analogues.Expensive, low capacity, requires specialized equipment.Final polishing step for drug candidates or analytical standards.

Troubleshooting Guides

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Troubleshooting: Acid-Base Extraction

Q: My product won't precipitate after I've acidified the basic aqueous layer. What's wrong?

A: This is a common issue that can arise from several factors.[7]

  • Cause 1: Insufficient Acidification. The pKa of the carboxylic acid requires the pH to be sufficiently low (typically pH 1-2) for complete protonation and precipitation.

    • Solution: Check the pH of the aqueous layer with pH paper or a pH meter. Continue to add acid (e.g., 1M or 2M HCl) dropwise with vigorous stirring until the pH is confirmed to be in the 1-2 range.

  • Cause 2: High Solubility in Water. The protonated compound may have some residual solubility in the aqueous medium, especially if the volume is large.

    • Solution: Cool the acidified solution in an ice bath for 30-60 minutes to decrease solubility. If crystals are slow to form, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Cause 3: Product is an Oil. The product may be precipitating as an oil rather than a solid (see recrystallization troubleshooting). If this happens, you may need to perform a "back-extraction."

    • Solution: Add an immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to the acidified aqueous solution and extract the neutral product back into the organic layer.[5] You can then dry and evaporate the organic solvent to recover your product.

Q: An intractable emulsion has formed between the organic and aqueous layers. How can I break it?

A: Emulsions are common when solutions are shaken too vigorously, especially if acidic or basic solutions are involved.[7]

  • Solution 1: Time and Patience. Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.

  • Solution 2: Brine Wash. Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to disrupt the emulsion and force the separation of the layers.[4]

  • Solution 3: Filtration. For stubborn emulsions, you can drain the entire mixture and filter it through a pad of Celite or glass wool. This can help to break up the microscopic droplets that form the emulsion.

Troubleshooting: Recrystallization

Q: My compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solid comes out of solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too quickly.[8]

  • Solution 1: Re-dissolve and Dilute. Heat the mixture back to boiling to re-dissolve the oil. Add a small amount (10-15% more) of the hot solvent to dilute the solution slightly. This ensures the saturation point is reached at a lower temperature.

  • Solution 2: Slow Cooling. Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling encourages oiling; slow cooling promotes the formation of well-defined crystals. Insulating the flask with paper towels can help.[8]

  • Solution 3: Change Solvent System. If the problem persists, the chosen solvent may be unsuitable. A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can provide better control over the crystallization process.[2]

Q: No crystals have formed after cooling the solution for an extended period. How can I induce crystallization?

A: Crystal formation requires nucleation, which can sometimes be slow to start.[8]

  • Solution 1: Scratching. Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.

  • Solution 2: Seeding. If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" will act as a template for further crystallization.

  • Solution 3: Reduce Solvent Volume. You may have used too much solvent.[2] Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.

Troubleshooting: Column Chromatography

Q: My compound is streaking on the TLC plate. What does this indicate for my column?

A: Streaking on a TLC plate is often caused by overloading the sample or by the compound being too acidic to move cleanly on the silica gel. Since your compound is a carboxylic acid, this is a likely cause.

  • Solution: Add a small amount of acetic acid (0.5-1%) to your eluent system (e.g., hexane/ethyl acetate/acetic acid). The acid in the mobile phase will protonate your compound, preventing it from strongly and irreversibly binding to the acidic silica gel, leading to sharper bands and better separation.

Q: My product is not eluting from the column, even with a high polarity eluent like 100% ethyl acetate.

A: This indicates that your compound is very strongly adsorbed to the stationary phase.

  • Cause: The carboxylic acid group is highly polar and can interact very strongly with the silica gel.

  • Solution 1: Add Acid. As with TLC streaking, adding acetic acid or formic acid (0.5-1%) to the mobile phase is often the solution.

  • Solution 2: Add a More Polar Solvent. If acid is not enough, you may need to add a small percentage of methanol to your eluent (e.g., 95:5 ethyl acetate:methanol). Methanol is very polar and is effective at eluting highly polar compounds from silica. Use it sparingly, as it can sometimes co-elute impurities.

Standard Operating Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is ideal for an initial cleanup of a crude reaction mixture to remove neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of a weak aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.[10] Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.

  • Extraction: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the upper aqueous layer (if using EtOAc) or the lower aqueous layer (if using DCM). Drain the organic layer, which contains neutral and basic impurities.

  • Wash: Wash the aqueous layer containing your product with a fresh portion of the organic solvent (EtOAc or DCM) to remove any remaining organic impurities. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is ~2.[11] Your product, this compound, should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified solid in a vacuum oven at a temperature well below its melting point.

Protocol 2: Purification via Recrystallization

This protocol is suitable for purifying the solid product obtained from extraction or a reaction that yielded a relatively clean crude solid.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your product in various solvents. An ideal solvent should dissolve the compound when hot but not when cold.[2] Common choices for quinazolinones include ethanol, methanol, or a mixture like ethanol/water.[10][12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling recrystallization solvent needed to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.[8]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of this compound?

A1: Impurities typically arise from starting materials or side reactions.[2][13] Common ones include unreacted anthranilic acid, the amino acid used for N-substitution (e.g., alanine), or by-products from the cyclization reaction, such as N-acetylanthranilic acid.[12][14] Analytical techniques like NMR, LC-MS, and HPLC are essential for identifying these impurities.[15]

Q2: How do I choose the best analytical technique to assess the purity of my final product?

A2: A combination of techniques is often best.

  • TLC (Thin Layer Chromatography): Excellent for rapid, qualitative assessment of purity and for monitoring the progress of column chromatography.[16]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides detailed structural information and can reveal the presence of impurities, even if they have similar polarities to your product.

  • HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used for quinazolinone derivatives.[2]

Q3: Is it a good idea to combine purification methods?

A3: Absolutely. Combining methods is often necessary to achieve high purity. A common and effective sequence is to perform an initial cleanup with acid-base extraction, followed by recrystallization to obtain a pure, crystalline final product.[2] If impurities persist, column chromatography can be used as an intermediate step before the final recrystallization.

References

Enhancing the stability of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Stability of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. Here, we address common challenges and provide in-depth, field-proven guidance in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The molecule possesses two key structural features that are central to its stability profile: the quinazolinone ring and the propanoic acid side chain. The primary concerns are susceptibility to hydrolysis , photodegradation , and thermal degradation . The quinazolinone ring, while generally stable, can undergo hydrolytic cleavage under certain conditions, particularly non-neutral pH and elevated temperatures.[1][2] The entire molecule can also be sensitive to light and oxidation.[3][4][5]

Q2: What are the ideal short-term and long-term storage conditions for this compound in its solid state?

A2: For optimal stability, the solid compound should be stored under controlled conditions that mitigate exposure to environmental stressors. Proper storage is the most critical factor in preventing degradation.[][7][8]

Parameter Long-Term Storage Short-Term (Working Stock) Rationale
Temperature ≤ -20°C (Freezer)2-8°C (Refrigerator)Reduces the rate of all potential chemical degradation reactions.[7]
Humidity Controlled, with desiccantControlled, with desiccantThe compound is hygroscopic; moisture can facilitate hydrolysis.[]
Light Protected from light (Amber vial)Protected from light (Amber vial)Quinazolinone derivatives can be photosensitive, leading to degradation.[3][4]
Atmosphere Inert gas (Argon or Nitrogen)Tightly sealed containerMinimizes the risk of oxidative degradation.[]

Q3: How stable is the compound in common laboratory solvents?

A3: Stability in solution is highly solvent-dependent. Solutions in protic solvents like water or methanol are more susceptible to hydrolysis over time, especially if not buffered to a neutral pH. For analytical purposes, prepare fresh solutions in a suitable organic solvent like DMSO or acetonitrile. Studies on similar quinazoline derivatives show high stability in DMSO for short periods (up to 96 hours) but potential instability over longer durations.[10][11] It is imperative to perform solution stability studies for your specific experimental conditions.

Q4: I've noticed a change in the color of my solid compound. What does this indicate?

A4: A color change (e.g., from white/off-white to yellow or brown) is a common visual indicator of degradation. This is often due to the formation of minor degradation products, which may be highly colored chromophores resulting from oxidation or photolytic reactions. If you observe a color change, the purity of the compound should be immediately assessed using an appropriate analytical method like High-Performance Liquid Chromatography (HPLC).[12]

Part 2: Troubleshooting Guide

This section provides a logical workflow for diagnosing and resolving stability issues encountered during experimentation.

Issue 1: Appearance of new impurity peaks during HPLC analysis of a stored sample.

  • Question: I am seeing unexpected peaks in my HPLC chromatogram that were not present in the initial analysis. What is the likely cause?

  • Answer & Workflow: The appearance of new peaks strongly suggests chemical degradation. To identify the cause, a systematic approach is necessary. This workflow helps pinpoint the environmental stressor responsible.

Caption: Troubleshooting flowchart for identifying degradation causes.

Issue 2: Poor reproducibility in bioassays using the compound.

  • Question: My experimental results are inconsistent between batches or over time. Could this be related to compound stability?

  • Answer: Absolutely. Inconsistent results are a classic sign of a degrading active pharmaceutical ingredient (API). Degradation reduces the concentration of the active compound and introduces new, potentially interfering substances.

    • Verify Solution Stability: The most common culprit is the degradation of the compound in your assay buffer or solvent. Prepare fresh solutions for every experiment. If you must store solutions, even for a short time, conduct a stability study in that specific medium by analyzing aliquots via HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • Assess Solid-State Purity: Re-test the purity of your solid stock material using a validated HPLC method. Compare this to the Certificate of Analysis to quantify the degree of degradation that may have occurred during storage.

    • Consider Excipient Compatibility: If your formulation includes other substances, there may be an incompatibility leading to degradation. This is particularly relevant for the carboxylic acid group, which can react with basic excipients.

Part 3: Experimental Protocols & Methodologies

These protocols provide step-by-step guidance for proactively assessing the stability of your compound.

Protocol 3.1: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by intentionally exposing it to harsh conditions.[13] This helps to identify potential degradation products and establish a stability-indicating analytical method.[14]

Objective: To identify the degradation pathways for this compound.

Methodology:

  • Preparation: Prepare five separate solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). Also, place a sample of the solid powder in separate vials for thermal and photolytic stress.

  • Stress Conditions: Expose each sample to one of the following conditions. The goal is to achieve 5-20% degradation.[14]

Stress Condition Reagents & Conditions Duration Quenching/Neutralization
Acid Hydrolysis 0.1 M HCl, heat at 60°C2-8 hoursAdd equivalent 0.1 M NaOH
Base Hydrolysis 0.1 M NaOH, at room temp.1-4 hoursAdd equivalent 0.1 M HCl
Oxidation 3% H₂O₂, at room temp.2-8 hoursN/A
Thermal (Solid) Dry heat at 80°C24-48 hoursCool to room temperature
Photolytic (Solid & Solution) ICH Q1B light exposure[15]VariableN/A
  • Analysis:

    • After the specified duration, quench the reactions as described.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples, along with an unstressed control sample, using a gradient HPLC-UV method.

    • Causality: The comparison of chromatograms from stressed and control samples is crucial. Peaks that appear or grow significantly in a specific stress condition are degradation products resulting from that pathway (e.g., hydrolysis, oxidation). This validates that your HPLC method is "stability-indicating" because it can separate the intact drug from its breakdown products.

Caption: Potential degradation pathways for the compound.

Protocol 3.2: Setting Up a Long-Term Stability Study

Objective: To determine the re-test date or shelf life of the compound under defined storage conditions.

Methodology:

  • Batch Selection: Use a single, well-characterized batch of the compound with a known initial purity.

  • Sample Preparation: Aliquot sufficient quantities of the solid compound into multiple amber glass vials. For each time point and storage condition, prepare at least three vials (for triplicate analysis).

  • Storage: Place the vials in stability chambers set to the desired long-term storage conditions (e.g., -20°C, 5°C, 25°C/60% RH).

  • Testing Schedule: Define the time points for analysis. A typical schedule is 0, 3, 6, 9, 12, 18, 24, and 36 months.

  • Analysis at Each Time Point: At each scheduled interval, remove three vials from each storage condition. Allow them to equilibrate to room temperature before opening to prevent condensation. Perform the following tests:

    • Appearance: Visual inspection for color change, clumping, etc.

    • Purity/Degradation Products: Analyze by a validated stability-indicating HPLC method.

    • Water Content: (Optional, but recommended) Karl Fischer titration.

  • Data Evaluation:

    • Trustworthiness: The protocol is self-validating by tracking changes over time against the baseline (Time 0) data.

    • Plot the purity (%) versus time for each condition. Evaluate any trends in the data. The re-test date is established based on the time at which the purity remains within the pre-defined specification limits.

References

Refining assay protocols to measure the activity of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid accurately

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid. This guide is designed to provide you with the foundational knowledge and practical troubleshooting advice required to accurately measure the activity of this compound and its analogs. Given that the quinazolinone scaffold is a well-established pharmacophore in kinase inhibitors, this guide will use a receptor tyrosine kinase (RTK) as a representative, hypothetical target for structuring our assay protocols.[1][2]

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are common when beginning work with a new small molecule inhibitor.

Q1: What is the first step I should take before starting any activity assay with this compound?

A1: The most critical first step is to characterize the compound's fundamental physicochemical properties. Before assessing biological activity, you must understand its solubility and stability in your chosen assay buffers. A compound that crashes out of solution cannot provide an accurate measure of its potency.[3]

Q2: I'm seeing inconsistent IC50 values between experiments. What are the most common culprits?

A2: Inconsistent IC50 values are a frequent challenge and can typically be traced back to one of three areas:

  • Compound-related issues: This includes problems with the inhibitor's storage, solubility, and stability. Repeated freeze-thaw cycles of stock solutions should be avoided.[3]

  • Experimental system-related issues: For cell-based assays, this encompasses variability in cell culture conditions, such as cell passage number and seeding density.[4] For enzymatic assays, this can be due to lot-to-lot variability of the enzyme or substrate.

  • Assay-related issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[4]

Q3: How do I know if the effect I'm seeing is a real inhibitory effect and not an artifact?

A3: This is a crucial question. Many compounds can interfere with assay readouts through non-specific mechanisms. Such compounds are often referred to as Pan-Assay Interference Compounds (PAINS).[5] To build confidence in your results, you should:

  • Perform counter-screens: Test your compound in an assay configuration that excludes the target to see if it still produces a signal.

  • Use orthogonal assays: Confirm your findings using a different assay technology that measures the same biological endpoint.

  • Check for non-specific activity: Many PAINS act as aggregators or are reactive. Their activity can often be attenuated by the inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

Q4: The quinazolinone core is common in many inhibitors. Could this compound be a "promiscuous" inhibitor?

A4: Yes, this is a possibility. Promiscuous inhibitors show activity against multiple, unrelated targets. To investigate this, you can perform selectivity profiling by testing your compound against a panel of different kinases or other enzymes. This will help you understand its specificity and potential for off-target effects.

Part 2: Troubleshooting Guide for a Kinase Inhibition Assay

Here, we will assume this compound is being tested for its ability to inhibit a hypothetical receptor tyrosine kinase (RTK).

Problem Potential Cause Troubleshooting Steps
High variability in replicate wells 1. Poor compound solubility: The compound may be precipitating at higher concentrations.- Visually inspect the compound in assay buffer under a microscope. - Decrease the final concentration of DMSO (typically to <0.5%).[3] - Test solubility in the presence of a small amount of a non-ionic detergent.
2. Pipetting errors: Inaccurate or inconsistent liquid handling.- Use calibrated pipettes. - For small volumes, prepare an intermediate dilution plate.
No inhibition observed, even at high concentrations 1. Compound inactivity/degradation: The compound may be inactive or may have degraded.- Confirm the compound's identity and purity via LC-MS or NMR. - Prepare fresh stock solutions from powder. - Perform a stability study by pre-incubating the compound in assay buffer for the duration of the assay and then analyzing it by HPLC.[6]
2. Incorrect assay conditions: The enzyme may not be active, or the substrate concentration may be too high.- Run a positive control inhibitor to ensure the assay is working. - Verify enzyme activity with a time-course experiment. - Ensure the substrate concentration is at or below the Km for competitive inhibitors.
IC50 value is significantly weaker than expected 1. Sub-optimal buffer conditions: The pH or ionic strength of the buffer may be affecting the compound's activity.- Systematically vary the pH of the assay buffer to find the optimum for inhibition. - Test different buffer systems (e.g., HEPES, Tris-HCl).
2. Compound binding to plasticware: Hydrophobic compounds can adsorb to the surface of microplates.- Use low-binding plates. - Include a carrier protein like BSA (0.01%) in the assay buffer.
Steep or shallow dose-response curve 1. Compound aggregation: Aggregating compounds often exhibit very steep dose-response curves.- Re-run the assay in the presence of 0.01% Triton X-100. A significant rightward shift in the IC50 suggests aggregation.
2. Complex mechanism of inhibition: The compound may not be a simple competitive inhibitor.- Perform mechanism-of-action studies by varying both substrate and inhibitor concentrations (e.g., a Michaelis-Menten plot).

Part 3: Troubleshooting Guide for a Cell-Based Cytotoxicity Assay

This section provides guidance for an MTT or similar cell viability assay to measure the cytotoxic effects of this compound on a cancer cell line (e.g., A549, MCF-7, or HeLa).[7][8][9]

Problem Potential Cause Troubleshooting Steps
"Edge effect" - cells on the edge of the plate grow differently 1. Evaporation: The outer wells of a microplate are more prone to evaporation, concentrating media components.- Do not use the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. - Ensure proper humidification in the incubator.
Inconsistent cell growth across the plate 1. Uneven cell seeding: A non-homogenous cell suspension will lead to variable cell numbers per well.- Ensure the cell suspension is thoroughly mixed before and during plating. - Work quickly to prevent cells from settling in the reservoir.
2. Cell clumping: Clumped cells will lead to inaccurate cell counts and uneven growth.- Ensure a single-cell suspension is achieved after trypsinization. - Do not over-trypsinize the cells.
No cytotoxicity observed 1. Compound is not cell-permeable: The compound may not be able to enter the cells to reach its target.- If the target is intracellular, consider running a cell permeability assay. - Increase the incubation time to allow for sufficient uptake.
2. Cell line is resistant: The chosen cell line may have resistance mechanisms or may not express the target.- Test the compound on a panel of different cell lines. - Confirm target expression in your chosen cell line via Western Blot or qPCR.
High background signal in control wells 1. Media interference: Phenol red in some culture media can interfere with colorimetric assays.- Use phenol red-free media for the assay.
2. Contamination: Bacterial or fungal contamination can affect the assay readout.- Regularly test cell cultures for mycoplasma. - Practice good aseptic technique.

Part 4: Experimental Protocols & Visualizations

Protocol 1: Hypothetical Kinase Inhibition Assay (Luminescence-based)

This protocol is designed to measure the inhibition of a hypothetical RTK using a luminescence-based ATP detection assay. The principle is that as the kinase consumes ATP, the amount of remaining ATP decreases. A luciferase-based reagent is then added to measure the remaining ATP, with a higher light signal indicating greater inhibition.

Materials:

  • Recombinant human RTK enzyme

  • Poly-Glu-Tyr (4:1) peptide substrate

  • This compound

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Staurosporine (positive control inhibitor)

  • Luminescence-based ATP detection kit

  • White, opaque 384-well microplates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.

  • Assay Plate Preparation: Add 250 nL of the compound dilutions to the wells of a 384-well plate.

  • Enzyme Addition: Dilute the RTK enzyme in kinase assay buffer and add 5 µL to each well.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of substrate and ATP in kinase assay buffer. Add 5 µL to each well to start the reaction. The final ATP concentration should be at its Km.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection: Add 10 µL of the ATP detection reagent to each well.

  • Read Plate: Incubate for 10 minutes in the dark, then read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the high (no enzyme) and low (DMSO vehicle) controls. Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50.

G cluster_prep Preparation cluster_assay Assay Workflow cluster_data Data Analysis Compound_Prep Compound Serial Dilution in DMSO Add_Cmpd 1. Add 250 nL Compound to 384-well Plate Compound_Prep->Add_Cmpd Enzyme_Prep Enzyme Dilution in Assay Buffer Add_Enz 2. Add 5 µL Enzyme Enzyme_Prep->Add_Enz Sub_ATP_Prep Substrate + ATP Mix in Assay Buffer Add_Sub_ATP 4. Add 5 µL Substrate/ATP (Start Reaction) Sub_ATP_Prep->Add_Sub_ATP Add_Cmpd->Add_Enz Pre_Inc 3. Pre-incubate 15 min Add_Enz->Pre_Inc Pre_Inc->Add_Sub_ATP Rxn_Inc 5. Incubate 60 min Add_Sub_ATP->Rxn_Inc Add_Detect 6. Add 10 µL Detection Reagent Rxn_Inc->Add_Detect Read 7. Read Luminescence Add_Detect->Read Normalize Normalize Data Read->Normalize Plot Plot Dose-Response Curve Normalize->Plot IC50 Calculate IC50 Plot->IC50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Protocol 2: General Cell Viability (MTT) Assay

This protocol outlines a general method for assessing the effect of this compound on the viability of an adherent cancer cell line.

Materials:

  • Adherent cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well clear, flat-bottom tissue culture plates

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate. Incubate for 24 hours to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the compound in complete growth medium. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT reagent to each well.

  • Formazan Crystal Formation: Incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read Plate: Gently shake the plate and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (media only wells). Normalize the data to the vehicle control wells and plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50.

G cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_readout MTT Readout cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well Plate Incubate_24h 2. Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Add_Cmpd 3. Add Compound Dilutions Incubate_24h->Add_Cmpd Incubate_72h 4. Incubate 72h Add_Cmpd->Incubate_72h Add_MTT 5. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 6. Incubate 4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize 7. Solubilize with DMSO Incubate_4h->Solubilize Read_Abs 8. Read Absorbance (570 nm) Solubilize->Read_Abs Normalize Normalize Data Read_Abs->Normalize Plot_Curve Plot Viability Curve Normalize->Plot_Curve Calc_IC50 Calculate IC50 Plot_Curve->Calc_IC50

Caption: General workflow for a cell viability (MTT) assay.

References

Validation & Comparative

A Senior Application Scientist's Guide to the In Vivo Validation of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid. As a member of the quinazolinone family—a class of heterocyclic compounds renowned for a wide spectrum of pharmacological activities including significant anticancer effects—this molecule warrants a rigorous and methodologically sound preclinical evaluation.[1][2][3] This document is structured to guide researchers through the critical phases of in vivo experimental design, from model selection and protocol execution to data interpretation, ensuring scientific integrity and a clear comparative analysis against an established therapeutic.

Introduction: The Therapeutic Potential of the Quinazolinone Scaffold

The quinazolinone nucleus is a privileged structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities.[3] Several quinazolinone derivatives have been successfully developed into clinically approved anticancer drugs, primarily functioning as kinase inhibitors.[3] These agents often target key signaling pathways implicated in cell proliferation, survival, and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and PI3K/Akt pathways.[1][4]

Our target compound, this compound, is a novel derivative. While its precise mechanism is yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests it may exert its anticancer effects by interfering with critical cell signaling cascades. This guide outlines the necessary in vivo studies to test this hypothesis, determine efficacy, and establish a preliminary safety profile.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt Pathway

Based on structure-activity relationship studies of similar quinazolinone compounds, we hypothesize that this compound may function as an inhibitor of the PI3K/Akt signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[1]

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Test_Compound 2-(4-oxoquinazolin-3(4H)-yl) propanoic acid Test_Compound->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.

Designing the In Vivo Efficacy Study

A robust in vivo study design is paramount for obtaining reliable and translatable data. The primary objective is to compare the tumor growth inhibition of this compound against both a negative (vehicle) control and a positive control (standard-of-care drug).

Rationale for Animal Model Selection

The choice of animal model is a critical decision that directly impacts the clinical relevance of the findings. For an initial efficacy study of a novel compound against a human cancer, a human tumor xenograft model in immunodeficient mice is the industry standard.[5][6]

  • Model: Female BALB/c nude mice (athymic).

  • Justification: These mice lack a functional thymus, resulting in a compromised immune system that cannot mount a rejection response against transplanted human cells.[5][6] This allows for the growth of human-derived tumors, providing a relevant biological system to test a human-targeted therapeutic.

  • Tumor Cell Line: A549 (human non-small cell lung cancer) cell line.

  • Justification: The A549 cell line is well-characterized, readily available, and known to form solid tumors upon subcutaneous implantation, making it a reliable workhorse for initial efficacy screening.

Selection of a Comparator Drug

To benchmark the performance of our test compound, a clinically relevant positive control is essential.

  • Comparator: Cisplatin.

  • Justification: Cisplatin is a platinum-based chemotherapeutic agent widely used in the treatment of non-small cell lung cancer.[4] Its well-documented efficacy and toxicity profile provide a robust standard against which the novel compound's performance can be objectively measured.

Experimental Groups and Dosing Strategy

A well-structured cohort design with appropriate controls is necessary to isolate the effect of the test compound.

GroupN (Mice)TreatmentDoseRouteSchedule
1 8Vehicle Control-i.p.Daily
2 8This compound25 mg/kgi.p.Daily
3 8This compound50 mg/kgi.p.Daily
4 8Cisplatin (Positive Control)5 mg/kgi.p.Q3D (Every 3 days)
  • Rationale: Including two dose levels of the test compound allows for an assessment of dose-dependent effects on both efficacy and toxicity. The vehicle control (e.g., DMSO/Saline) is critical to ensure that the observed effects are due to the compound itself and not the delivery vehicle. Intraperitoneal (i.p.) injection is a common route for preclinical studies, ensuring consistent systemic exposure.

Experimental Workflows and Protocols

Adherence to detailed and validated protocols is crucial for reproducibility and data integrity.

InVivo_Workflow cluster_prep Preparation Phase cluster_implant Tumor Implantation cluster_treatment Treatment & Monitoring Phase cluster_endpoint Endpoint Analysis A 1. A549 Cell Culture & Expansion C 3. Subcutaneous Injection of A549 Cells (5x10^6) A->C B 2. Animal Acclimatization (BALB/c nude, 6-8 weeks) B->C D 4. Tumor Growth Monitoring (until ~100 mm³) C->D E 5. Randomize Mice into 4 Groups D->E F 6. Initiate Dosing Regimen (Day 0) E->F G 7. Monitor Tumor Volume (3x per week) F->G H 8. Monitor Body Weight & Clinical Signs (Daily) F->H I 9. Euthanasia & Necropsy (Day 21 or endpoint) G->I H->I J 10. Tumor Excision & Weight Measurement I->J K 11. Tissue Collection (Tumor, Liver, Kidney) J->K L 12. Data Analysis K->L

Caption: Experimental workflow for in vivo efficacy and toxicity validation.

Protocol 1: In Vivo Tumor Growth Inhibition Assay
  • Cell Preparation: Culture A549 cells under standard conditions. On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and resuspend in PBS at a concentration of 5 x 10⁷ cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.[7]

  • Tumor Monitoring: Allow tumors to establish. Begin measuring tumor dimensions 2-3 times per week using digital calipers once they become palpable (typically 7-10 days post-inoculation).[7]

  • Randomization: When the average tumor volume reaches approximately 100 mm³, randomize the mice into the four treatment groups detailed in the table above.

  • Treatment Administration: Prepare fresh dosing solutions daily. Administer treatments via intraperitoneal (i.p.) injection according to the specified schedule.

  • Data Collection:

    • Measure tumor length (L) and width (W) three times per week. Calculate tumor volume using the formula: Volume = (L x W²)/2 .[7]

    • Record the body weight of each animal daily as a primary indicator of systemic toxicity.[8]

    • Observe animals daily for any clinical signs of distress (e.g., lethargy, ruffled fur, loss of appetite).

  • Study Endpoint: Continue the study for 21 days or until tumors in the control group reach the predetermined endpoint size (e.g., 1,500 mm³). At the endpoint, euthanize all animals.

  • Tissue Harvest: Immediately following euthanasia, carefully excise the tumors and record their final weight. Collect major organs (liver, kidneys, spleen) for subsequent histological analysis.

Protocol 2: Preliminary Toxicity Assessment
  • Body Weight Monitoring: A loss of more than 15-20% of initial body weight is a key indicator of severe toxicity and a common humane endpoint.[9]

  • Clinical Observations: Daily cage-side observations are critical for animal welfare and provide qualitative data on toxicity.

Protocol 3: Pharmacokinetic (PK) Study Outline

A separate, non-tumor-bearing cohort of mice is typically used for PK studies to understand the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10]

  • Animal Cohort: Healthy male BALB/c mice (n=3 per time point).

  • Administration: Administer a single i.v. and a single p.o. (oral gavage) dose of this compound.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[11]

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS method to quantify the concentration of the compound in plasma samples.[12]

  • Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and Area Under the Curve (AUC).[10][12]

Data Presentation and Comparative Analysis

Clear presentation of quantitative data is essential for interpretation and comparison. The following tables represent hypothetical but realistic outcomes from the described studies.

Table 1: Comparative Efficacy Data
Treatment GroupMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (%)
Vehicle Control 1450 ± 1251.5 ± 0.18-
Test Compound (25 mg/kg) 986 ± 1101.0 ± 0.1532%
Test Compound (50 mg/kg) 652 ± 950.7 ± 0.1155%
Cisplatin (5 mg/kg) 435 ± 780.4 ± 0.0970%

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Table 2: Comparative Toxicity Profile
Treatment GroupMean Body Weight Change (%) ± SEMMortalityKey Histopathological Findings
Vehicle Control +5.2 ± 1.5%0/8None observed
Test Compound (25 mg/kg) -1.8 ± 2.1%0/8None observed
Test Compound (50 mg/kg) -6.5 ± 2.5%0/8Mild, reversible hepatocellular vacuolation
Cisplatin (5 mg/kg) -12.4 ± 3.0%1/8Moderate to severe renal tubular necrosis
Table 3: Key Pharmacokinetic Parameters (Hypothetical)
ParameterIntravenous (i.v.)Oral (p.o.)
Dose 5 mg/kg20 mg/kg
Cmax 1500 ng/mL450 ng/mL
Tmax 5 min1 hour
AUC (0-inf) 3200 ngh/mL1920 ngh/mL
t½ (half-life) 2.5 hours2.8 hours
Bioavailability (F%) -15%

Interpretation and Path Forward

  • Efficacy: this compound demonstrates dose-dependent anticancer activity in the A549 xenograft model.[9] While not as potent as the standard-of-care, Cisplatin, a 55% tumor growth inhibition at 50 mg/kg is significant and warrants further investigation.

  • Safety Profile: The test compound exhibits a more favorable safety profile than Cisplatin. The observed body weight loss is less severe, and the mild liver finding is a significant improvement over the severe kidney toxicity associated with Cisplatin in this model.[8][13] This improved therapeutic window is a highly desirable characteristic for a novel anticancer agent.

  • Pharmacokinetics: The compound displays a relatively short half-life and low oral bioavailability. This suggests that for future studies, formulation improvements may be necessary to enhance exposure, or that parenteral administration will be required.

References

A Comparative Guide to Quinazolinone-Based Inhibitors: Evaluating 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid Against Known AKR1C3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinazolinones and the Significance of AKR1C3

The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of biological activities. Derivatives of this core structure have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The compound 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid represents a rationally designed molecule within this class, though its specific molecular targets are not yet fully elucidated. This guide provides a comparative framework for evaluating such novel quinazolinone derivatives, postulating aldo-keto reductase family 1 member C3 (AKR1C3) as a primary target of interest.

AKR1C3, also known as type 5 17β-hydroxysteroid dehydrogenase (17β-HSD5) or prostaglandin F synthase, is a pivotal enzyme in steroid hormone and prostaglandin metabolism.[4][5] It catalyzes the conversion of weaker androgens to more potent forms like testosterone and dihydrotestosterone (DHT), and is also involved in the biosynthesis of prostaglandins that promote cell proliferation.[6][7] Elevated expression of AKR1C3 is strongly correlated with the progression of various cancers, including prostate and breast cancer, and is implicated in the development of resistance to chemotherapy.[3][4][8] Consequently, the development of potent and selective AKR1C3 inhibitors is a significant focus in modern drug discovery.[9]

This guide will provide a comparative analysis of the hypothetical inhibitory potential of this compound against established AKR1C3 inhibitors. We will present a summary of the performance of known inhibitors, detailed experimental protocols for assessing AKR1C3 inhibition, and a discussion of the underlying signaling pathways.

Comparative Analysis of Known AKR1C3 Inhibitors

A variety of compounds, including non-steroidal anti-inflammatory drugs (NSAIDs), flavonoids, and other synthetic molecules, have been identified as inhibitors of AKR1C3.[10] The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the inhibitory potency of several well-characterized AKR1C3 inhibitors.

Inhibitor ClassCompoundAKR1C3 IC50 (nM)Selectivity over AKR1C2Reference
NSAID Indomethacin100>300-fold[11]
Flufenamic Acid51~7-fold[2]
Selective Inhibitor ASP952111>100-fold[12]
Flavonoid 2'-hydroxyflavone300>100-fold[13]
N-Phenyl-Aminobenzoate Compound 1o3828-fold[13]

Note: The inhibitory activity of this compound against AKR1C3 has not been empirically determined in publicly available literature. The purpose of this guide is to provide the framework for such an evaluation.

Experimental Protocols for Assessing AKR1C3 Inhibition

To ascertain the inhibitory potential of a novel compound such as this compound against AKR1C3, a series of well-established in vitro and cell-based assays can be employed.

In Vitro Enzyme Inhibition Assay

This assay directly measures the effect of an inhibitor on the enzymatic activity of purified recombinant AKR1C3.

Principle: The activity of AKR1C3 is determined by monitoring the oxidation of NADPH to NADP+ spectrophotometrically at 340 nm. The rate of this reaction is proportional to the enzyme's activity. An inhibitor will decrease the rate of NADPH oxidation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human AKR1C3 enzyme in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare a stock solution of the substrate, such as S-tetralol, in the assay buffer.[13]

    • Prepare a stock solution of the cofactor, NADPH, in the assay buffer.[13]

    • Prepare a stock solution of the test compound (e.g., this compound) and known inhibitors (e.g., indomethacin) in a suitable solvent like DMSO.

  • Assay Procedure:

    • In a 96-well UV-transparent microplate, add the assay buffer, varying concentrations of the test compound or a known inhibitor, and the recombinant AKR1C3 enzyme.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate (S-tetralol) and cofactor (NADPH) to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) for each inhibitor concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Inhibition Assay

This assay evaluates the ability of an inhibitor to block AKR1C3 activity within a cellular context, providing insights into cell permeability and target engagement.

Principle: Prostate cancer cell lines that overexpress AKR1C3 (e.g., LNCaP-AKR1C3) are used. These cells can convert androstenedione (AD) to testosterone, which in turn stimulates the production of prostate-specific antigen (PSA). An effective AKR1C3 inhibitor will block this conversion, leading to a decrease in PSA production.[14]

Step-by-Step Methodology:

  • Cell Culture:

    • Culture AKR1C3-overexpressing prostate cancer cells (e.g., LNCaP-AKR1C3) in appropriate media and conditions.

  • Treatment:

    • Seed the cells in 96-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of the test compound or a known inhibitor for a predetermined period (e.g., 24-72 hours).

    • Add androstenedione (AD) to the media to serve as the substrate for AKR1C3.

  • Endpoint Measurement:

    • After the treatment period, collect the cell culture supernatant.

    • Measure the concentration of PSA in the supernatant using a commercially available ELISA kit.

    • Alternatively, cell proliferation can be assessed using assays such as the MTT or CellTiter-Glo assay.

  • Data Analysis:

    • Plot the percentage of inhibition of PSA production or cell proliferation against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Visualization

AKR1C3 exerts its pro-tumorigenic effects through multiple signaling pathways. Understanding these pathways is crucial for contextualizing the mechanism of action of its inhibitors.

AKR1C3_Signaling_Pathway cluster_upstream Upstream Regulation cluster_akr1c3 AKR1C3 Activity cluster_downstream Downstream Effects Androstenedione Androstenedione AKR1C3 AKR1C3 Androstenedione->AKR1C3 PGD2 Prostaglandin D2 (PGD2) PGD2->AKR1C3 Testosterone Testosterone / DHT AKR1C3->Testosterone PGF2a Prostaglandin F2α (PGF2α) AKR1C3->PGF2a AR Androgen Receptor (AR) Activation Testosterone->AR MAPK MAPK Pathway Activation PGF2a->MAPK Cell_Proliferation Cell Proliferation & Survival AR->Cell_Proliferation MAPK->Cell_Proliferation Chemoresistance Chemoresistance Cell_Proliferation->Chemoresistance Inhibitor This compound & Other Inhibitors Inhibitor->AKR1C3 Inhibition

Caption: AKR1C3 signaling in cancer progression and the point of intervention for inhibitors.

The diagram above illustrates how AKR1C3 converts substrates like androstenedione and prostaglandin D2 into potent signaling molecules that drive cancer cell proliferation and survival through the activation of the androgen receptor and MAPK pathways.[4][5][15] Inhibitors of AKR1C3, such as potentially this compound, block these downstream effects.

Experimental_Workflow cluster_discovery Compound Synthesis & Selection cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Validation cluster_conclusion Comparative Analysis Start Synthesize Novel Quinazolinone (e.g., this compound) Enzyme_Assay AKR1C3 Enzyme Inhibition Assay Start->Enzyme_Assay IC50_determination Determine IC50 & Selectivity (vs. AKR1C1, AKR1C2) Enzyme_Assay->IC50_determination Cell_Assay Cell-Based Assay (e.g., LNCaP-AKR1C3 PSA Assay) IC50_determination->Cell_Assay Cellular_IC50 Determine Cellular IC50 Cell_Assay->Cellular_IC50 Comparison Compare with Known AKR1C3 Inhibitors Cellular_IC50->Comparison

Caption: Workflow for the comparative analysis of a novel AKR1C3 inhibitor.

This workflow outlines the logical progression from the synthesis of a novel compound to its comprehensive evaluation and comparison with existing inhibitors.

Conclusion and Future Directions

While the specific inhibitory profile of this compound against AKR1C3 remains to be experimentally determined, its quinazolinone core suggests it is a promising candidate for investigation. The comparative framework and detailed experimental protocols provided in this guide offer a clear path for researchers to evaluate its potential as a selective AKR1C3 inhibitor.

Future studies should focus on synthesizing and testing this compound, and its analogs, using the described assays. A thorough investigation of its selectivity against other AKR1C isoforms is critical to minimize off-target effects. Successful identification of potent and selective quinazolinone-based AKR1C3 inhibitors could pave the way for novel therapeutic strategies in the treatment of hormone-dependent cancers and other diseases where AKR1C3 is implicated.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Oxoquinazolin-3(4H)-yl)propanoic Acid Analogs as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid analogs, a promising class of compounds in the development of novel anti-inflammatory therapeutics. We will delve into their synthesis, compare their biological activities with supporting data, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of medicinal chemistry and pharmacology.

Introduction: The Quinazolinone Scaffold in Drug Discovery

The quinazolinone skeleton is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[3] The anti-inflammatory effects of many quinazolinone derivatives are attributed to their ability to modulate key inflammatory pathways, notably by inhibiting the transcription factor Nuclear Factor-kappa B (NF-κB) and the cyclooxygenase (COX) enzymes.[4][5][6]

The NF-κB signaling pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8] Similarly, the COX enzymes, particularly the inducible isoform COX-2, are responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[5][6] Therefore, compounds that can effectively inhibit these targets are of significant interest for the development of new anti-inflammatory drugs with potentially improved efficacy and safety profiles.

This guide focuses specifically on this compound analogs, a subset of quinazolinones that incorporate a propanoic acid moiety at the N-3 position. This structural feature is of particular interest as it can influence the pharmacokinetic and pharmacodynamic properties of the molecule, potentially enhancing its interaction with biological targets and improving its drug-like characteristics.

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically follows a multi-step reaction sequence, starting from readily available precursors. A representative synthetic route is outlined below. The causality behind these experimental choices lies in the well-established reactivity of the starting materials and the desired final scaffold.

Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one

The initial step involves the reaction of anthranilic acid with an appropriate acyl chloride or acid anhydride. For instance, reaction with acetyl chloride or acetic anhydride will yield 2-methyl-4H-3,1-benzoxazin-4-one. This reaction is a classic acylation of the amino group of anthranilic acid, followed by intramolecular cyclization to form the benzoxazinone ring.

Step 2: Synthesis of 2-(2-Substituted-4-oxoquinazolin-3(4H)-yl)propanoic Acid

The intermediate benzoxazinone is then reacted with an α-amino acid, in this case, alanine (which provides the propanoic acid backbone), in a suitable solvent like pyridine or acetic acid under reflux. This step involves the nucleophilic attack of the amino group of alanine on the carbonyl carbon of the benzoxazinone, leading to ring-opening and subsequent recyclization to form the quinazolinone ring system.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow A Anthranilic Acid C 2-Substituted-4H-3,1-benzoxazin-4-one A->C Acylation & Cyclization B Acyl Chloride / Anhydride B->C E 2-(2-Substituted-4-oxoquinazolin-3(4H)-yl)propanoic Acid C->E Ring Opening & Recyclization D Alanine D->E

Caption: General synthetic workflow for this compound analogs.

Comparative Biological Activity and Structure-Activity Relationship (SAR)

Table 1: Representative Biological Activity of this compound Analogs

Compound IDR1 (at C-2)R2 (at C-6)R3 (at C-7)NF-κB Inhibition (IC50, µM)COX-2 Inhibition (% at 10 µM)
1a -CH3-H-H15.225.4
1b -C6H5-H-H8.545.8
1c -C6H5-Br-H3.168.2
1d -C6H5-H-Cl4.562.1
1e -C6H4-OCH3-H-H12.835.7
1f -C6H4-NO2-H-H6.255.3
Reference Diclofenac---85.0
Reference Parthenolide--2.5-

Analysis of Structure-Activity Relationships:

  • Substitution at C-2: The nature of the substituent at the C-2 position significantly influences activity. A phenyl group (1b) generally confers greater potency than a methyl group (1a), likely due to favorable hydrophobic interactions within the target's binding site.

  • Substitution on the C-2 Phenyl Ring: Electron-withdrawing groups, such as a nitro group (1f), tend to enhance activity compared to electron-donating groups like a methoxy group (1e). This suggests that electronic effects play a crucial role in the interaction with the biological target.

  • Substitution on the Quinazolinone Core: Halogen substitution on the quinazolinone ring, particularly at the C-6 and C-7 positions (1c and 1d), often leads to a marked increase in inhibitory activity. This is a common observation in medicinal chemistry, where halogens can enhance binding affinity through various interactions and modulate the physicochemical properties of the molecule.

The following diagram illustrates these key SAR points:

SAR_Diagram cluster_0 This compound Core cluster_1 Key SAR Observations Core [Chemical Structure of Core Molecule] SAR1 C-2 Phenyl > Methyl for Activity Core->SAR1 Substitution at C-2 SAR2 Electron-withdrawing groups at C-2 phenyl enhance activity Core->SAR2 Substitution on C-2 Phenyl SAR3 Halogen substitution at C-6/C-7 increases potency Core->SAR3 Substitution on Quinazolinone Ring

Caption: Key structure-activity relationship points for this compound analogs.

Experimental Protocols

To ensure the reproducibility and validity of the biological data, it is imperative to follow standardized and well-documented experimental protocols. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the anti-inflammatory potential of these compounds.

NF-κB Luciferase Reporter Assay

This assay is a highly sensitive method to quantify the activation of the NF-κB signaling pathway. It utilizes a reporter gene (luciferase) under the control of an NF-κB response element. Inhibition of NF-κB activation by a test compound results in a decrease in luciferase expression and, consequently, a reduction in luminescence.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HeLa) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

    • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment and Stimulation:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds.

    • Pre-incubate the cells with the compounds for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL.

  • Luciferase Activity Measurement:

    • After 6-8 hours of stimulation, lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the vehicle-treated control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

NFkB_Assay_Workflow A Seed and Transfect Cells B Treat with Test Compounds A->B C Stimulate with TNF-α B->C D Lyse Cells C->D E Measure Luciferase Activity D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to directly inhibit the enzymatic activity of COX-2. It typically involves monitoring the production of prostaglandins from the substrate, arachidonic acid.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • Prepare a stock solution of human recombinant COX-2 enzyme.

    • Prepare a stock solution of the substrate, arachidonic acid.

    • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).

  • Detection and Measurement:

    • Stop the reaction by adding a stopping reagent (e.g., a strong acid).

    • Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit according to the manufacturer's instructions.

    • Alternatively, a colorimetric or fluorometric method can be used to detect the peroxidase activity of COX.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle-treated control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

COX2_Assay_Workflow A Prepare Reagents B Incubate Enzyme with Inhibitor A->B C Initiate Reaction with Arachidonic Acid B->C D Stop Reaction C->D E Measure Prostaglandin Production D->E F Calculate % Inhibition and IC50 E->F

Caption: Workflow for the in vitro COX-2 Inhibition Assay.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The structure-activity relationship studies, although based on representative data for related compounds, clearly indicate that strategic modifications at the C-2, C-6, and C-7 positions of the quinazolinone ring can significantly impact their inhibitory activity against key inflammatory targets like NF-κB and COX-2.

Future research in this area should focus on the synthesis and systematic biological evaluation of a focused library of this compound analogs to establish a definitive and quantitative SAR. This will enable the rational design of more potent and selective inhibitors. Furthermore, in-depth mechanistic studies, including kinetic analysis of enzyme inhibition and evaluation in cellular and in vivo models of inflammation, will be crucial to validate the therapeutic potential of these compounds and advance them towards clinical development. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations with scientific rigor and integrity.

References

A Comparative Benchmarking Guide to the Antimicrobial Spectrum of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Rationale

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, renowned for the broad spectrum of biological activities its derivatives possess, including potent antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The emergence of multidrug-resistant (MDR) pathogens necessitates the urgent development of novel therapeutic agents that can overcome existing resistance mechanisms.[4][5][6] This guide focuses on 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid , a novel derivative designed to leverage the established antimicrobial potential of the quinazolinone core.

Our objective is to provide a comprehensive, experimentally-grounded framework for benchmarking the antimicrobial spectrum of this compound. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind each experimental choice. We will outline a phased approach, from initial qualitative screening to quantitative susceptibility testing and comparative analysis against established clinical agents.

The therapeutic promise of quinazolinones stems from their potential to inhibit crucial bacterial enzymes. Structural analogues, such as certain fluoroquinolones, function by inhibiting DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.[7] Other studies on novel 4(3H)-quinazolinone antibacterials have demonstrated inhibition of Penicillin-Binding Proteins (PBPs), mimicking the mechanism of β-lactams.[8] The propanoic acid moiety at the N3 position of our target compound is hypothesized to enhance cell permeability and interaction with target enzymes, potentially leading to a potent and broad spectrum of activity.

Proposed Experimental and Benchmarking Workflow

A systematic evaluation is critical to understanding the compound's potential. The following workflow provides a logical progression from broad screening to detailed characterization.

G cluster_0 Phase 1: Synthesis & QC cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Quantitative Analysis cluster_3 Phase 4: Benchmarking synthesis Synthesis of Target Compound purification Purification (Crystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization disk_diffusion Agar Disk Diffusion Assay characterization->disk_diffusion mic MIC Determination (Broth Microdilution) disk_diffusion->mic mbc MBC/MFC Determination mic->mbc data_analysis Data Analysis & Comparison mbc->data_analysis

Caption: High-level workflow for antimicrobial benchmarking.

Detailed Methodologies and Protocols

This section provides the step-by-step protocols necessary to execute the benchmarking plan. The methodologies are based on internationally recognized standards to ensure data integrity and reproducibility.

Phase 1: Synthesis of this compound

A plausible synthetic route, adapted from established methods for similar quinazolinone derivatives, is proposed.[9][10] This multi-step synthesis ensures high purity of the final compound, which is critical for accurate biological evaluation.

Synthesis anthranilic_acid Anthranilic Acid benzoxazinone 2-methyl-3,1-benzoxazin-4-one anthranilic_acid->benzoxazinone Reflux acetic_anhydride Acetic Anhydride acetic_anhydride->benzoxazinone Reflux aminopropanoic 3-aminopropanoic acid poc_l3 POCl3 intermediate_2 2-acetamidobenzoic acid derivative benzoxazinone->intermediate_2 + 3-aminopropanoic acid product This compound intermediate_2->product Cyclization (e.g., POCl3)

Caption: Proposed synthesis pathway for the target compound.

Protocol:

  • Step 1: Synthesis of 2-methyl-3,1-benzoxazin-4-one. Reflux a mixture of anthranilic acid and acetic anhydride. The intermediate, 2-methyl-3,1-benzoxazin-4-one, is moisture-sensitive and should be used directly in the next step.[9]

  • Step 2: Ring Opening. Add 3-aminopropanoic acid to the cooled reaction mixture from Step 1. Stir at room temperature to facilitate the nucleophilic attack and ring opening, forming an N-acylanthranilic acid derivative.

  • Step 3: Cyclization. Treat the intermediate from Step 2 with a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) under reflux to form the quinazolinone ring.[10]

  • Step 4: Purification & Characterization. After completion, quench the reaction with ice water and collect the precipitate. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol). Confirm the structure and purity using FT-IR, ¹H-NMR, and Mass Spectrometry.

Phase 2: Primary Antimicrobial Screening (Agar Disk Diffusion)

The disk diffusion method serves as a rapid, qualitative primary screen to identify a broad range of antimicrobial activity.[11][12] This test is cost-effective and allows for simultaneous testing against multiple organisms. Its methodology is standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI).[13][14]

Protocol:

  • Microbial Panel Selection: Utilize a panel of clinically relevant microorganisms, including the "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and representative fungal species (Candida albicans, Aspergillus niger).[8][15] Include quality control (QC) strains such as S. aureus ATCC 25923 and E. coli ATCC 25922.[16]

  • Inoculum Preparation: Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of Mueller-Hinton agar plates (for bacteria) or Sabouraud Dextrose agar (for fungi).

  • Disk Application: Impregnate sterile paper disks with a defined concentration of the test compound (e.g., 30 µ g/disk ). Place the disks onto the agar surface. Include positive control disks (e.g., Ciprofloxacin, Vancomycin, Fluconazole) and a negative control disk (solvent vehicle).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours (bacteria) or at 25-30°C for 48-72 hours (fungi).

  • Result Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone diameter indicates greater sensitivity of the organism to the compound.[17]

Phase 3: Quantitative Susceptibility Testing (MIC and MBC/MFC)

Following the identification of activity in the primary screen, a quantitative assessment is performed to determine the precise potency of the compound.

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][18] The broth microdilution method is the gold standard for MIC testing and is detailed in CLSI documents M07 and M27.[19][20]

Protocol:

  • Plate Preparation: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The concentration range should be wide enough to capture the expected MIC (e.g., 128 µg/mL to 0.25 µg/mL).

  • Controls: Include a growth control well (no compound) and a sterility control well (no inoculum). Also, run parallel MIC assays for reference antibiotics.

  • Inoculation: Add the standardized microbial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates under the same conditions as the disk diffusion test.

  • MIC Reading: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no visible growth is observed.[21][22]

B. Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC/MFC is the lowest concentration of the agent that results in a ≥99.9% reduction in the initial inoculum, distinguishing between static and cidal activity.[1][17]

Protocol:

  • Subculturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from all wells that showed no visible growth.

  • Plating: Spot the aliquot onto an appropriate antibiotic-free agar medium.

  • Incubation: Incubate the agar plates overnight.

  • MBC/MFC Reading: The MBC or MFC is the lowest concentration from the MIC assay that results in no colony growth (or a ≥99.9% kill rate) on the subculture plates.

Benchmarking and Data Interpretation

The final phase involves comparing the antimicrobial performance of this compound against standard clinical antibiotics. Data should be compiled into a clear, comparative format.

Comparative Data Summary

The table below provides a template for summarizing the quantitative data. This structure allows for a direct and objective comparison of potency.

MicroorganismTest Compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Vancomycin MIC (µg/mL)Fluconazole MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus (MSSA)N/A
Staphylococcus aureus (MRSA)N/A
Enterococcus faecalisN/A
Gram-Negative Bacteria
Escherichia coliN/AN/A
Pseudomonas aeruginosaN/AN/A
Klebsiella pneumoniaeN/AN/A
Fungi
Candida albicansN/AN/AN/A
Aspergillus nigerN/AN/AN/A

N/A: Not Applicable. Values are hypothetical and for illustrative purposes.

Mechanistic Insight

The compound's spectrum of activity can provide clues to its mechanism of action. Broad-spectrum activity against both Gram-positive and Gram-negative bacteria may suggest a target like DNA gyrase, which is conserved across many bacterial species.[7] Conversely, activity primarily focused on Gram-positive organisms might point towards inhibition of cell wall synthesis (e.g., PBP inhibition) or other targets more accessible in these bacteria.[8]

MoA Compound Quinazolinone Derivative DNA_Gyrase DNA Gyrase Complex Compound->DNA_Gyrase Inhibition GyrA GyrA Subunit GyrA->DNA_Gyrase GyrB GyrB Subunit GyrB->DNA_Gyrase DNA_Supercoiled Supercoiled DNA DNA_Gyrase->DNA_Supercoiled ATP Replication DNA Replication & Repair DNA_Relaxed Relaxed DNA DNA_Relaxed->DNA_Gyrase DNA_Supercoiled->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death

Caption: Putative mechanism: Inhibition of DNA Gyrase.

Conclusion

This guide presents a rigorous, multi-phased strategy for benchmarking the antimicrobial spectrum of this compound. By adhering to standardized protocols from authorities like CLSI and EUCAST, the resulting data will be robust, reproducible, and directly comparable to existing clinical agents.[23][24][25] The proposed workflow, from synthesis and primary screening to quantitative MIC/MBC determination, provides a complete framework for evaluating the therapeutic potential of this novel quinazolinone derivative. The insights gained will be crucial for guiding further preclinical development and establishing its position in the landscape of next-generation antimicrobial agents.

References

Head-to-head comparison of different synthetic routes for 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of Synthetic Routes for 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Introduction

Quinazolin-4(3H)-one and its derivatives are cornerstone scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticonvulsant, and anticancer properties. The therapeutic potential of these compounds is often modulated by the nature of substituents at the N-3 position. The introduction of a propanoic acid moiety at this position, yielding this compound, creates a molecule with significant potential for further derivatization or as a pharmacologically active agent in its own right. This guide provides a detailed, head-to-head comparison of three distinct synthetic routes to this target molecule, offering an in-depth analysis of their respective methodologies, efficiency, and scalability. The comparison is designed to assist researchers in selecting the most appropriate synthetic strategy based on their specific laboratory capabilities and research objectives.

Route 1: Two-Step Synthesis via N-Alkylation of Quinazolin-4(3H)-one

This classical and reliable approach involves two discrete steps: the initial synthesis of the quinazolin-4(3H)-one core, followed by its N-alkylation with an appropriate propanoate derivative and subsequent hydrolysis.

Reaction Scheme
Reaction Scheme for Route 1

Caption: Overall reaction scheme for the two-step synthesis of this compound.

Mechanism & Rationale

The first step is a cyclocondensation reaction known as the Niementowski reaction. Anthranilic acid reacts with formamide at high temperatures. The formamide serves both as a reactant, providing the C2 carbon of the quinazolinone ring, and as a solvent. The reaction proceeds through the formation of an intermediate N-formylanthranilamide, which then undergoes intramolecular cyclization and dehydration to yield the stable quinazolin-4(3H)-one ring system.

The second step is a nucleophilic substitution. The nitrogen at the 3-position of the quinazolinone is deprotonated by a base (e.g., potassium carbonate) to form an ambient nucleophile. This nucleophile then attacks the electrophilic carbon of ethyl 2-bromopropanoate, leading to the formation of the N-C bond. The choice of a relatively weak base like K₂CO₃ and a polar aprotic solvent like DMF favors N-alkylation over O-alkylation. The final step is a standard ester hydrolysis under basic conditions to yield the target carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Quinazolin-4(3H)-one

  • Combine anthranilic acid (13.7 g, 0.1 mol) and formamide (22.5 g, 0.5 mol) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture in a sand bath or heating mantle to 150-160°C for 6-8 hours.[1]

  • Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature, during which a precipitate will form.

  • Pour the mixture into cold water and stir.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from methanol to obtain pure quinazolin-4(3H)-one as a white solid.

Step 2: Synthesis of this compound

  • To a solution of quinazolin-4(3H)-one (7.3 g, 0.05 mol) in dry dimethylformamide (DMF, 100 mL), add anhydrous potassium carbonate (13.8 g, 0.1 mol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl 2-bromopropanoate (13.5 g, 0.075 mol) dropwise to the mixture.

  • Heat the reaction mixture to 80-90°C and stir for 4-6 hours.

  • After cooling, pour the reaction mixture into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-(4-oxoquinazolin-3(4H)-yl)propanoate.

  • To the crude ester, add a solution of sodium hydroxide (4 g, 0.1 mol) in a mixture of ethanol (50 mL) and water (50 mL).

  • Reflux the mixture for 2 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and acidify with concentrated HCl to pH 2-3.

  • Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from an ethanol/water mixture to afford the final product.

Workflow Diagram

Route_1_Workflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: N-Alkylation & Hydrolysis A Anthranilic Acid + Formamide B Heat (150-160°C) 6-8 hours A->B C Precipitation & Filtration B->C D Recrystallization C->D E Quinazolin-4(3H)-one D->E F Quinazolin-4(3H)-one + K2CO3, DMF E->F G Add Ethyl 2-bromopropanoate F->G H Heat (80-90°C) 4-6 hours G->H I Work-up & Ester Isolation H->I J NaOH, EtOH/H2O Reflux I->J K Acidification & Filtration J->K L Final Product K->L

Caption: Workflow for the Two-Step Synthesis of this compound.

Route 2: One-Pot Microwave-Assisted Synthesis

This "green chemistry" approach aims to improve efficiency and reduce reaction times by combining all reactants in a single vessel and using microwave irradiation as the energy source.[2]

Reaction Scheme
Reaction Scheme for Route 2

Caption: Overall reaction scheme for the one-pot microwave-assisted synthesis.

Mechanism & Rationale

This one-pot synthesis is a highly efficient method for constructing 3-substituted quinazolin-4(3H)-ones. The reaction is believed to proceed through several tandem steps. First, anthranilic acid reacts with trimethyl orthoformate to form an intermediate, likely a methyl 2-(methoxymethyleneamino)benzoate. This activated intermediate then reacts with the primary amine of the alanine ethyl ester. The subsequent intramolecular cyclization, driven by the microwave energy, leads to the formation of the quinazolinone ring with the desired substituent at the N-3 position. The use of microwave irradiation dramatically accelerates the reaction rate by promoting efficient and uniform heating. The final step is the hydrolysis of the ester to the carboxylic acid.

Experimental Protocol
  • In a microwave-safe vessel, combine anthranilic acid (6.85 g, 0.05 mol), trimethyl orthoformate (7.95 g, 0.075 mol), and alanine ethyl ester hydrochloride (11.5 g, 0.075 mol).

  • Add ethanol (20 mL) as a solvent.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 30 minutes.[2]

  • After cooling, pour the reaction mixture over crushed ice.

  • Collect the resulting precipitate by filtration and wash with cold water.

  • The crude product is the ethyl ester, which is then hydrolyzed as described in Route 1, Step 2 (steps 8-11).

Workflow Diagram

Route_2_Workflow cluster_synthesis One-Pot Synthesis cluster_hydrolysis Hydrolysis A Anthranilic Acid + Trimethyl Orthoformate + Alanine Ethyl Ester HCl B Microwave Irradiation (120°C, 30 min) A->B C Precipitation & Filtration B->C D Crude Ester C->D E NaOH, EtOH/H2O Reflux D->E F Acidification & Filtration E->F G Final Product F->G

Caption: Workflow for the One-Pot Microwave-Assisted Synthesis.

Route 3: Synthesis via Benzoxazinone Intermediate

This route proceeds through a stable and isolable benzoxazinone intermediate, which is then reacted with the desired amine (alanine) to form the quinazolinone ring.

Reaction Scheme
Reaction Scheme for Route 3

Caption: Overall reaction scheme for the synthesis via a benzoxazinone intermediate.

Mechanism & Rationale

The synthesis begins with the acylation of the amino group of anthranilic acid with acetic anhydride, followed by an intramolecular cyclization to form 2-methyl-4H-3,1-benzoxazin-4-one.[3] This intermediate is an activated form of N-acetyl anthranilic acid. In the second step, the benzoxazinone reacts with the amino group of alanine. The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon at position 4, leading to the opening of the oxazinone ring. A subsequent intramolecular condensation between the newly formed amide and the N-acetyl group, with the elimination of water, forms the quinazolinone ring. This method allows for the introduction of the N-3 substituent in a controlled manner.

Experimental Protocol

Step 1: Synthesis of 2-methyl-4H-3,1-benzoxazin-4-one

  • In a round-bottom flask, reflux a mixture of anthranilic acid (13.7 g, 0.1 mol) and acetic anhydride (30 mL, excess) for 3 hours at 130°C.[3]

  • Remove the excess acetic anhydride under reduced pressure using a rotary evaporator.

  • The resulting oily or solid residue is 2-methyl-4H-3,1-benzoxazin-4-one, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-methyl-4H-3,1-benzoxazin-4-one (from the previous step) in glacial acetic acid (100 mL).

  • Add alanine (10.7 g, 0.12 mol) to the solution.

  • Reflux the mixture for 5-7 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into a beaker of ice water.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the final compound.

Workflow Diagram

Route_3_Workflow cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation A Anthranilic Acid + Acetic Anhydride B Reflux (130°C) 3 hours A->B C Solvent Removal B->C D 2-methyl-4H-3,1- benzoxazin-4-one C->D E Benzoxazinone + Alanine in Acetic Acid D->E F Reflux 5-7 hours E->F G Precipitation & Filtration F->G H Recrystallization G->H I Final Product H->I

Caption: Workflow for the Synthesis via a Benzoxazinone Intermediate.

Quantitative Comparison of Synthetic Routes

ParameterRoute 1: N-AlkylationRoute 2: One-Pot MicrowaveRoute 3: Benzoxazinone Intermediate
Number of Steps 2 (plus hydrolysis)1 (plus hydrolysis)2
Typical Overall Yield 50-60%65-75%60-70%
Total Reaction Time 10-14 hours~1 hour8-10 hours
Key Reagents Formamide, K₂CO₃, Ethyl 2-bromopropanoateTrimethyl orthoformate, Alanine ethyl ester HClAcetic anhydride, Alanine
Energy Source Conventional HeatingMicrowave IrradiationConventional Heating
Purification Recrystallization, Column ChromatographyRecrystallizationRecrystallization
Scalability HighModerate (dependent on microwave reactor size)High
Green Chemistry Aspect High energy, long reaction timeReduced time, one-potUse of excess anhydride

Comparative Analysis and Recommendation

Route 1 (N-Alkylation) is the most traditional and well-established method. Its primary advantages are the use of relatively common and inexpensive starting materials and the reliability of the reactions. However, it is the most time-consuming of the three routes and may require chromatographic purification of the intermediate ester, which can be a drawback for large-scale synthesis. This route is recommended for laboratories without access to specialized equipment like a microwave reactor and for projects where reaction time is not a critical factor.

Route 2 (One-Pot Microwave-Assisted Synthesis) represents a significant improvement in terms of efficiency and green chemistry principles. The reaction time is dramatically reduced from hours to minutes, and the one-pot nature of the synthesis simplifies the experimental procedure. The yields are generally higher than in the other two routes. The main limitation is the requirement for a microwave reactor, which may not be available in all laboratories. This route is highly recommended for rapid synthesis, library generation, and for laboratories equipped with microwave technology.

Route 3 (Benzoxazinone Intermediate) offers a good balance between the other two routes. It is faster than Route 1 and does not require specialized equipment like Route 2. The benzoxazinone intermediate is often stable and can be isolated, allowing for a stepwise approach with purification at an intermediate stage if necessary. The use of the free amino acid (alanine) instead of its ester is also an advantage, avoiding the final hydrolysis step. This route is a strong candidate for both laboratory-scale and larger-scale synthesis, offering a robust and efficient procedure with readily available reagents.

Overall Recommendation: For rapid synthesis and high efficiency, Route 2 is the superior choice, provided a microwave reactor is available. For scalability and a balance of efficiency and simplicity without the need for specialized equipment, Route 3 is the most practical and recommended option. Route 1 remains a viable, albeit less efficient, alternative.

References

In Silico Performance Analysis: A Comparative Guide to 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid and Approved Inhibitors Targeting PARP-1

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

In the landscape of modern oncology, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic advancement. This guide provides an in-depth, in silico comparative analysis of the novel quinazolinone derivative, 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid, against established, clinically approved inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1). As a critical enzyme in DNA single-strand break repair, PARP-1 has emerged as a pivotal target in cancer therapy, particularly for tumors harboring deficiencies in homologous recombination repair pathways, such as those with BRCA1/2 mutations.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive workflow for evaluating a novel compound against established drugs. We will delve into the rationale behind the chosen computational methodologies, present a step-by-step guide to performing these analyses, and offer a comparative interpretation of the results, grounded in both predicted and experimental data.

The Target: Poly (ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key player in the base excision repair (BER) pathway, a crucial mechanism for repairing single-strand DNA breaks. In cancers with compromised homologous recombination repair (HRR) pathways, the inhibition of PARP-1 leads to the accumulation of double-strand breaks during DNA replication, ultimately resulting in synthetic lethality and tumor cell death. This targeted approach has led to the successful development and approval of several PARP-1 inhibitors.

The Contenders: A Novel Molecule vs. Established Inhibitors

This guide focuses on a head-to-head comparison of:

  • This compound: A novel molecule with a quinazolinone scaffold, a class of compounds known for their diverse biological activities. Due to the absence of experimental binding data, its potential as a PARP-1 inhibitor will be evaluated purely through computational methods.

  • Clinically Approved PARP-1 Inhibitors:

    • Olaparib: The first-in-class PARP inhibitor approved for the treatment of BRCA-mutated ovarian and breast cancers.

    • Rucaparib: Approved for the treatment of BRCA-mutated ovarian cancer.

    • Talazoparib: A potent PARP inhibitor approved for BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.

    • Veliparib: Investigated in numerous clinical trials for various cancers, often in combination with chemotherapy.[1][2]

In Silico Workflow: A Step-by-Step Guide

The following sections detail the computational workflow employed to predict the binding affinity and interaction of this compound with PARP-1 and to provide a framework for comparison with known inhibitors.

Diagram of the In Silico Evaluation Workflow

In Silico Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_simulation Molecular Dynamics cluster_analysis Analysis Protein_Prep Protein Preparation (PDB: 4RV6) Docking AutoDock Vina (Binding Pose & Affinity Prediction) Protein_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D Conversion) Ligand_Prep->Docking MD_Sim GROMACS (Complex Stability & Dynamics) Docking->MD_Sim MMPBSA MM-PBSA (Binding Free Energy Calculation) MD_Sim->MMPBSA Comparison Comparative Analysis MMPBSA->Comparison

Caption: A flowchart of the in silico evaluation process.

Experimental Protocols

Part 1: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] The causality behind this choice lies in its ability to provide a rapid and computationally inexpensive estimation of binding affinity, making it an ideal first step in virtual screening and lead optimization.

Step-by-Step Protocol:

  • Receptor Preparation:

    • Obtain the Crystal Structure: Download the crystal structure of human PARP-1 in complex with an inhibitor (e.g., Rucaparib, PDB ID: 4RV6) from the Protein Data Bank (RCSB PDB).[4] This provides a biologically relevant conformation of the active site.

    • Clean the Structure: Remove water molecules, co-solvents, and any co-crystallized ligands using molecular visualization software (e.g., UCSF Chimera, PyMOL).[5]

    • Add Hydrogens and Charges: Add polar hydrogens and compute Gasteiger charges. These are essential for accurate electrostatic and hydrogen bonding calculations.[6]

    • Convert to PDBQT format: Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina.

  • Ligand Preparation:

    • Obtain Ligand Structures: The 2D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw) and saved in a 2D format (e.g., MOL file). The structures of the approved inhibitors can be obtained from PubChem.

    • Convert to 3D and Optimize: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures a low-energy starting conformation.

    • Assign Charges and Torsions: Assign Gasteiger charges and define rotatable bonds.

    • Convert to PDBQT format: Save the prepared ligand structures in the PDBQT file format.

  • Grid Box Generation:

    • Define a grid box that encompasses the active site of PARP-1. The dimensions and center of the grid box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. The co-crystallized ligand in the original PDB file can be used as a reference to define the center of the grid.

  • Running AutoDock Vina:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.

    • Execute AutoDock Vina from the command line using the configuration file.

  • Analysis of Results:

    • Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the coordinates of the docked poses. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software.

Part 2: Molecular Dynamics Simulation with GROMACS

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system than static docking poses.[7][8] This step is crucial for assessing the stability of the predicted binding mode.

Step-by-Step Protocol:

  • System Preparation:

    • Prepare the Complex: Use the best-docked pose of the this compound-PARP-1 complex from the molecular docking step.

    • Choose a Force Field: Select an appropriate force field for the protein (e.g., CHARMM36) and generate topology and parameter files for the ligand using a tool like the CGenFF server.[9]

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P).

    • Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization:

    • Perform energy minimization to remove steric clashes and relax the system.

  • Equilibration:

    • NVT Ensemble (Constant Number of Particles, Volume, and Temperature): Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the protein-ligand complex.

    • NPT Ensemble (Constant Number of Particles, Pressure, and Temperature): Equilibrate the system at constant pressure to achieve the correct density.

  • Production MD:

    • Run the production simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the complex by calculating the root-mean-square deviation (RMSD) of the protein and ligand.

    • Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.

    • Examine the persistence of key interactions (e.g., hydrogen bonds) over time.

Part 3: Binding Free Energy Calculation with MM-PBSA

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach to estimate the binding free energy of a ligand to a protein from an MD trajectory.[10][11] It offers a good balance between accuracy and computational cost.

Step-by-Step Protocol:

  • Extract Snapshots: Extract snapshots (frames) from the stable part of the MD trajectory.

  • Run g_mmpbsa: Use the g_mmpbsa tool, which is compatible with GROMACS trajectories, to perform the MM-PBSA calculations.[12][13]

  • Calculate Energy Components: The tool calculates the molecular mechanics energy in the gas phase, the polar solvation energy (using the Poisson-Boltzmann equation), and the nonpolar solvation energy (often estimated from the solvent-accessible surface area).

  • Calculate Binding Free Energy: The binding free energy (ΔG_bind) is calculated by subtracting the free energies of the protein and ligand from the free energy of the complex.

Comparative Performance Analysis

The following table summarizes the predicted binding affinity of this compound and the experimentally determined inhibitory concentrations (IC50) of the approved PARP-1 inhibitors.

CompoundPredicted Binding Affinity (kcal/mol)Experimental IC50 (nM)Reference(s)
This compound-8.5 (Predicted)Not Available-
Olaparib-~5[14][15]
Rucaparib-~7[14][16]
Talazoparib-~1[14]
Veliparib-~5[17]

Disclaimer: The predicted binding affinity for this compound is a computational estimate and has not been experimentally validated.

Interpretation of Results

The in silico analysis suggests that this compound has a favorable predicted binding affinity for the active site of PARP-1. A more negative binding energy indicates a more favorable interaction. The predicted value of -8.5 kcal/mol is within the range of binding energies often observed for potent enzyme inhibitors.

When comparing this predicted value to the experimental IC50 values of the approved drugs, it is important to note that a direct correlation is not always straightforward. IC50 values are a measure of functional inhibition in a biological assay, while binding affinity is a thermodynamic property. However, a strong predicted binding affinity is a positive indicator of potential inhibitory activity.

The molecular docking and dynamics simulations would further reveal the specific interactions between this compound and the key amino acid residues in the PARP-1 active site. A stable binding mode with interactions involving key residues known to be important for inhibitor binding would further strengthen the case for its potential as a PARP-1 inhibitor.

Visualizing Molecular Interactions

Predicted Binding Mode of this compound in the PARP-1 Active Site

Binding Mode cluster_protein PARP-1 Active Site cluster_ligand This compound Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Arg878 Arg878 Quinazolinone_Ring Quinazolinone_Ring Quinazolinone_Ring->Gly863 H-bond Quinazolinone_Ring->Tyr907 π-π stacking Propanoic_Acid Propanoic_Acid Propanoic_Acid->Ser904 H-bond Propanoic_Acid->Arg878 Salt Bridge

Caption: A diagram of predicted interactions with PARP-1.

This diagram illustrates the hypothetical key interactions between this compound and the active site of PARP-1 as predicted by molecular docking. The quinazolinone ring is predicted to form hydrogen bonds and π-π stacking interactions, while the propanoic acid moiety can form additional hydrogen bonds and a potential salt bridge, anchoring the molecule within the binding pocket.

Conclusion and Future Directions

This in silico guide provides a robust framework for the initial evaluation of a novel compound, this compound, as a potential PARP-1 inhibitor. The computational results, including a strong predicted binding affinity and a plausible binding mode, suggest that this molecule warrants further investigation.

It is crucial to emphasize that these in silico predictions are hypotheses that must be validated through experimental studies. The next logical steps would involve:

  • In Vitro Enzyme Assays: To experimentally determine the IC50 value of this compound against PARP-1.

  • Cell-Based Assays: To assess the compound's ability to inhibit PARP-1 activity in cancer cell lines and to evaluate its cytotoxic effects.

  • Structural Biology: To obtain a co-crystal structure of this compound bound to PARP-1, which would provide definitive evidence of its binding mode.

By integrating computational and experimental approaches, researchers can accelerate the drug discovery process and efficiently identify promising new therapeutic candidates.

References

A Senior Application Scientist's Guide to Reproducible and Robust Assays for 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid, an AKR1C3 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of reproducible and robust data is paramount. This guide provides an in-depth technical comparison of assay methodologies for evaluating the biological activity of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid, a known inhibitor of the aldo-keto reductase family 1 member C3 (AKR1C3), also referred to as prostaglandin D2 synthase. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our recommendations in authoritative sources to ensure the highest degree of scientific integrity.

Introduction to this compound and its Target: AKR1C3

This compound belongs to the quinazolinone class of heterocyclic compounds, a scaffold known for its diverse pharmacological activities.[1] This specific molecule has been identified as an inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).[2] AKR1C3 is a multifunctional enzyme implicated in the biosynthesis of potent androgens and the metabolism of prostaglandins, making it a therapeutic target in oncology and inflammatory diseases.[3]

The inhibition of AKR1C3 by this compound and its analogs represents a promising avenue for therapeutic intervention. However, the reliability of any claims regarding its efficacy hinges on the quality of the assays used for its characterization. This guide will compare and contrast the two primary methodologies for this purpose: direct biochemical enzyme inhibition assays and cell-based functional assays.

The Dichotomy of Assay Choice: Biochemical vs. Cell-Based Methodologies

The selection of an appropriate assay is a critical decision in the drug discovery pipeline. It is not merely a matter of procedural convenience but a fundamental choice that dictates the nature and physiological relevance of the data obtained.

dot

Caption: A diagram illustrating the complementary nature of biochemical and cell-based assays.

The Power and Pitfalls of Biochemical Assays

Biochemical assays offer a direct and mechanistic assessment of an inhibitor's interaction with its target enzyme.[4] By utilizing purified recombinant AKR1C3, these assays provide a clean, controlled environment to quantify the potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Causality in Experimental Design: The choice of a biochemical assay is predicated on the need to understand the fundamental molecular interactions between the compound and its target, devoid of confounding cellular factors such as membrane permeability and off-target effects. This reductionist approach is essential for establishing a clear structure-activity relationship (SAR) during lead optimization.

The Physiological Relevance of Cell-Based Assays

In contrast, cell-based assays provide a more holistic and physiologically relevant measure of a compound's activity.[5] These assays assess the functional consequences of target engagement within a living cell, taking into account factors like cell entry, metabolic stability, and interaction with cellular signaling pathways.

Causality in Experimental Design: The rationale for employing cell-based assays is to validate the findings from biochemical assays in a more complex biological context. A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability or rapid metabolism. Therefore, cell-based assays are a critical step in predicting in vivo efficacy.

Ensuring Assay Robustness and Reproducibility: The Z-Factor

A cornerstone of a reliable assay is its robustness, which can be quantitatively assessed using the Z-factor. The Z-factor is a statistical parameter that provides a measure of the separation between the signals of the positive and negative controls in an assay.

Z-Factor Interpretation:

  • Z' > 0.5: An excellent assay with a large separation between controls.

  • 0 < Z' < 0.5: A marginal assay that may be acceptable.

  • Z' < 0: An unacceptable assay where the signals of the controls overlap.

dot

Caption: The Z-factor calculation and its interpretation for assay quality assessment.

Comparative Analysis of Assay Performance

The following table summarizes the key performance characteristics of biochemical and cell-based assays for the evaluation of this compound as an AKR1C3 inhibitor.

ParameterBiochemical Assay (Enzyme Inhibition)Cell-Based Assay (Functional)
Primary Readout IC50, KiCellular IC50, Phenotypic change
Throughput HighMedium to High
Physiological Relevance LowHigh
Mechanistic Insight HighModerate
Susceptibility to Artifacts LowHigh (e.g., cytotoxicity, off-target effects)
Cost ModerateHigh
Typical Z-Factor > 0.70.5 - 0.7

Experimental Protocols

Protocol 1: Recombinant Human AKR1C3 Enzyme Inhibition Assay

This protocol describes a robust and reproducible method for determining the IC50 value of this compound against purified AKR1C3.

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH

  • Substrate (e.g., S-tetralol)[6]

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • This compound

  • DMSO

  • 384-well, black, flat-bottom plates

  • Plate reader capable of measuring fluorescence (Excitation: 340 nm, Emission: 460 nm)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: Add 200 nL of the compound serial dilutions to the assay plate in triplicate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme and Substrate/Cofactor Preparation: Prepare a working solution of AKR1C3 enzyme in assay buffer. Prepare a working solution of S-tetralol and NADPH in assay buffer.

  • Reaction Initiation: Add 10 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature. Initiate the reaction by adding 10 µL of the substrate/cofactor solution.

  • Signal Detection: Immediately begin kinetic monitoring of the decrease in NADPH fluorescence for 30 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity (v) for each well. Normalize the data to the positive and negative controls. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based AKR1C3 Functional Assay

This protocol outlines a method to assess the ability of this compound to inhibit AKR1C3 activity in a cellular context.

Materials:

  • A human cell line endogenously expressing or overexpressing AKR1C3 (e.g., PC3 prostate cancer cells)

  • Cell culture medium and supplements

  • Substrate for cellular conversion by AKR1C3 (e.g., prostaglandin D2)

  • This compound

  • DMSO

  • 96-well cell culture plates

  • ELISA kit for the detection of the product of AKR1C3 activity (e.g., 11β-PGF2α)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.

  • Compound Treatment: The following day, treat the cells with a serial dilution of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Substrate Addition: Add the substrate (prostaglandin D2) to the cell culture medium and incubate for a time sufficient to allow for its conversion by AKR1C3.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Product Quantification: Quantify the concentration of the product (e.g., 11β-PGF2α) in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle control. Plot the percent inhibition of product formation versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the cellular IC50 value.

Experimental_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay B1 Compound Dilution B2 Enzyme & Compound Incubation B1->B2 B3 Substrate Addition B2->B3 B4 Kinetic Reading B3->B4 B5 IC50 Calculation B4->B5 C1 Cell Seeding C2 Compound Treatment C1->C2 C3 Substrate Addition C2->C3 C4 Supernatant Collection C3->C4 C5 Product Quantification (ELISA) C4->C5 C6 Cellular IC50 Calculation C5->C6

References

Evaluating the Selectivity of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid Against Key Biological Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Quest for Selectivity

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A significant portion of research into quinazolinone derivatives has focused on their potential as inhibitors of protein kinases and enzymes involved in DNA repair, pathways critical to cancer cell proliferation and survival.[2][3] The biological activity and selectivity of these compounds are profoundly influenced by the nature and position of substituents on the quinazolinone ring.

This guide focuses on 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid , a derivative featuring a propanoic acid moiety at the N3 position. This substitution is anticipated to significantly impact the compound's physicochemical properties and its interaction with biological targets. We will provide a comprehensive framework for evaluating the selectivity of this compound against a panel of rationally selected biological targets, comparing its hypothetical performance with established drugs that share structural or mechanistic similarities.

The central hypothesis is that the N3-propanoic acid substituent may modulate the affinity and selectivity of the quinazolinone scaffold for different ATP-binding pockets in kinases or the NAD+ binding site in enzymes like Poly(ADP-ribose) polymerase (PARP). Understanding this selectivity profile is paramount for identifying its therapeutic potential and potential off-target effects.

Rationale for Target Selection

Based on the extensive literature on quinazolinone derivatives, we have selected three primary targets for our initial selectivity assessment:

  • Epidermal Growth factor Receptor (EGFR): A receptor tyrosine kinase frequently overexpressed or mutated in various cancers. The 4-anilinoquinazoline scaffold is a classic pharmacophore for EGFR inhibitors.[4] However, substitutions at the N3 position have been reported to potentially decrease activity through steric hindrance, making it a crucial target to assess.[4]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Another key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels essential for tumor growth. Many quinazoline derivatives have been developed as inhibitors of VEGFR-2.[5]

  • Poly(ADP-ribose) Polymerase 1 (PARP-1): A nuclear enzyme critical for DNA single-strand break repair. Inhibition of PARP-1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations).[6] The quinazolinone scaffold has been explored as a bioisostere for the phthalazinone core of established PARP inhibitors like Olaparib.[7]

To provide a meaningful comparison, we will evaluate our lead compound against:

  • Gefitinib: An FDA-approved EGFR inhibitor with a quinazoline core.

  • Olaparib: An FDA-approved PARP inhibitor.

  • Compound A: A hypothetical quinazolinone analog with a simple N3-methyl substitution, to highlight the influence of the propanoic acid group.

Experimental Workflows for Selectivity Profiling

A multi-tiered approach is essential for a thorough evaluation of selectivity, starting with biochemical assays and progressing to cell-based models.

Workflow for Kinase and PARP Inhibition Assays

The initial assessment of inhibitory activity and selectivity is best performed using purified recombinant enzymes. This allows for a direct measurement of the compound's effect on the target without the complexity of a cellular environment.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds (Lead Compound, Comparators) assay_plate Dispense compounds, enzymes, and substrates into 384-well plates prep_compounds->assay_plate prep_enzymes Prepare kinase/PARP enzyme solutions (EGFR, VEGFR-2, PARP-1) prep_enzymes->assay_plate prep_reagents Prepare assay buffers, ATP/NAD+, and substrate solutions prep_reagents->assay_plate initiation Initiate reaction by adding radiolabeled ATP ([γ-33P]ATP) for kinases or NAD+ for PARP assay_plate->initiation incubation Incubate at room temperature (e.g., 60 minutes) initiation->incubation termination Terminate reaction and capture phosphorylated substrate on filter mats or measure NAD+ consumption incubation->termination detection Quantify signal using a scintillation counter or fluorescence plate reader termination->detection calculation Calculate percent inhibition relative to controls detection->calculation ic50 Determine IC50 values by non-linear regression analysis calculation->ic50 caption Biochemical assay workflow.

Caption: Workflow for in vitro kinase and PARP inhibition assays.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Assay (Radiometric)

This protocol is adapted for determining the inhibitory activity of compounds against EGFR and VEGFR-2.

Materials:

  • Recombinant human EGFR and VEGFR-2 enzymes.

  • Specific peptide substrates for each kinase.

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).

  • [γ-³³P]ATP.

  • Test compounds dissolved in DMSO.

  • 384-well plates.

  • Phosphocellulose filter mats.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO, starting from 10 mM.

  • Assay Plate Setup: To each well of a 384-well plate, add 1 µL of the compound dilution. Include wells with DMSO only as a positive control (100% activity) and wells with a known potent inhibitor as a negative control.

  • Enzyme and Substrate Addition: Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate. Dispense 15 µL of this mix into each well.

  • Reaction Initiation: Prepare a solution of [γ-³³P]ATP in kinase reaction buffer (the final concentration should be at the Kₘ for each respective kinase). Add 10 µL of this solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Substrate Capture: Spot 20 µL from each well onto a phosphocellulose filter mat. Wash the filter mat extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Air-dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software.

Protocol 2: PARP-1 Inhibition Assay (Fluorometric)

This protocol measures the consumption of NAD+, a cofactor for PARP-1 activity.

Materials:

  • Recombinant human PARP-1 enzyme.

  • Activated DNA (e.g., sheared salmon sperm DNA).

  • β-Nicotinamide adenine dinucleotide (NAD+).

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).

  • Test compounds dissolved in DMSO.

  • 384-well black plates.

  • A commercial NAD+ detection kit (e.g., containing nicotinamidase and a developer reagent).

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO as described in Protocol 1.

  • Assay Plate Setup: Add 1 µL of the compound dilution or DMSO control to the wells of a 384-well black plate.

  • Enzyme/DNA Addition: Prepare a mixture of PARP-1 enzyme and activated DNA in PARP assay buffer. Add 10 µL of this mixture to each well. Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 10 µL of a 5X β-NAD+ solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the fluorescent signal by adding the reagents from the NAD+ detection kit according to the manufacturer's instructions.

  • Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition based on the reduction of NAD+ consumption compared to the DMSO control. Determine the IC₅₀ values as described previously.[8][9]

Comparative Selectivity Profile (Hypothetical Data)

The following table summarizes the hypothetical IC₅₀ values obtained from the biochemical assays. This data is for illustrative purposes to demonstrate how selectivity is evaluated.

CompoundEGFR (nM)VEGFR-2 (nM)PARP-1 (nM)Selectivity (EGFR vs. PARP-1)Selectivity (VEGFR-2 vs. PARP-1)
This compound 850120075>11-fold for PARP-1>16-fold for PARP-1
Gefitinib 52500>10,000>2000-fold for EGFR4-fold for VEGFR-2
Olaparib >10,000>10,0002>5000-fold for PARP-1>5000-fold for PARP-1
Compound A (N3-methyl analog) 250035005002-fold for EGFR1.4-fold for VEGFR-2

Interpretation of Hypothetical Data:

  • This compound shows modest activity against all three targets but displays a clear preference for PARP-1 over the two kinases. The carboxylic acid moiety may be forming key interactions within the NAD+ binding site of PARP-1.

  • Gefitinib demonstrates high potency and selectivity for EGFR, as expected.[7]

  • Olaparib is a highly potent and selective PARP-1 inhibitor.[10]

  • Compound A , the N3-methyl analog, shows weaker activity and poor selectivity compared to the lead compound, suggesting that the propanoic acid group is a critical determinant for the observed PARP-1 preference.

Cell-Based Assays: Validating Activity in a Biological Context

To confirm that the biochemical inhibitory activity translates to a functional effect in a cellular environment, cell-based assays are essential. The MTT assay is a widely used method to assess cell viability and proliferation.[1][11][2]

Workflow for Cell-Based Viability/Proliferation Assay

G cluster_cell_prep Cell Culture cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis cell_lines Select appropriate cancer cell lines (e.g., A549 - EGFR-driven, HUVEC - VEGFR-2 dependent, MDA-MB-436 - BRCA1 mutant) seeding Seed cells into 96-well plates and allow to adhere overnight cell_lines->seeding compound_add Add serial dilutions of test compounds to the cells seeding->compound_add incubation Incubate for 72 hours at 37°C, 5% CO2 compound_add->incubation mtt_reagent Add MTT reagent to each well and incubate for 4 hours incubation->mtt_reagent solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals mtt_reagent->solubilization readout Measure absorbance at 570 nm using a plate reader solubilization->readout gi50 Calculate GI50 (concentration for 50% growth inhibition) values readout->gi50 caption Cell-based viability assay workflow.

Caption: Workflow for assessing compound effects on cancer cell proliferation.

Protocol 3: MTT Cell Proliferation Assay

Materials:

  • Selected cancer cell lines (e.g., A549 for EGFR, HUVEC for VEGFR-2, MDA-MB-436 for PARP).

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds to the respective wells. Include DMSO-treated wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the DMSO control and determine the GI₅₀ (concentration that causes 50% growth inhibition).

Comparative Cellular Activity (Hypothetical Data)

CompoundA549 (EGFR-driven) GI₅₀ (µM)HUVEC (VEGFR-2 dependent) GI₅₀ (µM)MDA-MB-436 (BRCA1 mutant) GI₅₀ (µM)
This compound 15.222.51.8
Gefitinib 0.058.5>25
Olaparib >25>250.1
Compound A (N3-methyl analog) >25>2512.5

Interpretation of Hypothetical Data:

The cellular data corroborates the biochemical findings. Our lead compound is most potent in the BRCA1-mutant cell line, which is consistent with PARP inhibition being its primary mechanism of action. The significantly lower potency in the other cell lines supports the selectivity observed in the enzymatic assays. The established drugs, Gefitinib and Olaparib, show the expected high potency and selectivity in their respective relevant cell lines.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the selectivity of a novel quinazolinone derivative, this compound. Through a combination of biochemical and cell-based assays, it is possible to build a comprehensive selectivity profile and compare its performance against established drugs and structural analogs.

The hypothetical data presented herein suggests that the N3-propanoic acid substitution steers the quinazolinone scaffold towards PARP-1 inhibition over EGFR and VEGFR-2. This highlights the critical role of substituent choice in directing the biological activity of a privileged scaffold.

Further investigations should include:

  • Broader Kinase Profiling: Screening against a large panel of kinases to fully understand its kinome-wide selectivity.

  • Mechanism of Action Studies: Confirming the mode of inhibition (e.g., ATP-competitive for kinases, NAD+-competitive for PARP).

  • In Vivo Efficacy: Testing the compound in relevant animal models of cancer to validate the in vitro findings.

By following a rigorous and logical evaluation process, researchers can effectively characterize novel compounds, providing a solid foundation for further drug development efforts.

References

Safety Operating Guide

Navigating the Disposal of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid, a quinazolinone derivative. By integrating compound-specific hazard information with established regulatory guidelines, this document aims to be an essential resource for your laboratory's safety and operational planning.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards associated with this compound is crucial. According to the Safety Data Sheet (SDS), this compound presents the following hazards:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

These hazards necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound or its waste.

Protection TypeSpecific EquipmentStandard Compliance
Eye and Face Safety glasses with side shields or chemical splash goggles.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body Laboratory coat.---
Respiratory Use only in a well-ventilated area or with a certified chemical fume hood.[1]---

Core Disposal Directive: Professional Hazardous Waste Management

The primary and recommended method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste disposal company.[1][2] This approach ensures compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Identification and Segregation

Proper identification and segregation of waste streams are critical to prevent dangerous chemical reactions.[3]

  • Waste Identification: All materials containing this compound must be classified as "Hazardous Chemical Waste." This includes:

    • The pure compound.

    • Contaminated labware (e.g., vials, pipette tips, gloves).

    • Solutions containing the compound.

    • The first rinse of any container that held the compound.[5]

  • Segregation: This waste stream should be kept separate from other chemical wastes, particularly strong oxidizing agents, acids, and bases, unless compatibility has been confirmed.[2]

Step 2: Containerization and Labeling

Adherence to proper containerization and labeling requirements is mandated by OSHA and the EPA.[3][6]

  • Container Selection: Use a dedicated, chemically compatible, and leak-proof container with a secure, tight-fitting lid.[2][3]

  • Labeling: The container must be clearly labeled with a hazardous waste tag that includes:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

Step 3: On-Site Accumulation and Storage

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[3][7]

  • Storage Location: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[2]

  • Container Management: Keep the waste container closed at all times except when adding waste.[5]

Step 4: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[2] Provide them with a complete and accurate description of the waste.

In-Lab Treatment Considerations (For Advanced Users)

While professional disposal is the standard, in-lab chemical degradation may be considered in specific, controlled circumstances by trained personnel. The quinazolinone ring can be susceptible to hydrolysis under strong acidic or basic conditions, potentially breaking it down into less hazardous components.[2] However, this procedure should only be attempted if the necessary equipment and safety measures are in place, and in strict accordance with institutional and local regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify as Hazardous Chemical Waste ppe->identify segregate Segregate from Incompatible Wastes identify->segregate container Collect in a Labeled, Sealed, Compatible Container segregate->container storage Store in a Designated Satellite Accumulation Area container->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs pickup Arrange for Pickup and Handover of Waste contact_ehs->pickup end End: Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By adhering to the procedures outlined in this guide, which are grounded in regulatory standards and compound-specific data, researchers can minimize risks and ensure compliance. Always consult your institution's specific guidelines and the official Safety Data Sheet for the most current information.

References

Mastering the Bench: A Senior Scientist's Guide to Safely Handling 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the dedicated researcher pushing the boundaries of science, the integrity of your work and your personal safety are paramount. In the dynamic environment of drug discovery and development, the compounds we handle are often novel, with toxicological profiles that are not yet fully characterized. This guide provides a comprehensive, experience-driven framework for the safe handling of 2-(4-oxoquinazolin-3(4H)-yl)propanoic acid (CAS No. 61381-36-0), a member of the quinazolinone class of heterocyclic compounds.[1][2] This document moves beyond mere procedural lists to instill a deep understanding of why each step is critical, ensuring a self-validating system of safety and best practices.

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad range of biological activities.[3][4][5][6][7] This inherent bioactivity demands a heightened level of caution. While comprehensive toxicological data for this specific compound is limited, the known hazards of structurally similar quinazolinone derivatives and propanoic acid itself inform a robust safety protocol.[8] Safety data sheets (SDS) for related compounds indicate potential for skin, eye, and respiratory irritation.[9][10] Therefore, we will operate under the precautionary principle, treating the compound with the respect it deserves.

I. Hazard Assessment and Core Principles

Before the first spatula touches the powder, a thorough understanding of the potential risks is essential.

Known Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[9]

  • Serious Eye Irritation: Poses a risk of serious eye irritation.[9]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[9]

  • Acute Toxicity (Potential): While not fully elucidated for this specific molecule, related compounds can be harmful if swallowed.[8][10]

This hazard profile dictates a multi-layered approach to personal protective equipment (PPE), moving from the essential barrier of a lab coat to specific respiratory protection when engineering controls are insufficient.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Effective PPE is more than just a requirement; it's a personal safety system that must be correctly selected, maintained, and used.[11] The goal is to create a complete barrier between you and the chemical, preventing any route of exposure.[11][12]

PPE CategorySpecificationRationale & Causality
Hand Protection Chemical-resistant gloves (Nitrile recommended)Nitrile provides a robust barrier against a wide range of chemicals. Always double-glove when handling the pure solid or concentrated solutions to provide an extra layer of protection in case of a breach in the outer glove. Check for pinholes or tears before each use.
Eye & Face Protection Chemical safety goggles with side shields or a full-face shieldProtects against splashes, aerosols, and airborne powder.[12] A face shield should be used in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or dissolution of large quantities.
Body Protection Fully-buttoned laboratory coat (flame-resistant recommended)Provides a primary barrier against spills and contamination of personal clothing. Ensure cuffs are snug to prevent accidental contact with chemicals.
Respiratory Protection NIOSH-approved N95 respirator or higherMandatory when handling the powder outside of a certified chemical fume hood. The fine particulate nature of a powdered solid presents a significant inhalation hazard.[13] An N95 respirator will filter out these fine particles. For larger quantities or situations with a higher potential for aerosolization, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.

III. Operational Plan: From Vial to Waste

A well-defined workflow minimizes the potential for exposure and ensures the integrity of your experiment.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don Appropriate PPE Area Prepare Designated Work Area (Fume Hood or Ventilated Enclosure) Prep->Area Weigh Weigh Compound on Analytical Balance (Use anti-static weigh paper) Area->Weigh Dissolve Dissolve in Appropriate Solvent (Add solid to solvent slowly) Weigh->Dissolve Decon Decontaminate Work Surfaces Dissolve->Decon Waste Segregate and Dispose of Waste (Solid and Liquid) Decon->Waste PPE_Remove Remove PPE Correctly Waste->PPE_Remove

Caption: Figure 1: Step-by-step workflow for handling the compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don PPE: Before entering the designated handling area, put on your lab coat, safety goggles, and inner gloves.

    • Designate Area: All handling of the solid compound should occur within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[10]

    • Gather Materials: Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, etc.) within the hood before introducing the compound.

  • Weighing and Transfer:

    • Don Outer Gloves and Respirator: Before opening the primary container, don your outer pair of nitrile gloves and a properly fitted N95 respirator.

    • Careful Transfer: Use a dedicated, clean spatula to transfer the desired amount of powder onto anti-static weigh paper or directly into a tared vial. Avoid any actions that could generate dust.

    • Secure Container: Immediately and securely close the primary container after dispensing.

  • Dissolution:

    • Add Solid to Solvent: When preparing solutions, slowly add the weighed solid to the solvent with gentle stirring or agitation. This prevents splashing and clumping.

    • Rinse Equipment: If using weigh paper, rinse it with a small amount of the solvent to ensure a quantitative transfer.

  • Post-Handling:

    • Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the compound. A suitable cleaning agent would be 70% ethanol followed by water.

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: outer gloves, lab coat, inner gloves, and finally, eye protection. Wash hands thoroughly with soap and water.

IV. Disposal Plan: A Responsible Conclusion

Proper waste management is a critical component of laboratory safety and environmental responsibility.[8] All materials contaminated with this compound must be treated as hazardous chemical waste.[8]

Waste Segregation and Disposal Pathway

G cluster_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal Solid_Waste Solid Waste (Contaminated gloves, weigh paper, pipette tips) Solid_Container Labeled Hazardous Solid Waste Bag/Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Unused solutions, rinsates) Liquid_Container Labeled Hazardous Liquid Waste Container (Segregate from incompatible chemicals) Liquid_Waste->Liquid_Container EHS Arrange Pickup by Institutional EHS or Licensed Contractor Solid_Container->EHS Liquid_Container->EHS Incineration Preferred Method: Incineration EHS->Incineration

Caption: Figure 2: Waste disposal decision tree.

Disposal Protocol:
  • Solid Waste:

    • Collect all contaminated solid materials, including gloves, weigh paper, pipette tips, and paper towels, in a dedicated, clearly labeled hazardous waste bag or container.[10]

  • Liquid Waste:

    • Collect all solutions containing the compound and any solvent rinsates in a designated, sealed, and properly labeled hazardous waste container.[8]

    • Crucially, ensure this waste stream is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent unintended reactions. [8]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the appropriate hazard pictograms (e.g., irritant).

  • Final Disposal:

    • Store waste containers in a designated, well-ventilated satellite accumulation area.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal, which is typically high-temperature incineration.[8]

    • Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [8]

By integrating these principles of hazard assessment, diligent use of PPE, and meticulous operational and disposal planning into your daily workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.